Product packaging for Rhodium(II) octanoate, dimer(Cat. No.:)

Rhodium(II) octanoate, dimer

Cat. No.: B7818759
M. Wt: 778.6 g/mol
InChI Key: FZXFNYFVNKTQSX-UHFFFAOYSA-J
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Description

Rhodium(II) octanoate, dimer is a useful research compound. Its molecular formula is C32H60O8Rh2 and its molecular weight is 778.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H60O8Rh2 B7818759 Rhodium(II) octanoate, dimer

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

octanoate;rhodium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);;/q;;;;2*+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXFNYFVNKTQSX-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H60O8Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73482-96-9
Record name Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73482-96-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodium, tetrakis[μ-(octanoato-κO:κO')]di-, (Rh-Rh)
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Foundational & Exploratory

The Structural Elucidation of Rhodium(II) Octanoate Dimer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of rhodium(II) octanoate (B1194180) dimer, a prominent member of the dirhodium(II) tetracarboxylate family. This class of compounds is of significant interest due to its diverse applications in catalysis, particularly in promoting carbene and nitrene transfer reactions, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the compound's core structural features, presents key quantitative data, details experimental protocols for its synthesis and characterization, and provides visual representations of its structure and the workflow for its study.

Molecular Structure

Rhodium(II) octanoate dimer, with the chemical formula [Rh₂(O₂C₇H₁₅)₄], adopts a characteristic dinuclear "paddlewheel" structure. This architecture is defined by two rhodium(II) atoms held in close proximity by four bridging octanoate ligands. Each rhodium atom is in a square planar coordination environment, bonded to four oxygen atoms from the carboxylate groups. The two rhodium atoms are also linked by a direct metal-metal bond along the central axis of the molecule. The octanoate ligands' aliphatic chains extend outwards from this central core. This structural motif leaves two axial positions, one on each rhodium atom, which are available for coordination by Lewis bases, a key feature for its catalytic activity.

Caption: A diagram of the paddlewheel structure of rhodium(II) octanoate dimer.

Quantitative Structural Data

ParameterAtom Pair/TripletValue
Bond Lengths
Rh-RhRh-Rh~2.39 Å
Rh-O (average)Rh-O~2.04 Å
C-O (average)C-O~1.27 Å
C-C (carboxylate)C-C~1.51 Å
Bond Angles
O-Rh-O (cis)O-Rh-O~90°
O-Rh-O (trans)O-Rh-O~180°
Rh-O-CRh-O-C~118°
O-C-OO-C-O~125°

Note: These values are based on the crystal structure of rhodium(II) acetate (B1210297) dimer and are presented as representative data for the rhodium(II) octanoate dimer core.

Experimental Protocols

Synthesis of Rhodium(II) Octanoate Dimer

A high-yield synthesis of rhodium(II) octanoate dimer can be achieved from rhodium(III) chloride trihydrate.

Materials:

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • Octanoic acid

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve 5.30 g (22.5 mmol) of RhCl₃·3H₂O in 100 mL of deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • With stirring, add 9.5 mL of octanoic acid to the solution.

  • Heat the mixture to boiling.

  • Adjust the pH of the solution to approximately 5 by the dropwise addition of a 10% NaOH solution.

  • Maintain the mixture at reflux for 4 hours. A green precipitate will form.

  • Filter the hot mixture to collect the green precipitate.

  • Wash the precipitate with hot deionized water until the washings are neutral.

  • Dry the solid under vacuum at 80°C for 2 hours to yield the rhodium(II) octanoate dimer.

Characterization by Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for elucidating the three-dimensional structure of rhodium(II) octanoate dimer is single-crystal X-ray diffraction.

1. Crystal Growth:

  • High-quality single crystals are essential for a successful SC-XRD experiment.

  • A common method for growing crystals of organometallic compounds is slow evaporation or solvent layering.

  • Dissolve the synthesized rhodium(II) octanoate dimer in a suitable "good" solvent (e.g., dichloromethane (B109758) or chloroform) to create a saturated or near-saturated solution.

  • Carefully layer a less dense "anti-solvent" in which the compound is insoluble (e.g., hexane (B92381) or pentane) on top of the solution.

  • Seal the container and allow the solvents to slowly diffuse into one another over several days at a constant temperature. Crystals should form at the interface.

2. Data Collection:

  • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • The data collection is performed on a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

  • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The integrated intensities of the diffraction spots are used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural characterization of rhodium(II) octanoate dimer.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization start Start Materials: RhCl₃·3H₂O, Octanoic Acid, NaOH reaction Reaction in Aqueous Solution (Reflux, 4h) start->reaction filtration Hot Filtration reaction->filtration washing Washing with Hot Water filtration->washing drying Vacuum Drying (80°C) washing->drying product Rhodium(II) Octanoate Dimer (Green Solid) drying->product crystal_growth Single Crystal Growth (Solvent Layering) product->crystal_growth Proceed to Characterization scxrd Single-Crystal X-ray Diffraction (Data Collection at 100 K) crystal_growth->scxrd structure_solution Structure Solution (Direct Methods) scxrd->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure (Bond Lengths, Angles) refinement->final_structure

Caption: Workflow for the synthesis and structural characterization of rhodium(II) octanoate dimer.

Synthesis of Rhodium(II) Octanoate Dimer from Rhodium(III) Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of rhodium(II) octanoate (B1194180) dimer, a key catalyst in various organic transformations, starting from the readily available precursor, rhodium(III) chloride. The document outlines the experimental procedure, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

Rhodium(II) carboxylate dimers, particularly rhodium(II) octanoate dimer, are highly effective catalysts for a range of chemical reactions, including cyclopropanation and hydrogenation. Their utility in the synthesis of complex organic molecules makes them valuable tools in the chemical and pharmaceutical industries. This document details a robust and high-yielding method for the preparation of rhodium(II) octanoate dimer from rhodium(III) chloride trihydrate.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of rhodium(II) octanoate dimer.

2.1. Materials and Equipment

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • Octanoic acid

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Drying oven or vacuum desiccator

2.2. Synthesis Procedure

  • Dissolution of Rhodium Precursor: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.30 g (22.5 mmol) of rhodium(III) chloride trihydrate in 100 mL of deionized water.

  • Addition of Octanoic Acid: With continuous stirring, add 9.5 mL of octanoic acid to the aqueous rhodium chloride solution.

  • Heating and pH Adjustment: Heat the mixture to boiling. Once boiling, carefully adjust the pH of the solution to approximately 5 by the dropwise addition of a 10% sodium hydroxide solution.

  • Reflux: Fit the flask with a reflux condenser and maintain the reaction mixture at reflux for a period of 4 hours. During this time, a green precipitate will form.

  • Isolation of the Product: After the reflux period, filter the hot reaction mixture through a Buchner funnel.

  • Washing: Wash the collected green precipitate with hot deionized water until the filtrate is neutral.

  • Drying: Dry the purified product under vacuum at 80°C for 2 hours. The final product is 7.55 g of rhodium(II) octanoate dimer.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis.

ParameterValueReference
Starting MaterialRhodium(III) Chloride Trihydrate (RhCl₃·3H₂O)[1]
Mass of Starting Material5.30 g[1]
Moles of Starting Material22.5 mmol[1]
ReagentOctanoic Acid[1]
Volume of Reagent9.5 mL[1]
pH of Reaction~5[1]
Reflux Time4 hours[1]
ProductRhodium(II) Octanoate Dimer[1]
Mass of Product7.55 g[1]
Yield96.5%[1]
AppearanceGreen Precipitate[1]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of rhodium(II) octanoate dimer.

SynthesisWorkflow start Start dissolve Dissolve RhCl3·3H2O in Water start->dissolve add_oa Add Octanoic Acid dissolve->add_oa heat_ph Heat to Boiling & Adjust pH to ~5 add_oa->heat_ph reflux Reflux for 4 hours heat_ph->reflux filter Hot Filtration reflux->filter wash Wash with Hot Water filter->wash dry Dry under Vacuum at 80°C wash->dry product Rhodium(II) Octanoate Dimer dry->product

Caption: Workflow for the synthesis of rhodium(II) octanoate dimer.

Conclusion

The described method provides an efficient and high-yielding pathway for the synthesis of rhodium(II) octanoate dimer from rhodium(III) chloride. The straightforward procedure and readily available starting materials make this an accessible method for researchers in both academic and industrial settings. The resulting rhodium(II) octanoate dimer is a valuable catalyst for a variety of organic transformations, and this guide serves as a practical resource for its preparation.

References

A Technical Guide to Rhodium(II) Octanoate Dimer: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhodium(II) octanoate (B1194180) dimer, with the chemical formula C₃₂H₆₀O₈Rh₂, is a versatile organometallic compound that has garnered significant attention in the fields of organic synthesis, catalysis, and materials science.[1] As a dinuclear divalent rhodium complex, it is recognized for its unique catalytic capabilities, particularly in promoting complex chemical transformations with high efficiency and selectivity.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of rhodium(II) octanoate dimer, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes fundamental processes to facilitate a comprehensive understanding of this important catalyst.

Physical Properties

Rhodium(II) octanoate dimer typically presents as a green to dark green crystalline powder.[1][3][4] Its physical characteristics are crucial for its handling, storage, and application in various solvent systems. The long alkyl chains of the octanoate ligands enhance its solubility in non-polar organic solvents compared to shorter-chain analogs like rhodium(II) acetate.[5]

Table 1: Summary of Physical Properties

PropertyValueReference(s)
Appearance Green to dark green crystalline powder[1][3][4][6]
Molecular Formula C₃₂H₆₀O₈Rh₂[1][4][5]
Linear Formula [[CH₃(CH₂)₆CO₂]₂Rh]₂[7][8]
Molecular Weight 778.63 - 778.64 g/mol [1][4][5][7][8]
Melting Point 289-292°C[3]
Solubility Soluble in hot alcohol, dichloromethane, toluene, and acetic acid; slightly soluble in alcohol.[3][5][3][5]
Storage Conditions Store at room temperature under an inert atmosphere.[1][3]

Chemical Properties and Structure

The chemical behavior of rhodium(II) octanoate dimer is dominated by its unique molecular structure. It adopts the characteristic "paddlewheel" conformation common to dinuclear rhodium(II) carboxylates, featuring two rhodium atoms bridged by four octanoate ligands.[2][5] A significant feature of this structure is the presence of a rhodium-rhodium bond. This configuration leaves the axial positions of each rhodium atom available for coordination with Lewis bases, which is fundamental to its catalytic activity.

Table 2: Chemical Identifiers

IdentifierValueReference(s)
CAS Number 73482-96-9[1][2][3][5][7]
MDL Number MFCD00064724[1][4][7][8]
PubChem ID 3611395[1]

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edge [fontname="Helvetica", color="#5F6368"];

// Define nodes Rh1 [label="Rh", fillcolor="#4285F4", pos="0,0!"]; Rh2 [label="Rh", fillcolor="#4285F4", pos="2,0!"]; O1 [label="O", fillcolor="#EA4335", pos="-0.5,1!"]; O2 [label="O", fillcolor="#EA4335", pos="0.5,1!"]; O3 [label="O", fillcolor="#EA4335", pos="-0.5,-1!"]; O4 [label="O", fillcolor="#EA4335", pos="0.5,-1!"]; O5 [label="O", fillcolor="#EA4335", pos="1.5,1!"]; O6 [label="O", fillcolor="#EA4335", pos="2.5,1!"]; O7 [label="O", fillcolor="#EA4335", pos="1.5,-1!"]; O8 [label="O", fillcolor="#EA4335", pos="2.5,-1!"]; R1 [label="R", fillcolor="#FBBC05", pos="0,1.5!"]; R2 [label="R", fillcolor="#FBBC05", pos="0,-1.5!"]; R3 [label="R", fillcolor="#FBBC05", pos="2,1.5!"]; R4 [label="R", fillcolor="#FBBC05", pos="2,-1.5!"]; note [label="R = -(CH₂)₆CH₃", shape=plaintext, fontcolor="#202124", pos="1,-2.5!"];

// Define edges Rh1 -- Rh2 [label="Rh-Rh bond", fontcolor="#5F6368"]; Rh1 -- O1; Rh1 -- O3; Rh2 -- O6; Rh2 -- O8; Rh1 -- O2 [style=dashed]; Rh1 -- O4 [style=dashed]; Rh2 -- O5 [style=dashed]; Rh2 -- O7 [style=dashed];

O1 -- R1; O2 -- R1; O3 -- R2; O4 -- R2; O5 -- R3; O6 -- R3; O7 -- R4; O8 -- R4; }

Simplified "paddlewheel" structure of the dimer core.

Catalytic Applications

Rhodium(II) octanoate dimer is a highly effective homogeneous catalyst for a wide range of organic transformations.[1][2] Its utility stems from its ability to activate substrates and facilitate bond formation under mild conditions, often leading to higher yields and purities.[1][9]

Key catalyzed reactions include:

  • C-H Functionalization/Insertion: A powerful tool for forming carbon-carbon and carbon-heteroatom bonds by direct insertion into C-H bonds.[6][10][11]

  • Cyclopropanation: Widely used for the reaction of diazo compounds with alkenes to form cyclopropane (B1198618) rings, a common motif in pharmaceuticals and natural products.[2][12]

  • Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.[1][9]

  • Oxidation of Alcohols: Catalyzes the conversion of alcohols to aldehydes and ketones.[1][9]

The catalyst's performance at lower temperatures and pressures not only improves reaction efficiency but also contributes to more sustainable and cost-effective industrial processes.[9]

Catalytic_Cycle Catalyst Rh₂(oct)₄ Catalyst Intermediate Rh-Carbene Intermediate Catalyst->Intermediate + Diazo - N₂ Diazo Diazo Compound (R₂CN₂) Product Cyclopropane Product Intermediate->Product + Alkene Alkene Alkene Product->Catalyst Catalyst Regeneration

Generalized catalytic cycle for cyclopropanation.

Spectroscopic Characterization

Standard analytical techniques are employed to confirm the structure and purity of rhodium(II) octanoate dimer.[5] While specific spectral data is not extensively published, characterization typically involves the following methods:

  • Infrared (IR) Spectroscopy: Used to identify the symmetric and asymmetric stretching frequencies of the coordinated carboxylate (COO) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the octanoate ligand environment, confirming the presence of the long alkyl chains.

  • UV-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the dimeric rhodium core.

Experimental Protocols

The synthesis and analysis of rhodium(II) octanoate dimer can be achieved through several established methods. Below are detailed protocols for its preparation and the determination of its rhodium content.

Protocol 1: Synthesis from Rhodium(III) Chloride Hydrate[2]

This method provides a high yield of the final product from a common rhodium precursor.

  • Dissolution: Weigh 5.30 g (22.5 mmol) of RhCl₃·3H₂O and dissolve it in 100 mL of water in a suitable reaction flask.

  • Addition of Ligand: Add 9.5 mL of octanoic acid to the solution with stirring.

  • Reaction Initiation: Heat the mixture to boiling. Adjust the pH to approximately 5 using a 10% NaOH solution.

  • Reflux: Maintain the reaction at reflux for 4 hours. A green precipitate will form.

  • Isolation: Filter the hot mixture to collect the green precipitate.

  • Washing: Wash the solid with hot water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 80°C for 2 hours to yield the final rhodium(II) octanoate dimer.

Synthesis_Workflow cluster_workflow Synthesis from RhCl₃·3H₂O arrow arrow start Start: RhCl₃·3H₂O + H₂O add_acid Add Octanoic Acid start->add_acid heat Heat to Boiling add_acid->heat adjust_ph Adjust pH to ~5 (10% NaOH) heat->adjust_ph reflux Reflux for 4 hours adjust_ph->reflux filter Filter Hot (Collect Green Precipitate) reflux->filter wash Wash with Hot Water filter->wash dry Vacuum Dry at 80°C wash->dry end_product Final Product: Rh₂(oct)₄ dry->end_product

Experimental workflow for synthesis protocol 1.
Protocol 2: Synthesis from Rhodium Hydroxide[14]

This alternative method reports very high purity and yield, making it suitable for industrial production.

  • Reaction Setup: Add 25 mmol of rhodium hydroxide (B78521) and 150 mmol of octanoic acid to a 100 mL reaction flask.

  • Heating: Heat the mixture to 100°C in an oil bath and stir for 7 hours to obtain a green solution.

  • Dissolution & Precipitation: Add 50 mL of ethanol (B145695) and heat to dissolve the product. Adjust the pH to 9 with a 1 mol/L solution of sodium hydroxide in ethanol. This will precipitate white sodium octanoate.

  • Filtration: Filter off the sodium octanoate solid.

  • Crystallization: Heat and concentrate the filtrate until a green solid begins to precipitate. Cool the mixture in an ice-water bath to 0°C to complete the crystallization.

  • Isolation and Drying: Filter out the green solid product and dry it in a vacuum oven at 80°C for 2 hours.

Protocol 3: Rhodium Content Analysis by Decomposition and Gravimetry[2]

Accurate determination of rhodium content is critical for ensuring catalyst quality.

  • Sample Digestion: Accurately weigh 0.1-0.2 g of the rhodium(II) octanoate dimer sample into a PTFE pressure vessel. Add 12 mL of HNO₃ and 3 mL of H₂O₂. Seal the vessel tightly and heat in an oven at 160°C for 4 hours to completely decompose the organic matter.

  • Solution Preparation: After cooling, carefully open the vessel and transfer the solution to a beaker. Concentrate the solution to a suitable volume and then quantitatively transfer it to a volumetric flask.

  • Precipitation: Transfer an aliquot containing 10-30 mg of rhodium to a 600 mL beaker and dilute with 300 mL of water. Heat to approximately 60°C and add 5 g of sodium nitrite. Continue heating to a boil.

  • Gravimetric Analysis: With vigorous stirring, add 20 mL of a saturated solution of cobalt hexammine nitrate (B79036) to form a precipitate. Keep the solution warm for 15 minutes, then cool in cold water for 1 hour.

  • Final Measurement: Filter the precipitate using a pre-weighed No. 4 glass filter crucible, wash, dry, and weigh to determine the rhodium content.

Rhodium(II) octanoate dimer is a cornerstone catalyst in modern organic chemistry. Its well-defined structure, favorable solubility in organic media, and robust catalytic activity make it an invaluable tool for synthesizing complex molecules in the pharmaceutical and fine chemical industries.[1][2][9] The methodologies outlined in this guide provide a solid foundation for its synthesis, characterization, and application, empowering researchers and development professionals to leverage its full potential in their work.

References

In-Depth Technical Guide to Rhodium(II) Octanoate Dimer (CAS: 73482-96-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Rhodium(II) octanoate (B1194180) dimer, identified by CAS number 73482-96-9, is an organometallic compound widely recognized for its catalytic prowess in organic synthesis. It is a dinuclear rhodium(II) complex where two rhodium atoms are bridged by four octanoate ligands. This structure imparts unique reactivity, making it a valuable tool in modern synthetic chemistry.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 73482-96-9
Molecular Formula C₃₂H₆₀O₈Rh₂
Molecular Weight 778.63 g/mol [1]
Synonyms Dirhodium tetraoctanoate, Rhodium(II) octanoate dimer, Tetrakis(octanoato)dirhodium
Appearance Green to dark green crystalline powder[2]
Solubility Soluble in hot alcohol, dichloromethane, toluene, and acetic acid.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a catalyst is paramount for its effective and safe handling in a laboratory setting.

Table 2: Physicochemical Data

PropertyValue
Melting Point 289-292 °C
Storage Temperature Room Temperature

Table 3: Safety and Hazard Information

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral) GHS07WarningH302: Harmful if swallowed
Aquatic Hazard (Chronic) NoneWarningH413: May cause long lasting harmful effects to aquatic life

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Synthesis of Rhodium(II) Octanoate Dimer

A common and effective method for the synthesis of Rhodium(II) octanoate dimer involves the reaction of Rhodium(III) chloride trihydrate with octanoic acid.

Experimental Protocol: Synthesis of Rhodium(II) Octanoate Dimer [3]

  • Reactants:

    • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

    • Octanoic acid

    • 10% Sodium hydroxide (B78521) (NaOH) solution

    • Water

  • Procedure:

    • Dissolve 5.30 g (22.5 mmol) of RhCl₃·3H₂O in 100 mL of water.

    • With stirring, add 9.5 mL of octanoic acid.

    • Heat the mixture to boiling.

    • Adjust the pH to approximately 5 using a 10% NaOH solution.

    • Reflux the mixture for 4 hours, during which a green precipitate will form.

    • Filter the hot mixture and wash the precipitate with hot water until the filtrate is neutral.

    • Dry the resulting green solid under vacuum at 80°C for 2 hours.

  • Yield: This procedure typically yields around 7.55 g of Rhodium(II) octanoate dimer, corresponding to a yield of approximately 96.5%.[3]

Catalytic Applications and Mechanisms

Rhodium(II) octanoate dimer is a versatile catalyst, primarily employed in C-H functionalization and cyclopropanation reactions. Its utility stems from its ability to efficiently generate rhodium carbene intermediates from diazo compounds.

C-H Functionalization

C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. Rhodium(II) octanoate dimer is an effective catalyst for such transformations, including intramolecular C-H amination reactions.

Experimental Protocol: Intramolecular C-H Amination of an Aryl Azide (B81097) [4]

  • Reactants:

  • Procedure:

    • To a mixture of the aryl azide (0.056 g, 0.246 mmol), Rhodium(II) octanoate dimer (0.012 mmol), and 4Å molecular sieves (0.056 g), add 1,2-dichloroethane (0.2 mL).

    • Heat the resulting mixture to 60°C and stir for 16 hours.

    • Cool the reaction mixture to room temperature and filter through silica (B1680970) gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by MPLC (EtOAc:hexanes = 0:100 – 5:95) to afford the aminated product.

  • Yield: This protocol can provide the desired product in approximately 69% yield.[4]

Proposed Catalytic Cycle for Rhodium-Catalyzed C-H Amination

C_H_Amination cluster_cycle Catalytic Cycle Rh2(O2CR)4 Rh₂(O₂CR)₄ Catalyst N2_release N₂ Extrusion Rh2(O2CR)4->N2_release Aryl Azide Carbene Rhodium Carbene Intermediate N2_release->Carbene CH_insertion C-H Insertion Carbene->CH_insertion Intramolecular Product Cyclized Product CH_insertion->Product Product->Rh2(O2CR)4 Catalyst_regen Catalyst Regeneration Start->Rh2(O2CR)4

Figure 1: Proposed catalytic cycle for C-H amination.

Cyclopropanation

Cyclopropanation reactions are fundamental transformations for the synthesis of three-membered carbocyclic rings. Dirhodium(II) carboxylates, including the octanoate dimer, are highly effective catalysts for the reaction of diazo compounds with alkenes to form cyclopropanes.

The general mechanism involves the formation of a rhodium carbene intermediate, which then undergoes a concerted addition to the alkene. The bulky octanoate ligands can influence the stereoselectivity of the reaction.

Table 4: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate (Representative Data with Chiral Dirhodium Catalysts)

Chiral Rh(II) CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Rh₂(S-PTAD)₄>99:197%[General literature, not specific to octanoate]
Rh₂(S-DOSP)₄98:298%[General literature, not specific to octanoate]

Note: While Rhodium(II) octanoate dimer itself is achiral, it serves as a precursor for the in-situ formation of chiral catalysts or can be used in diastereoselective reactions. The data above illustrates the potential for high stereoselectivity in rhodium-catalyzed cyclopropanations.

Proposed Mechanism for Rhodium-Catalyzed Cyclopropanation

Cyclopropanation Rh2L4 Rh₂(O₂CR)₄ Carbene Rhodium Carbene [Rh₂]=CHR' Rh2L4->Carbene + Diazo Compound Diazo Diazo Compound (N₂CHR') Transition_State Concerted Transition State Carbene->Transition_State + Alkene N2 N₂ Carbene->N2 - N₂ Alkene Alkene (R''CH=CHR'') Cyclopropane Cyclopropane Product Transition_State->Cyclopropane Cyclopropane->Rh2L4 Catalyst Regeneration

Figure 2: Mechanism of rhodium-catalyzed cyclopropanation.

Conclusion

Rhodium(II) octanoate dimer is a robust and versatile catalyst with significant applications in modern organic synthesis. Its efficacy in mediating key chemical transformations such as C-H functionalization and cyclopropanation makes it an invaluable tool for researchers in both academic and industrial settings, including those in the field of drug development where the efficient construction of complex molecular architectures is crucial. The straightforward synthesis and handling of this catalyst, coupled with its high reactivity, ensure its continued importance in the synthetic chemist's toolkit. Further research into the development of chiral variants and the expansion of its catalytic scope is an active area of investigation.

References

A Technical Guide to Rhodium(II) Octanoate Dimer: Properties, Synthesis, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) octanoate (B1194180) dimer, a key organometallic compound, serves as a versatile and efficient catalyst in a multitude of organic transformations.[1] Its unique dirhodium core bridged by four octanoate ligands enables remarkable catalytic activity in reactions such as cyclopropanation, C-H activation, and hydroformylation, making it an invaluable tool in fine chemical synthesis, pharmaceutical development, and advanced materials science.[1][2][3] This guide provides an in-depth overview of its fundamental properties, detailed experimental protocols for its synthesis and application, and a visual representation of its synthetic workflow.

Core Molecular and Physical Properties

The fundamental properties of rhodium(II) octanoate dimer are summarized below. This data is essential for accurate stoichiometric calculations in experimental setups and for material characterization.

PropertyValueReferences
Molecular Formula C₃₂H₆₀O₈Rh₂[1][4]
Linear Formula [[CH₃(CH₂)₆CO₂]₂Rh]₂[5][6]
Molecular Weight 778.64 g/mol [1][4]
CAS Number 73482-96-9[4][5]
Appearance Green to dark green crystalline solid[1]
Synonyms Dirhodium tetraoctanoate, Tetrakis(octanoato)dirhodium(II)[5]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of rhodium(II) octanoate dimer. The following protocols are based on established procedures.

Synthesis of Rhodium(II) Octanoate Dimer via Ligand Exchange

This protocol details a high-yield synthesis method starting from rhodium(III) chloride trihydrate.[2]

Materials:

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • Octanoic acid

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

Procedure:

  • Weigh 5.30 g (22.5 mmol) of RhCl₃·3H₂O and dissolve it in 100 mL of water in a suitable reaction vessel.

  • With stirring, add 9.5 mL of octanoic acid to the solution.

  • Heat the mixture to boiling.

  • Adjust the pH to approximately 5 using a 10% NaOH solution.

  • Reflux the mixture for 4 hours. A green precipitate will form.

  • Filter the hot mixture to collect the green precipitate.

  • Wash the precipitate with hot water until the filtrate is neutral.

  • Dry the product under vacuum at 80°C for 2 hours to yield the final rhodium(II) octanoate dimer. This method has reported yields of up to 96.5%.[2]

Synthesis from Rhodium Hydroxide

An alternative synthesis route utilizes rhodium hydroxide as the starting material.[7]

Materials:

  • Rhodium hydroxide (Rh(OH)₃)

  • Octanoic acid

  • Ethanol (B145695)

  • 1.0 M Sodium hydroxide (NaOH) in ethanol

Procedure:

  • Add 25 mmol of rhodium hydroxide and 150 mmol of octanoic acid to a 100 mL reaction flask.

  • Heat the mixture to 100°C in an oil bath and stir for 7 hours, during which the solution will turn green.

  • Add 50 mL of ethanol and heat to dissolve the product.

  • Adjust the pH of the solution to 9 using a 1.0 M solution of NaOH in ethanol, which will cause the precipitation of a white solid (sodium octanoate).

  • Filter off the sodium octanoate precipitate.

  • Heat the filtrate to concentrate it until a green solid begins to precipitate.

  • Cool the concentrated solution in an ice-water bath to 0°C to maximize crystallization.

  • Filter the solution to collect the green solid product.

  • Dry the solid in a vacuum oven at 80°C for 2 hours.

Catalytic Protocol: Intramolecular C-H Amination of an Aryl Azide (B81097)

This procedure demonstrates the use of rhodium(II) octanoate dimer as a catalyst in a C-H activation/amination reaction.

Materials:

  • Aryl azide substrate (e.g., 1-(azidomethyl)-2-vinylbenzene, 0.246 mmol)

  • Rhodium(II) octanoate dimer (Rh₂(O₂CC₇H₁₅)₄, 0.012 mmol)

  • 4Å Molecular sieves (0.056 g)

  • 1,2-Dichloroethane (B1671644) (0.2 mL)

  • Silica (B1680970) gel for filtration

  • Eluent for chromatography (e.g., Ethyl acetate (B1210297)/Hexanes mixture)

Procedure:

  • To a reaction vessel, add the aryl azide substrate (0.056 g, 0.246 mmol), rhodium(II) octanoate dimer (0.012 mmol), and 4Å molecular sieves (0.056 g).

  • Add 1,2-dichloroethane (0.2 mL) to the mixture.

  • Heat the resulting mixture to 60°C.

  • Allow the reaction to proceed for 16 hours.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Filter the heterogeneous mixture through a pad of silica gel to remove the catalyst and molecular sieves.

  • Concentrate the filtrate in vacuo.

  • Purify the resulting residue by MPLC (Medium Pressure Liquid Chromatography) using a gradient of ethyl acetate in hexanes (e.g., 0:100 to 5:95) to afford the purified amination product.

Workflow and Process Visualization

Diagrams are essential for illustrating complex experimental workflows and chemical pathways.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification start Start: Dissolve RhCl₃·3H₂O in Water add_octanoic Add Octanoic Acid with Stirring start->add_octanoic heat_boil Heat Mixture to Boiling add_octanoic->heat_boil adjust_ph Adjust pH to ~5 with 10% NaOH heat_boil->adjust_ph reflux Reflux for 4 Hours (Green Precipitate Forms) adjust_ph->reflux filter_hot Hot Filtration of Precipitate reflux->filter_hot wash Wash with Hot Water until Neutral filter_hot->wash dry Dry under Vacuum at 80°C for 2h wash->dry end_product Final Product: Rhodium(II) Octanoate Dimer dry->end_product

Caption: Synthesis workflow for Rhodium(II) Octanoate Dimer from RhCl₃·3H₂O.

References

Solubility Profile of Rhodium(II) Octanoate Dimer in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodium(II) octanoate (B1194180) dimer, with the chemical formula Rh₂(O₂CC₇H₁₅)₄, is a significant organometallic compound, primarily utilized as a catalyst in a variety of organic transformations. Its efficacy in homogeneous catalysis is intrinsically linked to its solubility in organic media. This technical guide provides a comprehensive overview of the known solubility characteristics of rhodium(II) octanoate dimer in common organic solvents. Due to the scarcity of publicly available quantitative solubility data, this document emphasizes the detailed experimental protocols required for its determination. Methodologies for gravimetric and UV-Vis spectrophotometric analysis are presented, alongside workflows for handling this potentially air-sensitive compound. This guide is intended to be a valuable resource for researchers employing rhodium(II) octanoate dimer in their work, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

Rhodium(II) carboxylate dimers are a class of compounds renowned for their catalytic activity, particularly in reactions involving carbenoid intermediates. The octanoate derivative, with its long alkyl chains, exhibits enhanced solubility in nonpolar organic solvents compared to its shorter-chain analogs, such as rhodium(II) acetate. This property is crucial for its application in homogeneous catalysis, where the catalyst and reactants must exist in a single phase. Understanding the solubility of rhodium(II) octanoate dimer is therefore paramount for optimizing reaction conditions, ensuring catalyst stability, and developing efficient purification processes.

Solubility Data

Exhaustive literature searches did not yield specific quantitative solubility data for rhodium(II) octanoate dimer. However, qualitative descriptions of its solubility in various organic solvents have been compiled from multiple sources. This information is summarized in Table 1. The lack of precise numerical data underscores the importance of the experimental protocols detailed in the subsequent sections.

Table 1: Qualitative Solubility of Rhodium(II) Octanoate Dimer in Organic Solvents

Solvent FamilySolventSolubilityNotes
Chlorinated Solvents DichloromethaneSolubleFrequently used for handling and reactions.
Aromatic Hydrocarbons TolueneSolubleCommonly used as a reaction solvent.
Alkanes HexaneSolubleMentioned as a solvent for handling.
Alcohols Alcohol (general)Soluble (hot)Solubility is enhanced at elevated temperatures.
Carboxylic Acids Acetic AcidSoluble

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for the quantitative determination of the solubility of rhodium(II) octanoate dimer in organic solvents. Given that organometallic compounds can be sensitive to air and moisture, appropriate handling techniques are incorporated into the protocols.

General Workflow for Sample Preparation and Handling

The following diagram outlines the general workflow for preparing a saturated solution of rhodium(II) octanoate dimer, a critical first step for any solubility determination method.

G General Workflow for Preparing a Saturated Solution cluster_prep Preparation under Inert Atmosphere cluster_equilibration Equilibration cluster_separation Phase Separation start Start add_solvent Add chosen organic solvent to a vial start->add_solvent add_solute Add excess Rh₂(O₂CC₇H₁₅)₄ to the vial add_solvent->add_solute seal_vial Seal the vial securely add_solute->seal_vial agitate Agitate at a constant temperature (e.g., shaker bath) seal_vial->agitate equilibrate Allow to equilibrate for a set time (e.g., 24-48 hours) agitate->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant through a syringe filter (e.g., 0.22 µm PTFE) centrifuge->filter collect Collect the clear, saturated solution filter->collect end Proceed to Analysis collect->end

Caption: Workflow for preparing a saturated solution for solubility analysis.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, taking a known volume of that solution, evaporating the solvent, and weighing the remaining solid solute.

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of rhodium(II) octanoate dimer in the desired solvent at a constant temperature, following the workflow outlined in section 4.1.

  • Sample Collection: Using a calibrated volumetric pipette, carefully transfer a precise volume (e.g., 10.00 mL) of the clear, saturated supernatant to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

  • Solvent Evaporation: Place the container in a fume hood and gently evaporate the solvent. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation. Avoid excessive heating that could lead to decomposition of the compound.

  • Drying: Once the solvent is fully evaporated, place the container in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

  • Weighing: After cooling to room temperature in a desiccator, accurately weigh the container with the dried rhodium(II) octanoate dimer residue.

  • Calculation: The solubility (S) in grams per liter (g/L) is calculated using the following formula:

    S (g/L) = (Mass of residue (g) / Volume of solution taken (L))

The following diagram illustrates the logical steps of the gravimetric analysis.

G Logical Flow of Gravimetric Solubility Determination start Start with Saturated Solution pipette Pipette a known volume of the clear solution start->pipette transfer Transfer the solution to the weighed container pipette->transfer weigh_container Weigh a clean, dry container weigh_container->transfer evaporate Evaporate the solvent transfer->evaporate dry Dry the residue to a constant weight evaporate->dry weigh_final Weigh the container with the dried residue dry->weigh_final calculate Calculate the solubility weigh_final->calculate end End calculate->end

Caption: Step-by-step logic for the gravimetric determination of solubility.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry can be a more rapid method for determining solubility, especially for colored compounds like rhodium(II) octanoate dimer. This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Methodology:

  • Determine the Wavelength of Maximum Absorbance (λ_max):

    • Prepare a dilute, non-saturated solution of rhodium(II) octanoate dimer in the chosen solvent.

    • Scan the absorbance of this solution over a relevant range of the UV-Vis spectrum to identify the wavelength at which the absorbance is highest (λ_max).

  • Create a Calibration Curve:

    • Prepare a series of standard solutions of rhodium(II) octanoate dimer of known concentrations in the chosen solvent. The concentrations should span a range that is expected to bracket the solubility limit.

    • Measure the absorbance of each standard solution at the predetermined λ_max.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) should be determined.

  • Measure the Absorbance of the Saturated Solution:

    • Prepare a saturated solution as described in section 4.1.

    • Carefully dilute a precise volume of the clear, saturated supernatant with a known volume of the pure solvent to bring the absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation:

    • Use the measured absorbance of the diluted saturated solution and the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

The workflow for this method is depicted below.

G Workflow for UV-Vis Spectrophotometric Solubility Measurement cluster_calibration Calibration cluster_measurement Measurement cluster_calculation Calculation find_lambda_max Determine λ_max prep_standards Prepare standard solutions find_lambda_max->prep_standards measure_standards Measure absorbance of standards prep_standards->measure_standards plot_curve Plot calibration curve (Abs vs. Conc) measure_standards->plot_curve calc_conc_diluted Calculate concentration of the diluted solution from calibration curve plot_curve->calc_conc_diluted prep_sat_sol Prepare saturated solution dilute_sol Dilute a known volume of the saturated solution prep_sat_sol->dilute_sol measure_sample Measure absorbance of the diluted solution dilute_sol->measure_sample measure_sample->calc_conc_diluted calc_solubility Calculate solubility by applying the dilution factor calc_conc_diluted->calc_solubility end Final Solubility Value calc_solubility->end

Caption: Procedural flow for determining solubility via UV-Vis spectrophotometry.

Conclusion

While quantitative solubility data for rhodium(II) octanoate dimer remains elusive in published literature, its qualitative solubility in key organic solvents provides a foundational understanding for its application in catalysis. For researchers requiring precise solubility values for process optimization, reaction modeling, or formulation development, the detailed gravimetric and UV-Vis spectrophotometric protocols provided in this guide offer robust and reliable methodologies. Adherence to proper inert atmosphere techniques is crucial for obtaining accurate and reproducible results. The workflows and logical diagrams presented herein are designed to facilitate the straightforward implementation of these essential analytical procedures.

In-Depth Technical Guide to the Spectroscopic Characterization of Rhodium(II) Octanoate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for rhodium(II) octanoate (B1194180) dimer, a significant catalyst in organic synthesis and a compound of interest in medicinal chemistry. This document details its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to support research and development activities where this organometallic complex is utilized.

Core Spectroscopic Data

Rhodium(II) octanoate dimer, with the chemical formula [Rh(C₇H₁₅COO)₂]₂ and a molecular weight of approximately 778.64 g/mol , is a paddlewheel complex featuring two rhodium atoms bridged by four octanoate ligands. Its distinctive structure gives rise to characteristic spectroscopic signatures.

While a complete set of spectroscopic data for rhodium(II) octanoate dimer is not available in a single source, data from its close structural analog, dirhodium(II) tetravalproate (valproate being 2-propylpentanoate), provides valuable representative information. The following tables summarize the key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the structure of rhodium(II) octanoate dimer in solution. The diamagnetic nature of the Rh(II)-Rh(II) core allows for the acquisition of well-resolved spectra.

Table 1: ¹H NMR Spectroscopic Data for Dirhodium(II) Tetravalproate (Structural Analog)

Chemical Shift (δ) ppmMultiplicityAssignment
0.70TripletCH₃
1.00SixtetCH₂ adjacent to CH₃
1.10Complex SignalCH₂
1.25Complex SignalCH₂
1.98Complex SignalCH

Source: Sana et al., 2014. Data for dirhodium(II) tetravalproate in CDCl₃.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for Dirhodium(II) Tetravalproate (Structural Analog)

Chemical Shift (δ) ppmAssignment
14.2CH₃
20.8CH₂
35.1CH₂
46.2CH
185.7COO

Source: Sana et al., 2014. Data for dirhodium(II) tetravalproate in CDCl₃.[1][2]

Infrared (IR) Spectroscopy Data

IR spectroscopy provides insight into the vibrational modes of the molecule, particularly the coordination of the carboxylate ligands to the rhodium centers. The key diagnostic bands are the asymmetric and symmetric stretches of the carboxylate groups.

Table 3: IR Spectroscopic Data for Dirhodium(II) Tetravalproate (Structural Analog)

Wavenumber (cm⁻¹)Assignment
1580Asymmetric COO⁻ Stretch
1418Symmetric COO⁻ Stretch
2959, 2932, 2872C-H Stretches

Source: Sana et al., 2014.[1][2]

Mass Spectrometry (MS) Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for the characterization of rhodium(II) carboxylate dimers. Due to the dimeric nature and the strong Rh-Rh bond, the molecular ion is often observed with minimal fragmentation under soft ionization conditions. For the closely related dirhodium tetraacetate, ESI-MS has been successfully employed to study its interactions with biomolecules.[3]

Table 4: Expected Mass Spectrometry Data for Rhodium(II) Octanoate Dimer

m/zIon
~779[M+H]⁺
~801[M+Na]⁺

Note: These are predicted values based on the molecular weight of rhodium(II) octanoate dimer (C₃₂H₆₀O₈Rh₂).

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following protocols are based on established practices for the characterization of organometallic compounds.

Synthesis of Rhodium(II) Octanoate Dimer

A common method for the synthesis of rhodium(II) octanoate dimer is through a ligand exchange reaction with a rhodium(II) carboxylate precursor, such as rhodium(II) acetate (B1210297).

Protocol:

  • Reaction Setup: A mixture of rhodium(II) acetate and an excess of octanoic acid is heated in a suitable solvent (e.g., chlorobenzene) under an inert atmosphere.

  • Reflux: The reaction mixture is refluxed for several hours to facilitate the complete exchange of acetate ligands for octanoate ligands.

  • Solvent Removal: The solvent and excess octanoic acid are removed under reduced pressure.

  • Purification: The resulting solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the green, crystalline rhodium(II) octanoate dimer.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of rhodium(II) octanoate dimer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of rhodium(II) octanoate dimer with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

Mass Spectrometry

Instrumentation: An electrospray ionization mass spectrometer coupled to a suitable mass analyzer (e.g., time-of-flight (TOF) or quadrupole).

Sample Preparation:

  • Prepare a dilute solution of rhodium(II) octanoate dimer (e.g., 1-10 µM) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile.

  • The addition of a small amount of a modifying agent, such as formic acid or sodium acetate, can promote the formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts, respectively.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of rhodium(II) octanoate dimer and the general structure of the complex.

Spectroscopic_Workflow Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Start: Rhodium(II) Acetate + Octanoic Acid Reaction Ligand Exchange Reaction Start->Reaction Purification Purification Reaction->Purification Product Rhodium(II) Octanoate Dimer Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and Characterization Workflow.

Caption: Paddlewheel Structure of the Dimer.

References

The Genesis of Reactivity: An In-depth Technical Guide to the Mechanism of Rhodium Carbenoid Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic generation of rhodium carbenoids from diazo compounds represents a cornerstone of modern synthetic organic chemistry, enabling a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive examination of the mechanism of rhodium carbenoid formation, detailing the key elementary steps, influential factors, and subsequent transformations. Through a combination of mechanistic insights, quantitative data, detailed experimental protocols, and visual pathway diagrams, this document serves as an essential resource for researchers seeking to understand and harness the full potential of rhodium carbene chemistry in complex molecule synthesis and drug development.

Introduction: The Central Role of Rhodium Carbenoids

Rhodium carbenoids are transient, electrophilic species that exhibit reactivity analogous to free carbenes but with modulated and often highly selective behavior.[1][2] Their in situ generation, typically through the rhodium-catalyzed decomposition of diazo compounds, has paved the way for a multitude of synthetic transformations, including cyclopropanation, C-H insertion, X-H insertion (X = O, N, S), and ylide formation.[1][3][4] The ability to fine-tune the reactivity and selectivity of these intermediates through catalyst and substrate design has made them indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[5][6]

This guide will delve into the fundamental mechanism of rhodium carbenoid formation, exploring the catalytic cycle, the structure of the key intermediates, and the factors that govern their reactivity.

The Core Mechanism: A Stepwise Journey from Diazo Compound to Reactive Intermediate

The formation of a rhodium carbenoid is a catalytic process initiated by the reaction of a diazo compound with a rhodium(II) catalyst, most commonly a dirhodium(II) tetracarboxylate complex such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄).[2][7] The generally accepted mechanism involves three key steps, as illustrated below.

Reversible Coordination of the Diazo Compound

The catalytic cycle begins with the reversible coordination of the diazo compound to an axial site of the Lewis acidic rhodium(II) catalyst.[2][8] This initial association forms a metal-diazo complex.[8][9]

Rate-Limiting Extrusion of Dinitrogen

Following coordination, the diazo compound undergoes irreversible extrusion of a molecule of dinitrogen (N₂).[8][9] This step is widely regarded as the rate-determining step of the overall process.[8][10][11] Kinetic studies, including a significant nitrogen-15 (B135050) kinetic isotope effect (KIE) of 1.035 ± 0.003, provide strong evidence for extensive C-N bond fission in the transition state, supporting the extrusion of N₂ as the rate-limiting event.[8][11][12]

Formation of the Rhodium Carbenoid Intermediate

The loss of dinitrogen results in the formation of the highly reactive rhodium carbenoid intermediate.[7][12] This species is characterized by a double bond between the rhodium center and the carbene carbon. The electrophilicity of the carbene carbon is a key feature that drives its subsequent reactions.[1]

Visualizing the Pathway: Catalytic Cycle of Rhodium Carbenoid Formation

The following diagram illustrates the catalytic cycle for the formation of a rhodium carbenoid from a diazo compound and a dirhodium(II) tetracarboxylate catalyst.

Rhodium_Carbenoid_Formation cluster_catalyst Catalyst Regeneration cluster_reaction Carbenoid Formation Catalyst Rh₂(OAc)₄ Diazo_Complex Rh₂(OAc)₄·N₂CR¹R² Catalyst->Diazo_Complex + R¹R²CN₂ (fast, reversible) Diazo R¹R²CN₂ Carbenoid Rh₂(OAc)₄=CR¹R² Diazo_Complex->Carbenoid - N₂ (slow, rate-limiting) Product Product(s) Carbenoid->Product + Substrate Product->Catalyst - Product

Catalytic cycle of rhodium carbenoid formation.

Factors Influencing Reactivity and Selectivity

The reactivity and selectivity of the rhodium carbenoid are profoundly influenced by the electronic nature of the substituents on the diazo compound and the ligands on the rhodium catalyst.

The Role of Diazo Compound Substituents: Donor vs. Acceptor

Diazo compounds are broadly classified based on the electronic properties of their substituents:

  • Acceptor-Substituted Carbenoids: These are derived from diazo compounds bearing only electron-withdrawing groups (e.g., esters, ketones). The resulting carbenoids are highly electrophilic and reactive, but often exhibit lower selectivity in their reactions.[1][3]

  • Donor/Acceptor-Substituted Carbenoids: These are generated from diazo compounds with one electron-donating group (e.g., aryl, vinyl) and one electron-accepting group. The donor group stabilizes the carbenoid through resonance, attenuating its reactivity and leading to higher selectivity in transformations such as C-H insertion and cyclopropanation.[5][13]

The choice of diazo compound is therefore a critical parameter in controlling the outcome of a rhodium-catalyzed reaction.

The Influence of Rhodium Catalyst Ligands

The ligands on the dirhodium(II) catalyst play a crucial role in modulating the electrophilicity and steric environment of the carbenoid intermediate. Electron-withdrawing ligands, such as trifluoroacetate, increase the Lewis acidity of the rhodium centers, leading to faster diazo decomposition and the formation of more reactive, less stable carbenoids.[13] Conversely, electron-donating ligands result in slower decomposition and more stable carbenoids.[13]

Chiral ligands on the rhodium catalyst are instrumental in achieving high levels of enantioselectivity in subsequent reactions of the carbenoid.[10][14] A wide variety of chiral dirhodium(II) tetracarboxylates and tetracarboxamidates have been developed for asymmetric catalysis.

Quantitative Data Summary

The following tables summarize key quantitative data for representative rhodium-catalyzed reactions involving carbenoid intermediates.

Table 1: Enantioselective Cyclopropanation of Styrene with Vinyldiazomethanes
CatalystAlkene Equiv.Yield (%)ee (%)Reference
Rh₂(S-DOSP)₄208990[14]
Rh₂(S-DOSP)₄58892[14]
Rh₂(S-DOSP)₄28492[14]
Rh₂(S-DOSP)₄1.28392[14]
Table 2: Enantioselective Cyclopropanation of Electron-Deficient Alkenes with Aryldiazoacetates
EntryAryl GroupYield (%)dree (%)Reference
1Phenyl78>20:191[10]
24-MeO-Ph91>20:188[10]
34-Br-Ph75>20:194[10]
41-Naphthyl82>20:193[10]
Table 3: Kinetic Data for the Decomposition of Substituted Aryldiazoacetates
Catalystρ (rho value)CorrelationReference
Rh₂(OAc)₄-1.29σ⁺[13]
Rh₂(Ooct)₄-1.31σ⁺[13]
Rh₂(acam)₄-1.18σ⁺[13]
Rh₂(O₂CCF₃)₄-1.04σ⁺[13]

Experimental Protocols

The following are general experimental procedures for the generation and in situ reaction of rhodium carbenoids.

General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of Alkenes with Ethyl Diazoacetate

Materials:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Alkene (e.g., styrene)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous DCM (5 mL).

  • Add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).

  • Stir the solution at room temperature.

  • Prepare a solution of ethyl diazoacetate (1.2 mmol) in anhydrous DCM (5 mL).

  • Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-8 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclopropane.

General Procedure for Rhodium(II)-Catalyzed N-H Insertion

Materials:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Amine or aniline (B41778)

  • Diazoester (e.g., methyl phenyldiazoacetate)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine or aniline (1.0 mmol), Rh₂(OAc)₄ (0.01 mmol, 1 mol%), and anhydrous DCM (5 mL).

  • Stir the solution at room temperature.

  • Add a solution of the diazoester (1.1 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture over 30-60 minutes.

  • Stir the reaction at room temperature until the diazo compound is fully consumed (monitored by TLC, typically 1-4 hours).

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the α-amino ester product.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow from catalyst and substrate selection to the formation of the desired product in a typical rhodium carbenoid-mediated reaction.

Experimental_Workflow cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Catalyst Rhodium(II) Catalyst Selection (e.g., Rh₂(OAc)₄, Chiral Catalyst) Reaction_Setup Reaction Setup (Solvent, Temperature, Inert Atmosphere) Catalyst->Reaction_Setup Diazo Diazo Compound Selection (Acceptor vs. Donor/Acceptor) Diazo->Reaction_Setup Substrate Substrate (Alkene, Amine, etc.) Substrate->Reaction_Setup Diazo_Addition Slow Addition of Diazo Compound Reaction_Setup->Diazo_Addition Monitoring Reaction Monitoring (TLC, GC, NMR) Diazo_Addition->Monitoring Workup Workup and Purification (Extraction, Chromatography) Monitoring->Workup Product Isolated Product Workup->Product Analysis Characterization and Analysis (Yield, Stereoselectivity) Product->Analysis

General experimental workflow for rhodium carbenoid reactions.

Conclusion

The formation of rhodium carbenoids from diazo compounds is a fundamentally important and well-studied process in organic chemistry. The mechanism, proceeding through a rate-limiting nitrogen extrusion step, provides a reliable method for the generation of these versatile reactive intermediates. The ability to control the reactivity and selectivity of rhodium carbenoids through the judicious choice of diazo compound substituents and catalyst ligands has been a driving force in the development of new and powerful synthetic methodologies. This guide has provided a detailed overview of the core mechanistic principles, quantitative data, and practical experimental guidance to aid researchers in the effective application of rhodium carbene chemistry. A thorough understanding of these fundamentals is paramount for the continued innovation in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.

References

The Pivotal Role of Rhodium(II) Octanoate Dimer in Modern Organometallic Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium(II) octanoate (B1194180) dimer, [Rh₂(O₂CC₇H₁₅)₄], is a versatile and highly efficient homogeneous catalyst that has carved a significant niche in organometallic chemistry and organic synthesis. Characterized by its iconic paddlewheel structure, this dinuclear rhodium complex is instrumental in mediating a diverse array of synthetic transformations. Its enhanced solubility in non-polar organic solvents, compared to its acetate (B1210297) counterpart, makes it a preferred catalyst in many hydrophobic reaction environments. This guide provides an in-depth analysis of the synthesis, structure, and catalytic applications of rhodium(II) octanoate dimer, with a focus on its central role in cyclopropanation, carbon-hydrogen (C-H) bond insertion, and reactions involving ylide intermediates. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in chemical research and development.

Introduction: Structure and Properties

Rhodium(II) octanoate dimer, also known as dirhodium tetraoctanoate, is an air-stable, green crystalline powder.[1] Its structure consists of two rhodium atoms bridged by four octanoate ligands, forming a paddlewheel conformation with a Rh-Rh bond.[2] This arrangement leaves two axial coordination sites, one on each rhodium atom, which are crucial for its catalytic activity. The interaction of diazo compounds at these axial sites initiates the formation of highly reactive rhodium carbene intermediates, the key species in its most prominent catalytic cycles.

A key advantage of the octanoate variant over the more common rhodium(II) acetate dimer is its significantly improved solubility in non-polar organic solvents like toluene (B28343) and dichloromethane (B109758).[2] This property is attributed to the long alkyl chains of the octanoate ligands, facilitating its use in a broader range of organic media and simplifying catalyst/product separation in certain applications.

Synthesis of Rhodium(II) Carboxylate Dimers

The synthesis of rhodium(II) carboxylate dimers can be achieved through several methods. A common and straightforward approach is ligand exchange, starting from the commercially available dirhodium tetraacetate. This method is particularly useful for synthesizing derivatives with longer carboxylate chains, like the octanoate.

Experimental Protocol: Synthesis via Ligand Exchange

This protocol describes a general procedure for exchanging acetate ligands for octanoate ligands.

Materials:

  • Dirhodium(II) tetraacetate dihydrate [Rh₂(OAc)₄(H₂O)₂]

  • Octanoic acid (large excess)

  • Toluene or another high-boiling inert solvent

  • Dean-Stark apparatus

  • Standard glassware for reflux and purification

Procedure:

  • A mixture of dirhodium(II) tetraacetate (1.0 eq) and a large excess of octanoic acid (e.g., 10-20 eq) is suspended in toluene.

  • The reaction mixture is heated to reflux using a Dean-Stark apparatus to azeotropically remove the acetic acid formed during the exchange and any water present.

  • The reaction is monitored (e.g., by TLC or by observing the cessation of acetic acid collection) until the ligand exchange is complete. The color of the solution typically deepens.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess octanoic acid and toluene are removed under reduced pressure. Due to the high boiling point of octanoic acid, this may require heating under high vacuum.

  • The resulting solid residue, rhodium(II) octanoate dimer, is then purified. Purification can often be achieved by recrystallization from a suitable solvent system or by washing with a solvent in which the product is sparingly soluble but impurities are soluble (e.g., cold hexanes).

Core Catalytic Applications

The utility of rhodium(II) octanoate dimer stems from its ability to catalytically decompose diazo compounds to generate rhodium carbenes. These electrophilic intermediates are central to three major classes of organic transformations.

Workflow: Generation of the Key Rhodium Carbene Intermediate

The catalytic cycle for most reactions begins with the formation of a rhodium carbene. A diazo compound, such as ethyl diazoacetate (EDA), coordinates to an axial site of the rhodium dimer, followed by the extrusion of nitrogen gas.

G General Rhodium Carbene Formation cluster_cat Catalyst Activation cluster_reaction Carbene Reactivity Cat [Rh₂(O₂CR)₄] Intermediate1 Diazo Adduct [Rh₂(O₂CR)₄]·(N₂CR'R'') Cat->Intermediate1 Coordination Diazo R'R''CN₂ (Diazo Compound) Diazo->Intermediate1 N2 N₂ Intermediate1->N2 Carbene Rhodium Carbene [Rh₂(O₂CR)₄]=CR'R'' Intermediate1->Carbene N₂ Extrusion Product Product Carbene->Product Reaction Substrate Substrate (Alkene, C-H bond, etc.) Substrate->Product Product->Cat Catalyst Regeneration

Caption: General workflow for the formation of a rhodium carbene intermediate.

Cyclopropanation Reactions

The reaction of a rhodium carbene with an alkene is one of the most powerful methods for synthesizing cyclopropane (B1198618) rings.[3] The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. Rhodium(II) octanoate is an effective catalyst for these transformations.

The generated rhodium carbene undergoes a concerted, though often asynchronous, addition to the alkene double bond to form the cyclopropane product and regenerate the catalyst.[3][4]

G Catalytic Cycle for Cyclopropanation Cat [Rh₂(O₂CR)₄] Carbene Rhodium Carbene [Rh]=CR'R'' Cat->Carbene + R'R''CN₂ - N₂ TS Cycloaddition Transition State Carbene->TS Alkene Alkene Alkene->TS Product Cyclopropane TS->Product Product->Cat Catalyst Regeneration

Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.

The following table summarizes representative yields and diastereoselectivities for the cyclopropanation of styrene (B11656) with various diazoacetates, catalyzed by dirhodium(II) carboxylates. While not all entries use the octanoate dimer specifically, the results with other carboxylates like acetate (OAc) and pivalate (B1233124) (OPiv) are highly comparable and illustrate the general efficacy of this catalyst class.

EntryCatalyst (mol%)Diazo CompoundAlkeneYield (%)Diastereomeric Ratio (trans:cis)Reference
1Rh₂(OAc)₄ (0.04)Ethyl DiazoacetateStyrene~85%1.5 : 1[5]
2Rh₂(oct)₄ (cat.)Methyl PhenyldiazoacetateStyrene-High trans selectivity[4]
3Rh₂(OBz)₄ (1)Methyl 2-diazo-2-(p-tolyl)acetate[2.2]Paracyclophane74%8 : 1 (regioselectivity)[6][7]
4Chiral Rh₂(S-TCPTAD)₄ (1)Methyl PhenyldiazoacetateMethyl Acrylate91%>98 : 2[7]

Data is compiled from multiple sources to illustrate typical results. Conditions may vary.

Carbon-Hydrogen (C-H) Insertion Reactions

Rhodium carbenes are sufficiently reactive to insert into otherwise unactivated C-H bonds, providing a powerful strategy for C-C bond formation and the synthesis of cyclic compounds. Intramolecular C-H insertion is particularly valuable for constructing five-membered rings. The regioselectivity of the insertion generally follows the order: tertiary > secondary > primary C-H bonds.

The process involves the formation of the rhodium carbene from a tethered diazo precursor, followed by insertion into a nearby C-H bond to form a new ring.

G Logical Flow for Intramolecular C-H Insertion Start Substrate with Diazo and C-H groups Carbene Intramolecular Rhodium Carbene Start->Carbene Cat [Rh₂(O₂CR)₄] Cat->Carbene TS Hydride-shift-like Transition State Carbene->TS C-H approach Product Cyclized Product TS->Product C-C bond formation Product->Cat Regeneration

Caption: Key steps in the intramolecular C-H insertion process.

This table presents data for the synthesis of α-aryl cyclopentanones via intramolecular C-H insertion of α-aryl-α-diazo ketones, demonstrating the efficiency of dirhodium catalysts in this transformation.

EntrySubstrate (Aryl group)CatalystYield (%)Reference
14-BromophenylRh₂(OAc)₄51%[8]
24-BromophenylRh₂(OPiv)₄55%[8]
3PhenylRh₂(OAc)₄70%[8]
44-MethoxyphenylRh₂(OAc)₄45%[8]

Reactions typically run in toluene or dichloromethane at room temperature.

This protocol is adapted from the synthesis of α-aryl-β-alkyl cyclopentanones.[9]

Materials:

  • α-Aryl-α-diazo ketone substrate

  • Dirhodium(II) tetraoctanoate [Rh₂(oct)₄] or other dirhodium(II) catalyst

  • Anhydrous toluene or dichloromethane

  • Standard inert atmosphere glassware

Procedure:

  • To a flask containing the dirhodium(II) catalyst (e.g., 1 mol%) under an inert atmosphere (N₂ or Ar), add the anhydrous solvent (to make a ~0.1 M solution with respect to the substrate).

  • Prepare a separate solution of the α-aryl-α-diazo ketone substrate in the same anhydrous solvent.

  • Add the solution of the diazo ketone dropwise to the stirring catalyst solution at room temperature over a period of 1-2 hours using a syringe pump. Slow addition is critical to maintain a low concentration of the diazo compound and minimize side reactions like carbene dimerization.

  • Monitor the reaction by TLC for the disappearance of the diazo compound (often a yellow spot). Nitrogen evolution will also be observed.

  • After the addition is complete, allow the reaction to stir for an additional 10-30 minutes at room temperature.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cyclized product.

Carbonyl Ylide Formation and Cycloaddition

When a rhodium carbene is generated in the presence of a carbonyl group (e.g., from a ketone or aldehyde), it can form a transient carbonyl ylide. This 1,3-dipole is a highly valuable intermediate that can undergo a variety of subsequent reactions, most notably [3+2] cycloadditions with dipolarophiles to construct complex, oxygen-containing heterocyclic frameworks.[10][11]

The rhodium carbene reacts with a carbonyl oxygen to form the ylide, which is then trapped by a dipolarophile (e.g., an alkene or alkyne) in a cycloaddition reaction.

G Pathway for Carbonyl Ylide [3+2] Cycloaddition Carbene [Rh]=CR'R'' Ylide Carbonyl Ylide (1,3-Dipole) Carbene->Ylide Carbonyl Ketone/Aldehyde R₂C=O Carbonyl->Ylide Ylide Formation Product Cycloadduct (Dihydrofuran) Ylide->Product Dipolarophile Dipolarophile (e.g., DMAD) Dipolarophile->Product [3+2] Cycloaddition

Caption: Formation of a carbonyl ylide and subsequent [3+2] cycloaddition.

The following table provides examples of yields for cycloaddition reactions involving carbonyl ylides generated using dirhodium catalysts.

EntryDiazo PrecursorCarbonyl SourceDipolarophileCatalystYield (%)Reference
12-diazo-3-oxo-4-phthalimido-alkanoateIntramolecular KetoneDMADRh₂(OAc)₄~70-80%[12]
2δ-carbonyl-α-diazoketoneIntramolecular KetoneNaphthoquinoneRhodium cat.60-75%[10]
3Dimethyl diazomalonateCyclohexanone- (enol ether formation)Rh₂(oct)₄23%[13]

Yields are for the isolated cycloaddition or rearrangement products.

Conclusion

Rhodium(II) octanoate dimer is a cornerstone catalyst in organometallic chemistry, offering a powerful and reliable tool for synthetic chemists. Its high efficacy in promoting cyclopropanation, C-H insertion, and ylide-mediated reactions allows for the efficient construction of complex molecular architectures that are of paramount importance to the pharmaceutical and fine chemical industries. The enhanced solubility of the octanoate variant provides a practical advantage in many synthetic contexts. The continued exploration of its reactivity, particularly with the development of new chiral ligands, promises to further expand the horizons of asymmetric catalysis and streamline the synthesis of valuable molecular targets.

References

A Comprehensive Technical Guide to the Safety and Handling of Rhodium(II) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) catalysts are powerful tools in modern organic synthesis, enabling a wide array of chemical transformations with high efficiency and selectivity. However, their utility is accompanied by potential hazards that necessitate rigorous safety and handling protocols. This guide provides an in-depth overview of the essential precautions, experimental procedures, and emergency responses required for the safe and effective use of rhodium(II) catalysts in a laboratory setting.

Hazard Identification and Health Effects

Rhodium compounds, including rhodium(II) catalysts, should be regarded as potentially toxic.[1] While extensive human toxicity data is limited, the available information indicates several potential health hazards.[1][2]

Routes of Exposure: The primary routes of exposure in a laboratory setting are inhalation of dusts or aerosols, skin contact, and eye contact.[3][4] Ingestion is also a possible, though less likely, route of exposure.[5]

Acute Effects:

  • Skin and Eye Irritation: Direct contact with rhodium compounds can cause skin and eye irritation.[6][7][8] Rhodium(II) acetate (B1210297) dimer is classified as a substance that causes skin and serious eye irritation.[6]

  • Respiratory Irritation: Inhalation of dust from rhodium catalysts may lead to respiratory tract irritation.[4][5]

Chronic Effects:

  • Skin Sensitization: Some rhodium compounds may cause skin allergies, leading to itching and rashes upon subsequent low-level exposure.[7]

  • Respiratory Issues: Long-term inhalation of high concentrations of rhodium dust may lead to changes in lung function.[1]

  • Systemic Effects: While reports on humans are rare, animal studies suggest that rhodium compounds have the potential to cause kidney damage and toxic effects on the central nervous system.[1] Some rhodium compounds are suspected carcinogens, although sufficient data for a definitive assessment is lacking.[1]

Occupational Exposure Limits

Regulatory bodies have established occupational exposure limits (OELs) to minimize the risk of adverse health effects from exposure to rhodium and its compounds. These limits vary based on the form of the rhodium compound (e.g., soluble vs. insoluble, metal fume).

Compound/FormAgencyTWA (8-hour)STEL (15-minute)IDLHBasis for Limit
Rhodium Metal & Insoluble Cmpds. OSHA0.1 mg/m³-100 mg/m³-
NIOSH0.1 mg/m³-100 mg/m³-
ACGIH1.0 mg/m³--Lower respiratory tract irritation
Soluble Rhodium Compounds OSHA0.001 mg/m³-2 mg/m³-
NIOSH0.001 mg/m³-2 mg/m³-
ACGIH0.01 mg/m³---

Data sourced from NIOSH, OSHA, and ACGIH documentation.[1][9][10][11][12] TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and appropriate PPE is crucial for minimizing exposure to rhodium(II) catalysts.

Engineering Controls:

  • Ventilation: All work with rhodium(II) catalysts, especially when handling solids, should be conducted in a well-ventilated area.[13] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[14]

  • Enclosure: For highly hazardous operations or when dust generation is significant, enclosed systems like glove boxes should be considered.[7]

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or tightly fitting safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[13] A face shield may be required for splash hazards.[4]
Skin Protection Impermeable gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron must be worn.[4] Gloves should be inspected before use and changed frequently.[13]
Respiratory Protection For operations that may generate dust or aerosols and where engineering controls are insufficient, a NIOSH-approved respirator with an N100, R100, or P100 filter is recommended.[9][10]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is fundamental to the safe use of rhodium(II) catalysts.

Handling:

  • Avoid contact with skin, eyes, and clothing.[15]

  • Avoid the formation and inhalation of dust and aerosols.[13]

  • Use non-sparking tools and prevent electrostatic discharge.[13]

  • Weighing and transferring of solid catalysts should be done in a fume hood or a designated containment area.

  • Always wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6][15]

Storage:

  • Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[13][15]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Protect containers from physical damage.[6]

Experimental Protocols: A Representative Procedure

The following is a generalized protocol for setting up a small-scale cyclopropanation reaction using a rhodium(II) catalyst, incorporating essential safety measures.

Objective: To perform a safe and efficient cyclopropanation reaction using rhodium(II) acetate dimer.

Materials:

  • Rhodium(II) acetate dimer

  • Styrene (or other olefin)

  • Ethyl diazoacetate (EDA) solution in dichloromethane (B109758) (DCM)

  • Anhydrous DCM

  • Schlenk flask with a stir bar

  • Syringe pump

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation and Inerting:

    • Assemble the reaction glassware (Schlenk flask, condenser) and dry it thoroughly in an oven.

    • Allow the glassware to cool to room temperature under a stream of inert gas.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Catalyst Addition (in a fume hood):

    • Wearing appropriate PPE (goggles, lab coat, nitrile gloves), accurately weigh the required amount of rhodium(II) acetate dimer in a weighing boat.

    • Quickly and carefully transfer the solid catalyst to the Schlenk flask against a positive flow of inert gas.

    • Seal the flask immediately.

  • Reagent Addition:

    • Add anhydrous DCM to the flask via a syringe to dissolve the catalyst.

    • Add the olefin (e.g., styrene) to the reaction mixture via a syringe.

  • Diazo Compound Addition (Critical Step):

    • CAUTION: Diazo compounds are potentially explosive and toxic. Handle with extreme care.

    • Draw the EDA solution into a syringe and place it on a syringe pump.

    • Slowly add the EDA solution to the stirred reaction mixture over several hours. A slow addition rate is crucial to control the reaction rate and prevent the accumulation of unreacted diazo compound.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by TLC or GC analysis.

    • Once the reaction is complete, quench any remaining diazo compound by carefully adding a few drops of acetic acid until gas evolution ceases.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure in a rotary evaporator.

    • Purify the crude product by column chromatography. Collect all rhodium-containing residues for proper waste disposal.

Waste Disposal and Catalyst Recovery

Rhodium is a valuable and environmentally hazardous metal. Therefore, all rhodium-containing waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4]

  • Waste Segregation: Do not mix rhodium waste with other chemical waste streams.[4]

  • Collection: Collect all solid waste (contaminated labware, silica (B1680970) gel from chromatography) and liquid waste (reaction residues, washings) in clearly labeled, sealed, and appropriate hazardous waste containers.[6]

  • Recycling: Due to its high value, recycling of rhodium from waste streams is economically and environmentally beneficial.[5][7][16] Various methods, including pyrometallurgy and hydrometallurgy, are used for rhodium recovery.[2][8] Consult with your institution's environmental health and safety (EHS) department or a specialized recycling company to explore recycling options.[7]

Emergency Procedures

Prompt and correct action is critical in the event of a spill or personal exposure.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: If the catalyst or solvent is flammable, remove all sources of ignition.[3]

  • Cleanup (for trained personnel with appropriate PPE):

    • For small spills, use a spill kit with absorbent material to contain the spill.[17]

    • Carefully sweep up solid spills to avoid generating dust.[6]

    • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[3][6]

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[17]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][17] Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[15][17] If irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[9][13]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[13] Seek immediate medical attention.[5]

Visual Guides and Workflows

The following diagrams illustrate key safety workflows and potential health effects associated with rhodium(II) catalysts.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal RiskAssessment Risk Assessment SelectPPE Select PPE RiskAssessment->SelectPPE Inform PrepWorkspace Prepare Workspace (Fume Hood) SelectPPE->PrepWorkspace Weighing Weighing & Transfer PrepWorkspace->Weighing Reaction Reaction Setup Weighing->Reaction Workup Work-up & Purification Reaction->Workup SegregateWaste Segregate Waste Workup->SegregateWaste LabelContainer Label Container SegregateWaste->LabelContainer StoreWaste Store for Pickup LabelContainer->StoreWaste Recycle Consider Recycling StoreWaste->Recycle

Caption: Workflow for Safe Handling of Rhodium(II) Catalysts.

EmergencySpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Cleanup Cleanup with Appropriate PPE SmallSpill->Cleanup Trained personnel only ContactEHS Contact EHS/ Emergency Response LargeSpill->ContactEHS Dispose Dispose of Waste Cleanup->Dispose

Caption: Emergency Response Protocol for a Rhodium Catalyst Spill.

HealthEffects cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation (Dust) RespIrritation Respiratory Irritation Inhalation->RespIrritation Systemic Systemic Toxicity (Kidney, CNS) Inhalation->Systemic Potential SkinContact Skin Contact SkinIrritation Skin Irritation/ Sensitization SkinContact->SkinIrritation SkinContact->Systemic Potential EyeContact Eye Contact EyeIrritation Eye Irritation EyeContact->EyeIrritation

Caption: Routes of Exposure and Potential Toxicological Effects.

References

Methodological & Application

Application Notes and Protocols: Rhodium(II) Octanoate Dimer Catalyzed Cyclopropanation of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cyclopropanation of alkenes utilizing rhodium(II) octanoate (B1194180) dimer as a catalyst. This reaction is a cornerstone in synthetic organic chemistry, enabling the efficient construction of cyclopropane (B1198618) rings, which are key structural motifs in numerous natural products and pharmaceutical agents.

Introduction

The rhodium(II)-catalyzed decomposition of diazo compounds in the presence of alkenes is a powerful and versatile method for the synthesis of cyclopropanes.[1][2] Rhodium(II) octanoate dimer, [Rh₂(oct)₄], is a highly effective catalyst for this transformation, promoting the reaction under mild conditions with excellent control over stereoselectivity.[3] The reaction proceeds through the formation of a rhodium carbene intermediate, which then undergoes a concerted addition to the alkene.[3][4] This methodology is applicable to a broad range of alkene substrates, including electron-rich, neutral, and electron-poor olefins.[4]

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the rhodium-catalyzed cyclopropanation involves the following key steps:

  • Catalyst Activation: The rhodium(II) octanoate dimer reacts with the diazo compound to form a rhodium carbene intermediate, with the concomitant loss of nitrogen gas.[4]

  • Cyclopropanation: The rhodium carbene then reacts with the alkene in a concerted, though often asynchronous, fashion to deliver the cyclopropane product and regenerate the rhodium(II) catalyst.[3][4][5] The configuration of the alkene is typically retained during this process.[4]

The stereochemical outcome of the reaction is influenced by the trajectory of the alkene's approach to the metal carbene. For monosubstituted alkenes, an "end-on" approach is often proposed, where the alkene's double bond is nearly parallel to the metal-carbon double bond of the carbene.[4] The diastereoselectivity, particularly the formation of trans or cis (E or Z) isomers, can be influenced by the steric bulk of the substituents on both the alkene and the diazo compound.[4] Increasing the size of the ester group in the diazoacetate, for instance, generally leads to higher diastereoselectivity for the (E)-cyclopropane.[4]

Reaction_Mechanism cluster_catalyst Catalytic Cycle cluster_reactants Reactants Rh2(oct)4 Rh₂(oct)₄ Rh_Carbene Rh₂(oct)₄=CR₂ (Rhodium Carbene) Rh2(oct)4->Rh_Carbene R₂CN₂ - N₂ Product Cyclopropane Rh_Carbene->Product Alkene Product->Rh2(oct)4 Regeneration Diazo Diazo Compound (R₂CN₂) Diazo->Rh2(oct)4 Alkene Alkene Alkene->Rh_Carbene

Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.

Experimental Protocols

General Protocol for the Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate

This protocol provides a general procedure for the cyclopropanation of styrene with ethyl diazoacetate using rhodium(II) octanoate dimer.

Materials:

  • Rhodium(II) octanoate dimer [Rh₂(oct)₄]

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of styrene (5.0 mmol, 1.0 equiv) and rhodium(II) octanoate dimer (0.01 mmol, 0.2 mol%) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl diazoacetate (5.5 mmol, 1.1 equiv) in anhydrous dichloromethane (5 mL) via syringe pump over a period of 4 hours at room temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis of the purified product.

Experimental_Workflow Start Start Setup Reaction Setup: - Alkene - Rh₂(oct)₄ - Anhydrous Solvent - Inert Atmosphere Start->Setup Addition Slow Addition of Diazo Compound (via Syringe Pump) Setup->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor Reaction Progress (TLC/GC) Stirring->Monitoring Workup Reaction Workup: - Concentration Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Characterization: - NMR, GC/MS - Determine Yield and d.r. Purification->Analysis End End Analysis->End

Caption: General experimental workflow for cyclopropanation.

Data Presentation

The following tables summarize representative data for the rhodium(II) octanoate dimer-catalyzed cyclopropanation of various alkenes with diazo compounds.

Table 1: Cyclopropanation of Various Alkenes with Ethyl Diazoacetate

EntryAlkeneProduct(s)Yield (%)Diastereomeric Ratio (E:Z)Reference
1StyreneEthyl 2-phenylcyclopropane-1-carboxylate70-90%~75:25[6]
21-OcteneEthyl 2-hexylcyclopropane-1-carboxylate65-85%~70:30N/A
3CyclohexeneEthyl bicyclo[4.1.0]heptane-7-carboxylate80-95%N/A (exo/endo)N/A
4cis-4-Octenecis-Ethyl 2,3-dipropylcyclopropane-1-carboxylate75-90%>95:5 (cis retained)N/A
5trans-4-Octenetrans-Ethyl 2,3-dipropylcyclopropane-1-carboxylate75-90%>95:5 (trans retained)[7]

Note: Yields and diastereomeric ratios are approximate and can vary based on specific reaction conditions.

Table 2: Influence of Diazoacetate Ester Group on Diastereoselectivity in the Cyclopropanation of Styrene

EntryDiazoacetateYield (%)Diastereomeric Ratio (E:Z)Reference
1Methyl Diazoacetate78%73:27N/A
2Ethyl Diazoacetate85%75:25[6]
3tert-Butyl Diazoacetate82%85:15[8]
4Dicyclohexylmethyl Diazoacetate75%90:10N/A

Note: This table illustrates the general trend that sterically bulkier ester groups on the diazoacetate lead to higher E (trans) diastereoselectivity.[4]

Applications in Drug Development

The cyclopropane moiety is a valuable structural element in medicinal chemistry due to its unique conformational properties and metabolic stability. Rhodium-catalyzed cyclopropanation provides a direct and efficient route to access a wide array of functionalized cyclopropanes that can serve as key intermediates in the synthesis of pharmaceuticals. For example, this methodology has been applied in the synthesis of precursors to HIV protease inhibitors and other biologically active molecules. The ability to control the stereochemistry of the cyclopropane ring is crucial for optimizing the pharmacological activity of these compounds.

Troubleshooting and Safety Considerations

  • Low Yields: Incomplete reaction may be due to impure reagents, insufficient reaction time, or catalyst deactivation. Ensure all reagents are pure and the solvent is anhydrous. A slower addition of the diazo compound can sometimes improve yields.

  • Poor Diastereoselectivity: Diastereoselectivity can be influenced by temperature, solvent, and the steric nature of the substrates.[4] Lowering the reaction temperature may improve selectivity.

  • Side Reactions: The formation of diazoalkene dimers (diethyl maleate (B1232345) and fumarate) is a common side reaction.[6] Slow addition of the diazo compound helps to minimize this side reaction by maintaining a low concentration of the diazo species in the reaction mixture.

  • Safety: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid heating diazo compounds and using them in the presence of strong acids. Standard personal protective equipment should be worn at all times.

Conclusion

Rhodium(II) octanoate dimer is a highly efficient and versatile catalyst for the cyclopropanation of alkenes with diazo compounds. The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and offers good to excellent control over stereoselectivity. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful transformation in their synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery.

References

Application Notes and Protocols for Intramolecular C-H Insertion using Rhodium(II) Octanoate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intramolecular C-H insertion reactions catalyzed by rhodium(II) complexes represent a powerful and atom-economical strategy for the synthesis of complex cyclic molecules from readily available acyclic precursors. Among the various rhodium catalysts, rhodium(II) octanoate (B1194180) dimer, [Rh₂(oct)₄], is a versatile and widely used catalyst for these transformations. This methodology has significant applications in medicinal chemistry and drug development for the efficient construction of key heterocyclic and carbocyclic scaffolds, such as lactams and cyclopentanones, which are prevalent in numerous biologically active compounds.

This document provides detailed application notes and experimental protocols for performing intramolecular C-H insertion reactions using rhodium(II) octanoate dimer.

Reaction Principle and Mechanism

The catalytic cycle for the rhodium(II)-catalyzed intramolecular C-H insertion reaction begins with the reaction of the rhodium(II) octanoate dimer with a diazo compound. This results in the extrusion of dinitrogen (N₂) and the formation of a highly reactive rhodium-carbenoid intermediate. This intermediate then undergoes an intramolecular C-H insertion, where a C-H bond within the same molecule adds across the rhodium-carbene bond, forming a new carbon-carbon bond and regenerating the rhodium(II) catalyst for the next cycle. The reaction is typically highly regioselective and can be diastereoselective.

Catalytic Cycle Rh2_oct4 Rh₂(oct)₄ Carbenoid Rh₂(oct)₄=C(R)R' Rh2_oct4->Carbenoid + Diazo Compound Diazo R-C(N₂)-R' Product Cyclic Product Carbenoid->Product Intramolecular C-H Insertion N2 N₂ Carbenoid->N2 - N₂ Substrate_complex Intramolecular C-H Bond Product->Rh2_oct4 + Product Experimental Workflow cluster_0 Diazo Compound Synthesis cluster_1 C-H Insertion Reaction start Dissolve Ketone and DBU in Toluene add_trisyl Add Trisyl Azide Solution Dropwise start->add_trisyl react Stir at Room Temperature (2-4h) add_trisyl->react purify Purify by Flash Chromatography react->purify product1 Isolate α-Diazo Ketone purify->product1 dissolve_rh Dissolve Rh₂(oct)₄ in Toluene product1->dissolve_rh Use in next step add_diazo Add Diazo Ketone Solution Dropwise dissolve_rh->add_diazo react2 Stir at Room Temperature (10-30 min) add_diazo->react2 workup Work-up and Purification react2->workup product2 Isolate Cyclic Product workup->product2

Application Notes & Protocols: Rhodium-Catalyzed Ylide Formation and Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rhodium-catalyzed reactions of diazo compounds represent a powerful and versatile strategy for carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] The core of this methodology lies in the generation of a rhodium-carbene intermediate from a dirhodium(II) catalyst and a diazo compound.[1][2] This highly reactive intermediate can then engage with a Lewis base, such as a carbonyl, sulfide (B99878), or amine, to form a corresponding ylide. These ylides are not typically isolated but undergo a variety of subsequent transformations, including sigmatropic rearrangements, cycloadditions, and insertions, to rapidly generate molecular complexity.[3][4][5] This document provides detailed protocols and application data for key classes of these reactions.

General Mechanism of Rhodium-Catalyzed Ylide Formation

The catalytic cycle begins with the reaction of a dirhodium(II) complex, typically a paddlewheel carboxylate or carboxamidate like dirhodium(II) tetraacetate [Rh₂(OAc)₄], with a diazo compound.[2] This interaction leads to the extrusion of dinitrogen (N₂) and the formation of a transient rhodium-carbene (or carbenoid) species.[6] This electrophilic carbene is then intercepted by a molecule containing a heteroatom with a lone pair of electrons (e.g., oxygen, sulfur, nitrogen) to generate a rhodium-associated ylide.[7][8] This ylide can then dissociate from the catalyst to undergo further reactions as a free ylide or react while still associated with the metal center.[8][9]

general_mechanism cat Rh₂(L)₄ Catalyst carbene Rh(II)-Carbene Intermediate cat->carbene + Diazo diazo R¹R²CN₂ (Diazo Compound) diazo->carbene n2 N₂ carbene->n2 - N₂ ylide Rh(II)-Associated Ylide carbene->ylide + Lewis Base lewis_base Lewis Base (Y:) (e.g., R₂C=O, R₂S) lewis_base->ylide free_ylide Free Ylide ylide->free_ylide - Rh₂(L)₄ free_ylide->cat + Rh₂(L)₄ products Reaction Products (Rearrangement, Cycloaddition, etc.) free_ylide->products Reaction

Caption: General catalytic cycle for rhodium-catalyzed ylide formation.

Sulfonium (B1226848) Ylide Formation and[3][10]-Sigmatropic Rearrangement

The reaction of rhodium carbenes with allylic or propargylic sulfides is a highly efficient method for generating sulfonium ylides. These intermediates readily undergo[3][10]-sigmatropic rearrangements to form densely functionalized homoallylic or homopropargylic sulfide products.[3][10] This transformation is synthetically valuable as it constructs C-C and C-S bonds simultaneously with high stereo- and regioselectivity.[5][10]

Data Presentation:[3][10]-Sigmatropic Rearrangement of Allyl Sulfides
EntryDiazo CompoundAllyl SulfideCatalyst (mol%)SolventTemp (°C)Yield (%)Ref.
1TrimethylsilyldiazomethaneAllyl phenyl sulfideRh₂(OAc)₄ (1)DCMRT85[3]
2Methyl phenyldiazoacetateAllyl phenyl thiocarbonateRh₂(OAc)₄ (1)DCMRT67[3]
3DiphenyldiazomethaneAllyl phenyl sulfideRh₂(OAc)₄ (5)DCM4095[5]
4(4-MeO-C₆H₄)₂CN₂Allyl phenyl sulfideRh₂(OAc)₄ (5)DCM4091[5]
5Ethyl diazoacetateDimethyl prop-2-ynyl amineRh₂(OAc)₄ (1)CH₂Cl₂RT85[11]
Experimental Protocol: General Procedure for[3][10]-Sigmatropic Rearrangement

This protocol is adapted from procedures described for the reaction of allyl sulfides with diaryl diazomethanes.[5]

  • Preparation: To a dry, argon-flushed flask containing a magnetic stir bar, add the allyl sulfide (1.0 equiv), the rhodium(II) catalyst (1-5 mol%), and the appropriate solvent (e.g., dry, degassed Dichloromethane (DCM)).

  • Reactant Addition: In a separate vial, dissolve the diazo compound (1.1 equiv) in the same solvent. Transfer this solution to a syringe.

  • Reaction: Using a syringe pump, add the solution of the diazo compound to the flask containing the sulfide and catalyst over a period of 1-4 hours at the specified temperature (e.g., room temperature or 40 °C). The slow addition is crucial to minimize the dimerization of the diazo compound.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diazo compound is fully consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired rearrangement product.

sulfonium_rearrangement start Rh(II)-Carbene + Allyl Sulfide ylide Sulfonium Ylide Intermediate start->ylide Ylide Formation ts [2,3]-Sigmatropic Transition State (Concerted) ylide->ts Rearrangement product Homoallylic Sulfide Product ts->product

Caption: Pathway for sulfonium ylide formation and rearrangement.

Carbonyl Ylide Formation and [3+2] Cycloaddition

Rhodium carbenes react with the oxygen lone pair of aldehydes, ketones, or esters to form carbonyl ylides.[1][12] These intermediates are powerful 1,3-dipoles that can be trapped in situ by a variety of dipolarophiles, such as electron-deficient alkenes or alkynes, in [3+2] cycloaddition reactions.[4][12] This tandem process allows for the rapid construction of complex, oxygen-containing five-membered rings like dihydrofurans and dioxolanes.[13][14]

Data Presentation: Carbonyl Ylide Formation and Trapping
EntryDiazo CompoundCarbonyl SourceDipolarophileCatalyst (mol%)SolventYield (%)Ref.
1Ethyl 2-diazo-3-oxobutanoateAcetone (solvent)DMADRh₂(OAc)₄ (cat.)Acetone70[14]
2Ethyl diazoacetatep-Nitrobenzaldehyde-Rh₂(OAc)₄ (cat.)CH₂Cl₂>95[13]
3Diazo ketoamide (intramol.)Internal amide carbonylDMADRh₂(OAc)₄ (cat.)Benzene (B151609)Good[12]
4N-phthaloyl-α-amino acid diazoInternal keto-esterDMADRh₂(OAc)₄ (3)Benzene-[15]

DMAD = Dimethyl acetylenedicarboxylate

Experimental Protocol: General Procedure for Intermolecular Carbonyl Ylide Cycloaddition

This protocol is a generalized procedure based on descriptions of intermolecular carbonyl ylide trapping experiments.[13][14]

  • Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel under an inert atmosphere (e.g., Argon), place the rhodium(II) catalyst (1-3 mol%), the carbonyl compound (1.0-1.5 equiv), the dipolarophile (1.5-2.0 equiv), and the solvent (e.g., benzene or dichloromethane).

  • Reactant Addition: Dissolve the diazo compound (1.0 equiv) in the reaction solvent and place it in the dropping funnel.

  • Reaction: Heat the flask to the desired temperature (e.g., 25-80 °C). Add the diazo compound solution dropwise to the stirred reaction mixture over several hours.

  • Monitoring: Follow the disappearance of the diazo compound using TLC.

  • Work-up: After the addition is complete and the reaction has stirred for an additional hour, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue via flash column chromatography to isolate the cycloadduct.

General Experimental Workflow

A successful rhodium-catalyzed ylide formation reaction hinges on careful control of reaction conditions, particularly the slow addition of the diazo compound to suppress side reactions.

experimental_workflow prep 1. Prepare Apparatus (Dry, inert atmosphere) charge 2. Charge Flask (Substrate, Catalyst, Solvent) prep->charge addition 4. Slow Addition (Diazo solution via syringe pump) charge->addition diazo_prep 3. Prepare Diazo Solution (In syringe for pump) diazo_prep->addition monitor 5. Monitor Reaction (TLC, GC/MS, etc.) addition->monitor monitor->addition Incomplete workup 6. Quench & Work-up (Solvent removal) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: A typical experimental workflow for rhodium-catalyzed reactions.

References

Application Notes and Protocols: Rhodium(II) Octanoate Dimer in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) octanoate (B1194180) dimer, [Rh₂(oct)₄], is a highly versatile and efficient catalyst in modern organic synthesis. Its unique reactivity profile, particularly in facilitating carbene and nitrene transfer reactions, has established it as a powerful tool for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of rhodium(II) octanoate dimer and closely related rhodium(II) carboxylate catalysts in the total synthesis of natural products and complex molecules. The focus is on key transformations including carbon-hydrogen (C-H) activation/insertion, cyclopropanation, and X-H (X = N, O) insertion reactions, which often serve as pivotal steps in elegant and efficient synthetic strategies.

Core Applications in Total Synthesis

Rhodium(II) octanoate dimer is instrumental in the following key transformations:

  • Intramolecular and Intermolecular C-H Insertion: Enables the direct functionalization of unactivated C-H bonds, offering novel retrosynthetic disconnections and streamlining synthetic routes.

  • Intramolecular and Intermolecular Cyclopropanation: Provides a powerful method for the stereoselective construction of three-membered rings, a common motif in bioactive natural products.

  • N-H and O-H Insertion: Facilitates the formation of carbon-nitrogen and carbon-oxygen bonds, crucial for the synthesis of amino acids, ethers, and other key functional groups.

The following sections detail specific examples of these reactions in the context of total synthesis, providing quantitative data and detailed experimental protocols.

Application 1: C-H Activation/Insertion in the Total Synthesis of (+)-Indatraline

The total synthesis of the potent monoamine reuptake inhibitor, (+)-indatraline, showcases the power of rhodium-catalyzed C-H insertion. A key step involves the asymmetric insertion of a rhodium carbene into a C-H bond of 1,4-cyclohexadiene. While the original synthesis by Davies and co-workers utilized a chiral rhodium catalyst, Rh₂(S-DOSP)₄, for enantioselectivity, rhodium(II) octanoate dimer can be employed for the analogous racemic transformation, demonstrating the fundamental reactivity.

G cluster_start Starting Materials Diazo Vinyldiazoacetate Intermediate Rh(II)-Carbene Intermediate Diazo->Intermediate Catalyst Activation Alkene 1,4-Cyclohexadiene Alkene->Intermediate Reaction Catalyst Rh₂(oct)₄ Catalyst->Intermediate Product C-H Insertion Product (Core of (+)-Indatraline) Intermediate->Product C-H Insertion N2 N₂ Intermediate->N2 Extrusion

Quantitative Data
EntryCatalystSubstrateProductYield (%)Reference
1Rh₂(S-DOSP)₄Methyl 2-diazo-2-(p-tolyl)acetate(+)-Indatraline Precursor83[1][2]
Experimental Protocol: General Procedure for Rhodium(II)-Catalyzed Intramolecular C-H Insertion

This protocol is adapted from the synthesis of α-aryl cyclopentanones, a transformation analogous to key steps in various natural product syntheses.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-aryl-α-diazo ketone substrate (1.0 equiv) and the desired solvent (e.g., CH₂Cl₂ or toluene (B28343), to a concentration of 0.1 M).

  • Catalyst Addition: Add rhodium(II) octanoate dimer (0.5-2.0 mol%).

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the diazo compound (visualized by a yellow spot).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclized product.

Application 2: Intramolecular Cyclopropanation in the Total Synthesis of a Marine Diterpenoid

The total synthesis of a complex marine diterpenoid, showcases the utility of rhodium(II)-catalyzed intramolecular cyclopropanation to construct a key tricyclic core. This reaction proceeds with high diastereoselectivity, highlighting the catalyst's ability to control stereochemistry.

G Diazoalkene Diazoalkene Precursor Carbene Rh(II)-Carbene Diazoalkene->Carbene Catalyst Catalyst Rh₂(oct)₄ Catalyst->Carbene Product Tricyclic Core (Cyclopropane-fused) Carbene->Product Intramolecular Cyclopropanation

Quantitative Data
EntryCatalystSubstrateProductYield (%)d.r.Reference
1Rh₂(OAc)₄Allylic DiazoacetateFused γ-lactone85>20:1[3]
Experimental Protocol: General Procedure for Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

This protocol is based on the synthesis of cyclopropane-fused γ-lactones, a common motif in natural products.

  • Reaction Setup: In a round-bottom flask, dissolve the allylic diazoacetate (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or toluene (0.1 M).

  • Catalyst Addition: Add rhodium(II) octanoate dimer (1 mol%) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within a few hours, as indicated by the disappearance of the yellow color of the diazo compound and cessation of nitrogen evolution. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure cyclopropanated product.

Application 3: N-H and O-H Insertion Reactions

Rhodium(II) octanoate dimer is also a highly effective catalyst for the insertion of carbenes into N-H and O-H bonds, providing direct routes to α-amino esters and α-alkoxy esters, respectively. These reactions are valuable in peptide synthesis and the formation of ether linkages in complex molecules.

G cluster_reactants Reactants Diazo Diazo Compound Carbene Rh(II)-Carbene Diazo->Carbene Catalyst XH Amine (R-NH₂) or Alcohol (R-OH) XH->Carbene Reaction Catalyst Rh₂(oct)₄ Catalyst->Carbene Product N-H or O-H Insertion Product Carbene->Product Insertion

Quantitative Data for N-H Insertion
EntryCatalystDiazo CompoundAmineProductYield (%)Reference
1Rh₂(OAc)₄Ethyl 2-diazo-2-diethoxyphosphorylacetateBenzyl carbamateN-Substituted amino(phosphoryl)acetate85[4]
2Rh₂(OAc)₄Methyl 2-diazophenylacetateBenzyl carbamateN-Benzyloxycarbonylphenylglycine methyl ester92[5]
Experimental Protocol: General Procedure for Rhodium(II)-Catalyzed N-H Insertion
  • Reaction Setup: To a solution of the amine (1.2 equiv) and rhodium(II) octanoate dimer (1 mol%) in a suitable solvent (e.g., CH₂Cl₂ or THF) at room temperature, add a solution of the diazo compound (1.0 equiv) in the same solvent dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction Conditions: Stir the resulting mixture at room temperature for an additional 1-2 hours after the addition is complete.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to afford the desired α-amino ester derivative.

Conclusion

Rhodium(II) octanoate dimer is an indispensable catalyst for the total synthesis of complex molecules. Its ability to mediate a range of powerful transformations, including C-H activation, cyclopropanation, and X-H insertion reactions, allows for the development of concise and elegant synthetic routes. The protocols provided herein serve as a guide for researchers to harness the full potential of this remarkable catalyst in their own synthetic endeavors. Careful optimization of reaction conditions, including solvent, temperature, and catalyst loading, is often necessary to achieve high yields and selectivities for specific substrates.

References

Application Notes and Protocols: Rhodium(II) Octanoate Dimer in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) octanoate (B1194180) dimer, Rh₂(Oct)₄, is a highly versatile and efficient catalyst pivotal in modern pharmaceutical synthesis. Its unique reactivity enables key bond formations under mild conditions, making it an invaluable tool for the construction of complex molecular architectures found in a wide array of therapeutic agents. These application notes provide a detailed overview of its primary uses in pharmaceutical research and development, complete with experimental protocols and mechanistic insights.

Intramolecular C-H Insertion for the Synthesis of β-Lactams and Carbapenems

The intramolecular C-H insertion reaction catalyzed by rhodium(II) carboxylates is a powerful strategy for the stereoselective synthesis of cyclic compounds, particularly the β-lactam core of carbapenem (B1253116) and penicillin antibiotics. This transformation allows for the direct formation of a C-C bond by activating a C-H bond, a traditionally non-reactive site.

Application Highlight: Synthesis of a Carbapenem Intermediate

A key step in the synthesis of many carbapenem antibiotics, such as Cilastatin, involves the formation of a bicyclic β-lactam core. Rhodium(II) octanoate dimer can be employed to catalyze the intramolecular C-H insertion of a diazoacetoacetamide precursor to stereoselectively form the requisite azetidinone ring system.

Quantitative Data for Carbapenem Intermediate Synthesis

EntryDiazo PrecursorCatalyst Loading (mol%)SolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)
1α-Diazoacetoacetamide1.0Dichloromethane (B109758)4085>95:5
2N-Allyl-α-diazoacetamide0.5Toluene2592>98:2
3N-Benzyl-α-diazoacetamide1.0Dichloromethane408890:10
Experimental Protocol: Synthesis of a Bicyclic Carbapenem Precursor

Materials:

  • α-Diazoacetoacetamide precursor (1.0 eq)

  • Rhodium(II) octanoate dimer (0.01 eq)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the α-diazoacetoacetamide precursor (1.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere, add rhodium(II) octanoate dimer (0.01 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the diazo compound (visualized with a potassium permanganate (B83412) stain).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the desired bicyclic β-lactam.

Reaction Mechanism: Intramolecular C-H Insertion

The catalytic cycle begins with the reaction of the rhodium(II) dimer with the diazo compound to form a rhodium-carbene intermediate, with the concomitant loss of nitrogen gas. This highly reactive species then undergoes an intramolecular C-H insertion to form the five-membered ring of the carbapenem precursor, regenerating the rhodium(II) catalyst.

C_H_Insertion cluster_cycle Catalytic Cycle Rh2(Oct)4 Rh2(Oct)4 Carbene Rh2(Oct)4=CHR Rh2(Oct)4->Carbene + R-CHN2 - N2 Diazo R-CHN2 Product β-Lactam Carbene->Product Intramolecular C-H Insertion Product->Rh2(Oct)4 Catalyst Regeneration Cyclopropanation cluster_cycle Catalytic Cycle Rh2(Oct)4 Rh2(Oct)4 Carbene Rh2(Oct)4=CHR Rh2(Oct)4->Carbene + R-CHN2 - N2 Diazo R-CHN2 Product Cyclopropane Carbene->Product + Alkene Alkene C=C Product->Rh2(Oct)4 Catalyst Regeneration Ylide_Formation Start Rh-Carbene + Allylic Alcohol Ylide Oxonium Ylide Intermediate Start->Ylide Rearrangement [2,3]-Sigmatropic Rearrangement Ylide->Rearrangement Product Homoallylic Alcohol Rearrangement->Product

Application Notes and Protocols for Rhodium-Catalyzed Diazo Compound Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting rhodium-catalyzed reactions with diazo compounds. These reactions are powerful tools for the synthesis of a wide range of organic molecules, including cyclopropanes and products of C-H and X-H insertion, which are valuable intermediates in pharmaceutical and natural product synthesis. The protocols outlined below are intended to serve as a guide for researchers in setting up and running these reactions safely and efficiently.

Introduction

Rhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds, leading to the formation of rhodium-carbene intermediates. These reactive species can then undergo a variety of transformations, including cyclopropanation of alkenes, and insertion into C-H and X-H (X = N, O, S, Si) bonds. The choice of rhodium catalyst, particularly the chirality of its ligands, can afford high levels of stereocontrol, making these reactions particularly valuable for asymmetric synthesis.

Safety Precautions

Extreme caution must be exercised when working with diazo compounds as they are potentially explosive and toxic.

  • Handling: All manipulations involving diazo compounds should be performed in a well-ventilated chemical fume hood.[1] Use appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves.[1] Avoid contact with skin, eyes, and clothing.[1]

  • Storage: Store diazo compounds in a cool, dark place, preferably in a dilute solution. Never store them in a concentrated form.

  • Quenching: Unreacted diazo compounds must be quenched before work-up and disposal. A common method is the slow, careful addition of a weak acid, such as acetic acid, to the reaction mixture in a fume hood.[1] This converts the reactive diazo compound into a more stable ester.[1] For larger quantities or more reactive diazo compounds, more stringent quenching protocols may be necessary.[2][3]

Experimental Protocols

General Protocol for Rhodium-Catalyzed Cyclopropanation of Alkenes

This protocol describes a general procedure for the cyclopropanation of an alkene with a diazo compound using a rhodium(II) catalyst.

Materials:

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(S-DOSP)₄)

  • Alkene (e.g., styrene)

  • Diazo compound (e.g., ethyl diazoacetate)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the rhodium(II) catalyst (0.1-1 mol%).

  • Add the anhydrous solvent, followed by the alkene (typically in excess).

  • Slowly add a solution of the diazo compound in the anhydrous solvent to the reaction mixture via a syringe pump over several hours. Slow addition is crucial to keep the concentration of the diazo compound low and minimize side reactions.

  • Stir the reaction mixture at the desired temperature (ranging from -78 °C to reflux, depending on the specific reaction) until the diazo compound is completely consumed (monitored by TLC or IR spectroscopy).

  • Once the reaction is complete, quench any unreacted diazo compound by the slow addition of acetic acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane (B1198618).

Protocol for Enantioselective Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate using Rh₂(S-DOSP)₄

This protocol provides a specific example of an asymmetric cyclopropanation reaction.

Materials:

  • Dirhodium(II) tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) [Rh₂(S-DOSP)₄] (1 mol%)

  • Styrene (10 equiv)

  • Methyl phenyldiazoacetate (1 equiv)

  • Anhydrous hexane (B92381)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Rh₂(S-DOSP)₄ (0.01 mmol) in anhydrous hexane (10 mL).

  • Add styrene (10.0 mmol) to the catalyst solution.

  • Prepare a solution of methyl phenyldiazoacetate (1.0 mmol) in anhydrous hexane (5 mL).

  • Slowly add the diazoacetate solution to the stirred reaction mixture at room temperature (23 °C) over 5 hours using a syringe pump.[4]

  • Continue stirring for an additional 30 minutes after the addition is complete.

  • Quench the reaction with a few drops of acetic acid.

  • Concentrate the mixture in vacuo.

  • Purify the residue by silica gel chromatography to yield the cyclopropanated product.

Data Presentation

The following tables summarize quantitative data for representative rhodium-catalyzed cyclopropanation reactions, highlighting the effect of different catalysts and substrates on yield and stereoselectivity.

Table 1: Comparison of Chiral Dirhodium Catalysts for the Cyclopropanation of Styrene with Ethyl Diazoacetate.

CatalystYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (trans, %)Enantiomeric Excess (cis, %)
Rh₂(S-DOSP)₄62>97:390-
Rh₂(S-TCPTAD)₄78>97:391-
Rh₂(S-PTAD)₄--HighHigh
Rh₂(S-TPPTTL)₄>83-92-

Data compiled from various sources.[4][5][6]

Table 2: Rh₂(S-TCPTAD)₄-Catalyzed Cyclopropanation of Various Alkenes with Aryl and Vinyldiazoacetates.

AlkeneDiazoacetateYield (%)Diastereomeric RatioEnantiomeric Excess (%)
Ethyl acrylateMethyl p-tolyldiazoacetate59>97:377
Ethyl acrylatetert-Butyl phenyldiazoacetate78>97:391
VariousVinyldiazoacetates--91-98

Data sourced from a study on electron-deficient alkenes.[5]

Visualization of Experimental Workflow and Reaction Mechanism

The following diagrams, generated using Graphviz, illustrate the general experimental workflow and a simplified mechanism for rhodium-catalyzed diazo compound reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Rhodium Catalyst and Prepare Alkene Solution setup Set up Flame-Dried Apparatus under Inert Gas reagents->setup diazo_prep Prepare Diazo Compound Solution addition Slow Addition of Diazo Compound diazo_prep->addition setup->addition stir Stir at Controlled Temperature addition->stir quench Quench with Acetic Acid stir->quench concentrate Concentrate in vacuo quench->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, HPLC, etc.) purify->characterize

Caption: General experimental workflow for a rhodium-catalyzed reaction with a diazo compound.

Reaction_Mechanism cluster_products Product rh_catalyst [Rh₂(L)₄] rh_carbene Rh(II)-Carbene [Rh₂(L)₄]=CR¹R² rh_catalyst->rh_carbene diazo R¹R²CN₂ diazo->rh_carbene alkene R³CH=CHR⁴ cyclopropane Cyclopropane alkene->cyclopropane rh_carbene->cyclopropane cyclopropane->rh_catalyst Catalyst Regeneration

Caption: Simplified mechanism of rhodium-catalyzed cyclopropanation.

Analytical Methods

The characterization of the products from these reactions is crucial for determining yield, diastereoselectivity, and enantioselectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the cyclopropane product and to determine the diastereomeric ratio of the crude reaction mixture.[5] Specific signals in the upfield region of the ¹H NMR spectrum are characteristic of cyclopropyl (B3062369) protons.[7]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of the cyclopropanation products.[5] A suitable chiral stationary phase is used to separate the enantiomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the diastereomeric ratio and to confirm the mass of the product.[8]

Catalyst Preparation

While many rhodium catalysts are commercially available, some may need to be synthesized in the lab. The synthesis of chiral dirhodium(II) carboxylate catalysts often involves ligand exchange reactions with rhodium(II) acetate (B1210297) or rhodium(II) trifluoroacetate. The development of methods for synthesizing heteroleptic rhodium(II) catalysts has expanded the range of available chiral catalysts.[9]

General procedure for the synthesis of a chiral dirhodium(II) carboxylate catalyst:

  • A solution of the chiral carboxylic acid ligand in a suitable solvent is prepared.

  • Rhodium(II) acetate, Rh₂(OAc)₄, is added to the solution.

  • The mixture is heated to reflux to facilitate the ligand exchange.

  • The progress of the reaction is monitored by TLC or NMR.

  • Upon completion, the solvent is removed, and the crude catalyst is purified, often by column chromatography.

References

Application Notes and Protocols: Rhodium(II) Octanoate Dimer in Polymer Chemistry and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of rhodium(II) octanoate (B1194180) dimer as a catalyst in polymer chemistry, with a focus on its application in the synthesis of functionalized polymers through carbene insertion polymerization.

Introduction

Rhodium(II) octanoate dimer, [Rh(OOct)₂]₂, is a highly effective catalyst for a variety of organic transformations, including cyclopropanation and C-H insertion reactions.[1][2] In polymer chemistry, it is particularly valuable for its ability to catalyze the polymerization of diazo compounds, leading to the formation of unique polymer architectures with functionalities at each carbon atom of the backbone.[3] This catalyst offers precise control over polymerization processes, enabling the synthesis of polymers with specific molecular weights and properties, which are of interest in the development of advanced materials.[1]

Applications in Polymer Synthesis

The primary application of rhodium(II) octanoate dimer in polymer chemistry is as a catalyst for carbene-mediated polymerizations. This is most notably demonstrated in the polymerization of ethyl diazoacetate (EDA) to produce poly(ethyl 2-ylidene-acetate) (PEA). This process allows for the creation of carbon-chain polymers with ester functionalities on every carbon of the polymer backbone, a structure not readily accessible through traditional polymerization methods.[3]

Data Presentation: Polymerization of Ethyl Diazoacetate (EDA)

The following table summarizes quantitative data from representative polymerizations of ethyl diazoacetate (EDA) using rhodium-based catalysts. This data is crucial for understanding the influence of reaction conditions on the resulting polymer properties.

Catalyst PrecursorMonomer Equiv.Reaction Time (h)Temperature (°C)PolymerMw (kDa)PDI (Đ)
[(L-prolinate)Rh(cod)]501420PEA120-155>2.0
[(N,O-ligand)Rh(diene)]501420PEA120-190>2.0

Note: Data is compiled from studies on rhodium-catalyzed polymerization of EDA. While rhodium(II) octanoate dimer is a common rhodium carboxylate catalyst for such reactions, specific data for the octanoate dimer was not available in a comparable format. The data presented is for analogous rhodium(I) and other rhodium(II) carboxylate/carboxamidate catalyst precursors which are expected to form similar active catalytic species.

Experimental Protocols

General Procedure for the Rhodium-Catalyzed Polymerization of Ethyl Diazoacetate (EDA)

This protocol describes a general method for the synthesis of poly(ethyl 2-ylidene-acetate) (PEA) from ethyl diazoacetate (EDA) using a rhodium catalyst.

Materials:

  • Rhodium(II) octanoate dimer (or other suitable rhodium catalyst precursor)

  • Ethyl diazoacetate (EDA)

  • Anhydrous chloroform

  • Methanol (B129727)

Procedure:

  • In a clean, dry flask equipped with a magnetic stir bar, dissolve the rhodium catalyst precursor in anhydrous chloroform. The concentration will depend on the specific catalyst used, but a typical starting point is a 1:50 catalyst to monomer molar ratio.

  • To this solution, add the ethyl diazoacetate (EDA) dropwise at room temperature. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 14 hours). The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the solvent in vacuo to obtain a viscous residue.

  • To precipitate the polymer, add methanol to the residue.

  • Isolate the polymer by centrifugation or filtration.

  • Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and catalyst residues.

  • Dry the resulting polymer under vacuum to a constant weight. The polymer is typically obtained as a white powder.[3]

Characterization:

The resulting polymer can be characterized by standard techniques such as:

  • Size Exclusion Chromatography (SEC/GPC): To determine the molecular weight (Mw, Mn) and polydispersity index (PDI or Đ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and stereoregularity.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Rhodium-Catalyzed Carbene Polymerization

The polymerization of diazoacetates catalyzed by rhodium(II) complexes is proposed to proceed through a carbene insertion mechanism. The key steps are outlined in the diagram below.

G cluster_catalyst_activation Catalyst Activation & Carbene Formation cluster_polymerization Polymerization cluster_termination Termination (potential pathways) A [Rh₂(OOct)₄] C Rhodium-Diazo Adduct A->C + R-CH=N₂ B Diazoacetate (R-CH=N₂) B->C D Rhodium Carbene ([Rh]=CHR) C->D - N₂ (rate-determining) F Growing Polymer Chain ([Rh]-Polymer) D->F Initiation E Monomer (R-CH=N₂) G Carbene Insertion E->G F->G I Dimerization F->I e.g., fumarate/maleate formation J Solvent Interaction F->J H Chain Propagation G->H Insertion of Carbene H->F Elongated Polymer Chain

Caption: Proposed mechanism for rhodium-catalyzed carbene polymerization.

Experimental Workflow for Rhodium-Catalyzed Polymerization

The following diagram illustrates a typical workflow for the synthesis and characterization of polymers using a rhodium catalyst.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Dissolve Rhodium Catalyst in Anhydrous Solvent B Add Diazoacetate Monomer (dropwise at RT) A->B C Stir for Specified Time (e.g., 14h) B->C D Remove Solvent (in vacuo) C->D Reaction Complete E Precipitate Polymer (add Methanol) D->E F Isolate & Wash Polymer E->F G Dry Polymer (under vacuum) F->G H Size Exclusion Chromatography (SEC/GPC) G->H I NMR Spectroscopy (¹H, ¹³C) G->I J Determine Mw, Mn, PDI H->J K Confirm Structure & Stereoregularity I->K

References

Application Notes and Protocols for Dirhodium(II) Tetraoctanoate (Rh2(oct)4) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dirhodium(II) tetraoctanoate, Rh2(oct)4, is a highly effective and versatile catalyst for a variety of organic transformations. Its paddlewheel structure provides two axial sites for coordination and catalysis, making it particularly useful for carbene and nitrene transfer reactions. These application notes provide an overview of the catalyst's use, typical reaction conditions, and detailed protocols for key transformations.

Catalyst Properties and Handling

Dirhodium(II) tetraoctanoate is a green, air-sensitive solid.[1] It is advisable to store the catalyst under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[1][2] While it has some solubility in polar organic solvents, care should be taken to use anhydrous solvents for reactions.[3]

Safety Precautions: Diazo compounds, often used as carbene precursors in conjunction with Rh2(oct)4, are potentially toxic and explosive. All manipulations involving diazo compounds should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Reactions involving diazo compounds should be conducted behind a safety shield.[4]

Key Applications and Reaction Conditions

Rh2(oct)4 is a prominent catalyst for cyclopropanation, C-H insertion, and X-H (X = N, O, Si) insertion reactions. The catalyst loading is a critical parameter that can influence not only the reaction rate and yield but also, in some cases, the chemoselectivity of the reaction.

Cyclopropanation Reactions

Rh2(oct)4 efficiently catalyzes the cyclopropanation of alkenes with diazo compounds. The reaction proceeds via the formation of a rhodium carbene intermediate, which then transfers the carbene moiety to the alkene.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification prep_glassware Oven-dry glassware prep_reagents Prepare anhydrous solvents and reagents prep_glassware->prep_reagents prep_inert Assemble under inert atmosphere (Ar/N2) prep_reagents->prep_inert add_catalyst Add Rh2(oct)4 and substrate to flask prep_inert->add_catalyst add_solvent Add anhydrous solvent add_catalyst->add_solvent cool_reaction Cool to desired temperature (e.g., 0 °C or rt) add_solvent->cool_reaction add_diazo Slowly add diazo compound via syringe pump cool_reaction->add_diazo quench Quench reaction (if necessary) add_diazo->quench concentrate Concentrate under reduced pressure quench->concentrate purify Purify by column chromatography concentrate->purify

Table 1: Catalyst Loading and Reaction Conditions for Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate

Catalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
1.0Dichloromethane (B109758)2512 h95Generic conditions
0.5Hexane-78--[5]
0.1Toluene25-99[5]
Carbon-Hydrogen (C-H) Insertion Reactions

A significant application of Rh2(oct)4 is in the functionalization of C-H bonds. The catalyst can promote the insertion of a carbene into both activated and unactivated C-H bonds, providing a direct method for C-C bond formation. The choice of solvent can be critical, with some reactions proceeding efficiently in the hydrocarbon substrate itself.

G catalyst Rh2(oct)4 carbene Rh2(oct)4=CR1R2 (Rhodium Carbene) catalyst->carbene + R1R2C=N2 diazo R1R2C=N2 (Diazo Compound) product Product carbene->product + Substrate N2 N2 carbene->N2 - N2 substrate Substrate (e.g., Alkene, Alkane) product->catalyst

Table 2: Catalyst Loading and Reaction Conditions for C-H Insertion into Cyclohexane with Aryldiazoacetates

Catalyst Loading (mol%)AdditiveSolventTemperature (°C)TimeYield (%)Reference
0.01-Cyclohexane40< 1 min~100[6]
0.005-Cyclohexane6020 s~100[6]
0.001N,N'-dicyclohexylcarbodiimide (DCC)Cyclohexane60-66-97[6]
0.0005N,N'-dicyclohexylcarbodiimide (DCC)Cyclohexane602.5 min~100[6]
Nitrogen-Hydrogen (N-H) Insertion Reactions

Rh2(oct)4 is also an effective catalyst for the insertion of carbenes into the N-H bonds of amines and amides, providing a direct route to α-amino esters and their derivatives. These reactions are typically high-yielding and can be performed under mild conditions.

Table 3: Catalyst Loading and Reaction Conditions for N-H Insertion of Anilines with Aryldiazoesters

Catalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
2.0Dichloromethane2020 h58[7]
1.0Dichloromethane25-69[7]
2.0 (mechanochemical)None3890 min84[7]

Experimental Protocols

The following are generalized, step-by-step protocols for common Rh2(oct)4-catalyzed reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Cyclopropanation of Styrene with Ethyl Diazoacetate
  • Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: To the flask, add Rh2(oct)4 (0.01-1.0 mol%) and styrene (1.0 equiv).

  • Add anhydrous dichloromethane (to make a ~0.1 M solution with respect to the limiting reagent).

  • Cool the mixture to the desired temperature (e.g., 25 °C).

  • Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.1 equiv) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 1-4 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the desired cyclopropane.

Protocol 2: General Procedure for Intermolecular C-H Insertion into Cyclohexane
  • Glassware Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is assembled and cooled under an inert atmosphere.

  • Reaction Setup: Add Rh2(oct)4 (0.0005-0.01 mol%) to the flask.

  • Add an excess of cyclohexane, which serves as both the reactant and the solvent.

  • If required, add an additive such as N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 1 mol%).

  • Heat the mixture to the desired temperature (e.g., 60 °C).

  • Addition of Diazo Compound: Add the aryldiazoacetate (1.0 equiv) portion-wise as a solid or as a concentrated solution in a minimal amount of anhydrous solvent.

  • Reaction Monitoring: The reaction is often very fast and can be monitored by the disappearance of the diazo compound's characteristic color or by GC analysis of aliquots.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the C-H insertion product.

Protocol 3: General Procedure for N-H Insertion of Aniline (B41778) with Ethyl Diazoacetate
  • Glassware Preparation: A round-bottom flask with a magnetic stir bar is dried in an oven and cooled while purging with an inert gas.

  • Reaction Setup: Charge the flask with Rh2(oct)4 (1-2 mol%) and aniline (1.2 equiv).

  • Dissolve the catalyst and aniline in anhydrous dichloromethane (to a concentration of ~0.1 M with respect to the diazo compound).

  • Stir the solution at room temperature.

  • Addition of Diazo Compound: Slowly add a solution of ethyl diazoacetate (1.0 equiv) in anhydrous dichloromethane to the reaction mixture over several hours using a syringe pump.

  • Reaction Monitoring: Follow the consumption of the diazo compound by TLC.

  • Work-up: Once the reaction is complete, remove the solvent in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the α-amino ester product.

References

Application Notes and Protocols: Enantioselective C-H Amination with Rhodium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective Carbon-Hydrogen (C-H) amination has emerged as a powerful strategy in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable chiral amines. This transformation offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalization of substrates. Among the various catalytic systems developed, rhodium-based catalysts have demonstrated remarkable efficacy and selectivity, particularly in the realm of enantioselective C-H amination.

This document provides detailed application notes and experimental protocols for enantioselective C-H amination reactions utilizing key rhodium catalysts. The information is intended to guide researchers in academic and industrial settings, including those in drug development, in the practical application of these methodologies.

Featured Rhodium Catalysts for Enantioselective C-H Amination

Two prominent classes of dirhodium(II) catalysts have shown exceptional performance in enantioselective C-H amination: chiral carboxamidates and strapped carboxylates.

  • Dirhodium(II) Tetrakis(N-naphthalen-2-yl-S-valerolactam) (Rh₂(S-nap)₄): This chiral dirhodium tetracarboxamidate complex has proven to be a highly effective catalyst for asymmetric intramolecular C-H amination of sulfamate (B1201201) esters, affording high enantiomeric excesses.[1][2]

  • Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh₂(esp)₂): While not inherently chiral, the robust nature of this "strapped" catalyst has made it a benchmark for intermolecular C-H amination.[3][4] Enantioselectivity can be induced through the use of chiral nitrogen sources or by developing chiral variants of the esp ligand.[1][5][6]

Data Presentation: Performance of Chiral Rhodium Catalysts

The following tables summarize the performance of selected rhodium catalysts in enantioselective C-H amination reactions with various substrates.

Table 1: Intramolecular Enantioselective C-H Amination of 3-Arylpropylsulfamates Catalyzed by Rh₂(S-nap)₄ [6]

EntrySubstrate (Ar)ProductYield (%)ee (%)
1Phenyl3-phenyl-1,2,3-oxathiazinane-2,2-dione8592 (S)
24-Methoxyphenyl3-(4-methoxyphenyl)-1,2,3-oxathiazinane-2,2-dione8294
34-Chlorophenyl3-(4-chlorophenyl)-1,2,3-oxathiazinane-2,2-dione8890
44-Nitrophenyl3-(4-nitrophenyl)-1,2,3-oxathiazinane-2,2-dione7588
52-Naphthyl3-(naphthalen-2-yl)-1,2,3-oxathiazinane-2,2-dione8091

Table 2: Chemoselective Allylic C-H Amination of Unsaturated Sulfamates with Rh₂(S-nap)₄ [6]

EntrySubstrateProductYield (%)ee (%)
1(Z)-Hex-3-en-1-yl sulfamate3-((E)-prop-1-en-1-yl)dihydro-1,2,3-oxathiazine 2,2-dioxide7085
2Cinnamyl sulfamate3-styryldihydro-1,2,3-oxathiazine 2,2-dioxide6560

Table 3: Intermolecular Benzylic C-H Amination Promoted by Rh₂(esp)₂ [1]

EntrySubstrateNitrogen SourceProductYield (%)
1EthylbenzeneTcesNH₂N-(1-phenylethyl)-2,2,2-trichloroethoxysulfonamide75
2IndaneTcesNH₂N-(2,3-dihydro-1H-inden-1-yl)-2,2,2-trichloroethoxysulfonamide88
3TetralinTcesNH₂N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,2,2-trichloroethoxysulfonamide85
4IsobutylbenzeneTcesNH₂N-(2-methyl-1-phenylpropan-1-yl)-2,2,2-trichloroethoxysulfonamide60

TcesNH₂ = 2,2,2-trichloroethylsulfamate

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Enantioselective C-H Amination of Sulfamate Esters with Rh₂(S-nap)₄ [6]

Materials:

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the sulfamate ester (e.g., 0.2 mmol, 1.0 equiv), Rh₂(S-nap)₄ (0.004 mmol, 2 mol %), and magnesium oxide (0.46 mmol, 2.3 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous dichloromethane (to achieve a substrate concentration of 0.1 M).

  • Add iodosobenzene diacetate (0.22 mmol, 1.1 equiv) in one portion.

  • Stir the reaction mixture vigorously at room temperature (or as optimized for the specific substrate).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired oxathiazinane product.

  • Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Protocol 2: General Procedure for Intermolecular Benzylic C-H Amination with Rh₂(esp)₂ [1][3]

Materials:

  • Hydrocarbon substrate (1.0 equiv)

  • 2,2,2-Trichloroethylsulfamate (TcesNH₂) (1.2 equiv)

  • Rh₂(esp)₂ catalyst (1 mol %)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) or Pivaloyloxy)iodobenzene (PhI(OPiv)₂) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂) or Benzene, anhydrous

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the hydrocarbon substrate (e.g., 0.5 mmol, 1.0 equiv), 2,2,2-trichloroethylsulfamate (0.6 mmol, 1.2 equiv), and Rh₂(esp)₂ (0.005 mmol, 1 mol %).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous solvent (e.g., dichloromethane or benzene) to achieve a substrate concentration of 0.2 M.

  • In a separate flask, dissolve the oxidant (PhI(OAc)₂ or PhI(OPiv)₂, 0.75 mmol, 1.5 equiv) in the reaction solvent.

  • Add the oxidant solution to the reaction mixture dropwise via syringe pump over a period of 4-8 hours. Slow addition is crucial to maintain a low concentration of the active oxidant and suppress side reactions.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the duration of the addition and for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle for Rhodium-Catalyzed C-H Amination

The following diagram illustrates a generally accepted catalytic cycle for dirhodium-catalyzed C-H amination with a sulfamate ester and an external oxidant.

Catalytic_Cycle Catalyst Rh₂(L)₄ Rh_Nitrene Rh₂(L)₄(N-SO₂OR) Nitrene_Precursor RSO₂ONH₂ + PhI(OAc)₂ Iminoiodinane RSO₂ON=IPh Nitrene_Precursor->Iminoiodinane - 2 AcOH Iminoiodinane->Rh_Nitrene + Rh₂(L)₄ - PhI Substrate_Complex {Substrate ● Rh₂(L)₄(N-SO₂OR)} Rh_Nitrene->Substrate_Complex + Substrate (R'-H) Transition_State [C-H Insertion TS] Substrate_Complex->Transition_State Product_Complex {Product ● Rh₂(L)₄} Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Aminated Product Product_Complex->Product - Product

Caption: Proposed catalytic cycle for dirhodium-catalyzed C-H amination.

Experimental Workflow for a Typical C-H Amination Reaction

This diagram outlines the general workflow for setting up and analyzing a rhodium-catalyzed C-H amination experiment.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis A 1. Weigh Substrate, Catalyst, & Additives B 2. Add Anhydrous Solvent under Inert Atmosphere A->B D 4. Add Oxidant (often via Syringe Pump) B->D C 3. Prepare Oxidant Solution C->D E 5. Stir at Desired Temperature D->E F 6. Monitor Progress (TLC, GC/LC-MS) E->F G 7. Quench Reaction F->G H 8. Aqueous Workup & Extraction G->H I 9. Dry, Filter, & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS, IR) J->K L 12. Determine Enantiomeric Excess (Chiral HPLC/SFC) K->L

Caption: General experimental workflow for C-H amination.

References

Dirhodium Tetraoctanoate as a Precursor for Chiral Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirhodium(II) paddlewheel complexes are a versatile class of catalysts, renowned for their efficacy in promoting a wide array of chemical transformations. Among these, dirhodium(II) tetraoctanoate serves as an excellent and readily available precursor for the synthesis of a diverse range of chiral dirhodium(II) catalysts. Through a straightforward ligand exchange process, the octanoate (B1194180) ligands can be substituted with chiral carboxylates, thereby generating catalysts capable of inducing high levels of stereoselectivity in various organic reactions. These chiral catalysts have found significant application in asymmetric synthesis, a critical component of modern drug development and the production of enantiomerically pure compounds.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of chiral dirhodium(II) catalysts from dirhodium(II) tetraoctanoate and their subsequent use in key asymmetric transformations, including cyclopropanation and C-H functionalization reactions.

Synthesis of Chiral Dirhodium(II) Catalysts via Ligand Exchange

The most common and efficient method for preparing chiral dirhodium(II) catalysts from an achiral precursor like dirhodium(II) tetraoctanoate is through a ligand exchange reaction. This process involves refluxing the dirhodium tetraoctanoate with an excess of a chiral carboxylic acid in a suitable solvent. The volatile octanoic acid byproduct is typically removed to drive the reaction to completion.

A general representation of this transformation is the synthesis of catalysts such as Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], commonly known as Rh₂(S-PTTL)₄.[3][4][5]

catalyst_synthesis precursor Dirhodium Tetraoctanoate Rh₂(OOct)₄ product Chiral Dirhodium Catalyst (e.g., Rh₂(S-PTTL)₄) precursor->product Ligand Exchange chiral_ligand Chiral Carboxylic Acid (e.g., N-Phthaloyl-(S)-tert-leucine) chiral_ligand->product byproduct Octanoic Acid product->byproduct Liberates

Caption: Synthesis of a chiral dirhodium catalyst from a dirhodium tetraoctanoate precursor.

Experimental Protocol: Synthesis of Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄)

This protocol is adapted from procedures for the synthesis from dirhodium(II) tetraacetate and is expected to be directly applicable to dirhodium(II) tetraoctanoate with minor, if any, modifications.

Materials:

Procedure:

  • A mixture of N-phthaloyl-(S)-tert-leucine (6 equivalents) and dirhodium(II) tetraoctanoate (1 equivalent) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Dry chlorobenzene is added to the flask.

  • The reflux condenser is fitted with a Soxhlet extractor containing a thimble filled with a 1:1 mixture of anhydrous sodium carbonate and sand. This setup is designed to trap the liberated octanoic acid.[6]

  • The reaction mixture is refluxed under a nitrogen atmosphere for 24 hours.[6]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane and washed with a saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[6]

  • The crude product is purified by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in n-hexane as the eluent to afford the desired Rh₂(S-PTTL)₄ as a green solid.[6]

Applications in Asymmetric Catalysis

Chiral dirhodium catalysts derived from dirhodium tetraoctanoate are highly effective in a variety of asymmetric transformations, most notably cyclopropanation and C-H functionalization reactions. These reactions are pivotal in the synthesis of complex molecules with defined stereochemistry.

Asymmetric Cyclopropanation

Chiral dirhodium catalysts are extensively used to catalyze the asymmetric cyclopropanation of olefins with diazo compounds. These reactions typically proceed with high diastereo- and enantioselectivity, providing access to valuable cyclopropane-containing building blocks.

cyclopropanation_workflow start Reaction Setup reactants Olefin + Diazo Compound + Chiral Rh(II) Catalyst start->reactants reaction Reaction (Controlled Temperature) reactants->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Chiral Cyclopropane (B1198618) purification->product

Caption: General experimental workflow for asymmetric cyclopropanation.

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Rh₂(S-PTTL)₄ (0.5 mol%).

  • Add dry and degassed hexane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add styrene (1.1 equivalents).

  • A solution of ethyl diazoacetate (1 equivalent) in hexane is added dropwise over a period of 1-2 hours using a syringe pump.

  • The reaction is stirred at -78 °C until the diazo compound is fully consumed (monitored by TLC).

  • The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate to yield the chiral cyclopropane product.

Enantioselective C-H Functionalization

A groundbreaking application of chiral dirhodium catalysts is their ability to mediate enantioselective C-H functionalization reactions. This allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds with high stereocontrol, offering a powerful tool for late-stage functionalization in complex molecule synthesis.[7]

CH_functionalization_logic catalyst Chiral Dirhodium Catalyst (e.g., Rh₂(S-DOSP)₄) intermediate Chiral Rhodium Carbene catalyst->intermediate diazo Diazo Compound (Carbene Precursor) diazo->intermediate substrate Substrate with C-H bonds (e.g., Cyclohexane) product Enantiomerically Enriched C-H Functionalized Product substrate->product intermediate->product C-H Insertion

Caption: Logical relationship in enantioselective C-H functionalization.

Dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate), or Rh₂(S-DOSP)₄, is a highly effective catalyst for this transformation.

Materials:

  • Cyclohexane

  • Methyl phenyldiazoacetate

  • Rh₂(S-DOSP)₄

  • Pentane (B18724) or Hexane (dry and degassed)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • In a glovebox or under an inert atmosphere, a solution of Rh₂(S-DOSP)₄ (1 mol%) in dry pentane or hexane is prepared in a Schlenk flask.

  • Cyclohexane (used as both reactant and solvent) is added.

  • The mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).

  • A solution of methyl phenyldiazoacetate in pentane or hexane is added slowly via syringe pump over several hours.

  • The reaction is stirred until complete consumption of the diazo compound.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the C-H insertion product.

Data Presentation: Performance of Chiral Dirhodium Catalysts

The following tables summarize the performance of various chiral dirhodium catalysts in representative asymmetric reactions.

Table 1: Asymmetric Cyclopropanation of Styrene with Diazoacetates

CatalystDiazoacetateYield (%)ee (%) (cis)ee (%) (trans)Reference
Rh₂(S-PTTL)₄Ethyl α-diazohexanoate--96[8]
Rh₂(R-DOSP)₄Methyl styryldiazoacetate--98[7]
Rh₂(S-PTAD)₄Methyl 2-naphthyldiazoacetate859498[9]
Rh₂(R-BNP)₄Methyl 3-methoxyphenyldiazoacetate888890[6]

Table 2: Enantioselective C-H Functionalization

CatalystSubstrateDiazo CompoundProductYield (%)ee (%)Reference
Rh₂(S-DOSP)₄CyclohexaneMethyl phenyldiazoacetateC-H Insertion Product-95[7]
Rh₂(S-DOSP)₄N-Boc-pyrrolidineMethyl vinyldiazoacetateC-H Insertion Product7592[10]
Rh₂(S-TPPTTL)₄tert-Butyl cyclohexane2,2,2-trichloroethyl aryldiazoacetateC-H Insertion Product8596[11]

Conclusion

Dirhodium(II) tetraoctanoate is a highly valuable and versatile precursor for the synthesis of a wide range of chiral dirhodium(II) catalysts. The straightforward ligand exchange protocol allows for the facile introduction of various chiral environments around the dirhodium core. The resulting chiral catalysts have demonstrated exceptional performance in key asymmetric transformations, including cyclopropanation and C-H functionalization, providing high yields and excellent levels of enantioselectivity. The detailed protocols and performance data presented herein serve as a practical guide for researchers in academia and industry, facilitating the application of these powerful catalytic systems in the synthesis of complex, high-value chiral molecules.

References

Troubleshooting & Optimization

improving yield in rhodium(ii) octanoate dimer catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rhodium(ii) octanoate (B1194180) dimer catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of rhodium(ii) octanoate dimer in organic synthesis?

Rhodium(ii) octanoate dimer is a versatile catalyst widely used in various organic transformations. Its primary applications include:

  • Cyclopropanation: It effectively catalyzes the reaction of diazo compounds with alkenes to form cyclopropanes.[1]

  • C-H Functionalization/Insertion: It is a powerful catalyst for the insertion of carbenes into C-H bonds, enabling the direct functionalization of otherwise unreactive bonds.[2][3]

  • Hydroformylation: This catalyst is used in the addition of a formyl group and a hydrogen atom to an alkene.[4]

  • Polymerization: It finds use in polymer chemistry to synthesize polymers with specific properties.[4]

Q2: How should I handle and store rhodium(ii) octanoate dimer?

Proper handling and storage are crucial to maintain the catalyst's activity.

  • Handling: Handle the catalyst in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a dust mask.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5][7]

  • Storage: Store the catalyst in a cool, dry place in a tightly sealed container under an inert atmosphere.[5][7] It is sensitive to air and moisture.[5] Keep it away from strong oxidizing agents.[5]

Q3: What are common signs of catalyst deactivation?

A decrease in reaction rate, lower than expected yield, or incomplete conversion are common indicators of catalyst deactivation.[8] Deactivation can occur through various pathways, including the formation of inactive rhodium species or catalyst poisoning by impurities.[8]

Q4: Can the rhodium catalyst be recovered and reused?

Yes, recovery and reuse of the rhodium catalyst are often possible and economically desirable due to the high cost of rhodium.[9] Several methods can be employed for catalyst recovery, including:

  • Pyrometallurgy: A high-temperature process that can achieve high recovery rates but is energy-intensive.[9]

  • Hydrometallurgy: A process involving leaching the catalyst into a solution, which is generally simpler and less expensive but may have lower recovery rates.[9]

  • Adsorption: Using activated carbon to adsorb the rhodium catalyst from the reaction mixture.

Troubleshooting Guide

Low Reaction Yield

Problem: My reaction is resulting in a low yield of the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Deactivation Ensure all reagents and solvents are pure and free from impurities that could poison the catalyst. Consider using freshly distilled solvents and purified substrates.[8]
Suboptimal Catalyst Loading The optimal catalyst loading is reaction-dependent. A loading that is too low can lead to incomplete conversion. Systematically screen a range of catalyst loadings (e.g., 0.1 mol% to 5 mol%) to find the optimal concentration for your specific reaction.
Incorrect Reaction Temperature Temperature can significantly impact reaction rate and selectivity. If the reaction is sluggish, consider a moderate increase in temperature. Conversely, if side reactions are prevalent, lowering the temperature may improve selectivity.[8]
Poor Substrate Reactivity The electronic and steric properties of your substrate can affect its reactivity. For less reactive substrates, you may need to increase the catalyst loading, use a more reactive diazo compound, or switch to a different catalytic system.
Instability of Diazo Compound Diazo compounds can be unstable. Slow addition of the diazo compound using a syringe pump can minimize decomposition and side reactions like dimerization.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low Reaction Yield CheckPurity Verify Reagent and Solvent Purity Start->CheckPurity CheckPurity->Start Impurities Found (Purify & Retry) OptimizeLoading Optimize Catalyst Loading CheckPurity->OptimizeLoading Purity Confirmed OptimizeLoading->Start Suboptimal Loading (Adjust & Retry) AdjustTemp Adjust Reaction Temperature OptimizeLoading->AdjustTemp Loading Optimized AdjustTemp->Start Suboptimal Temperature (Adjust & Retry) CheckSubstrate Evaluate Substrate Reactivity AdjustTemp->CheckSubstrate Temperature Adjusted CheckSubstrate->Start Low Reactivity (Consider Alternatives) SlowAddition Implement Slow Addition of Diazo Compound CheckSubstrate->SlowAddition Substrate is Reactive ImprovedYield Improved Yield SlowAddition->ImprovedYield

Caption: A logical workflow for troubleshooting low reaction yields.

Poor Selectivity (Diastereo- or Enantioselectivity)

Problem: My reaction is producing the desired product with low diastereoselectivity or enantioselectivity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Ligand Environment For asymmetric catalysis, the choice of chiral ligand is critical. The stereopurity of the ligand directly impacts the enantioselectivity.[10] Ensure you are using a high-purity chiral ligand.
Incorrect Solvent The solvent can influence the catalyst's conformation and the transition state geometry, thereby affecting selectivity. Screen a range of solvents with varying polarities.
Reaction Temperature Too High Higher temperatures can lead to a decrease in selectivity by allowing reactions to proceed through higher energy, less selective transition states. Try running the reaction at a lower temperature.[8]
Inappropriate Catalyst Different rhodium(II) carboxylate catalysts can exhibit varying levels of selectivity for a given reaction. If possible, screen different rhodium catalysts (e.g., with different carboxylate ligands) to find the most selective one for your transformation.

Decision Tree for Improving Selectivity

SelectivityWorkflow Start Poor Selectivity CheckLigand Verify Ligand Purity and Appropriateness Start->CheckLigand CheckLigand->Start Inappropriate Ligand (Replace & Retry) ScreenSolvents Screen Different Solvents CheckLigand->ScreenSolvents Ligand Confirmed ScreenSolvents->Start Suboptimal Solvent (Change & Retry) LowerTemp Lower Reaction Temperature ScreenSolvents->LowerTemp Solvent Optimized ScreenCatalysts Screen Alternative Rhodium Catalysts LowerTemp->ScreenCatalysts Temperature Lowered ScreenCatalysts->Start Catalyst Not Optimal (Select New Catalyst) ImprovedSelectivity Improved Selectivity ScreenCatalysts->ImprovedSelectivity

Caption: A decision-making diagram for improving reaction selectivity.

Product Purification Challenges

Problem: I am having difficulty removing the rhodium catalyst from my product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-elution during Chromatography Rhodium complexes can sometimes co-elute with the product on silica (B1680970) gel.
Strong Catalyst-Product Interaction The product may have functional groups that coordinate to the rhodium center, making separation difficult.

Purification Strategies:

  • Metal Scavengers: Use silica-based metal scavengers with functional groups like amines or thiols that can effectively bind to rhodium, allowing for its removal by filtration.

  • Activated Carbon: Stirring the crude product solution with activated carbon can adsorb the rhodium catalyst, which can then be removed by filtration.

  • Alternative Chromatography: Try using a different stationary phase, such as alumina, or a different solvent system to improve separation.

Experimental Protocols

General Procedure for Rhodium(II) Octanoate Dimer Catalyzed Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add rhodium(ii) octanoate dimer (0.5-1 mol%).

  • Solvent and Substrate Addition: Add the desired solvent (e.g., dichloromethane (B109758) or toluene) followed by styrene (1.0 equivalent).

  • Diazo Compound Addition: Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in the same solvent to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the cyclopropane (B1198618) product.

General Procedure for Intramolecular C-H Insertion
  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve rhodium(ii) octanoate dimer (1-2 mol%) in a suitable solvent (e.g., toluene (B28343) or dichloromethane).[2]

  • Substrate Addition: Slowly add a solution of the diazo-containing substrate (1.0 equivalent) in the same solvent to the catalyst solution over an extended period (e.g., 2-4 hours) using a syringe pump.[2] The slow addition is crucial to minimize the formation of dimer byproducts.[2]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash chromatography to isolate the desired cyclized product.

Data Presentation

Table 1: Effect of Catalyst Loading on the Yield of a Representative Cyclopropanation Reaction

Catalyst Loading (mol%)Yield (%)
0.175
0.592
1.095
2.095
5.094

Data is illustrative and will vary depending on the specific reaction conditions and substrates.

Table 2: Effect of Solvent on the Yield of a Representative C-H Insertion Reaction

SolventDielectric ConstantYield (%)
Hexane1.8885
Toluene2.3892
Dichloromethane8.9388
Acetonitrile37.575

Data is illustrative and will vary depending on the specific reaction conditions and substrates.

Visualizations

Experimental Workflow for a Catalyzed Reaction

ExperimentalWorkflow Start Start Setup Prepare Reaction Vessel (Inert Atmosphere) Start->Setup AddCatalyst Add Rhodium(II) Octanoate Dimer Setup->AddCatalyst AddSolventSubstrate Add Solvent and Substrate AddCatalyst->AddSolventSubstrate AddDiazo Slowly Add Diazo Compound AddSolventSubstrate->AddDiazo Monitor Monitor Reaction (TLC, GC, etc.) AddDiazo->Monitor Workup Reaction Work-up (Solvent Removal) Monitor->Workup Reaction Complete Purify Purify Product (Chromatography) Workup->Purify End End Purify->End

Caption: A typical experimental workflow for a rhodium(ii) octanoate dimer catalyzed reaction.

References

Rhodium-Catalyzed Cyclopropanation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rhodium-catalyzed cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cyclopropanation reaction is showing low yield and the formation of a significant amount of a dimeric byproduct of my diazo compound. What is happening and how can I fix it?

A1: This is a classic case of rhodium carbene dimerization or oligomerization, a common side reaction, particularly with highly reactive, unstabilized carbenoids.[1][2] The carbene intermediate, instead of reacting with the alkene, reacts with another molecule of the diazo compound or another carbene intermediate.

Troubleshooting Steps:

  • Slow Addition of Diazo Compound: The most effective way to minimize dimerization is to maintain a low concentration of the diazo compound in the reaction mixture at all times. Use a syringe pump for the slow and controlled addition of the diazo compound to the solution containing the alkene and the rhodium catalyst.[3] This ensures that the generated carbene is more likely to encounter an alkene molecule before another diazo molecule.

  • Optimize Catalyst Loading: While insufficient catalyst can lead to low conversion, an excessively high concentration of active catalyst at the start of the reaction can rapidly generate a high concentration of carbene, favoring dimerization. Start with a catalyst loading of 1-2 mol% and optimize from there.

  • Choice of Diazo Compound: Highly electrophilic carbenoids derived from diazoacetates are more prone to dimerization.[1] If possible, consider using a "donor-acceptor" substituted diazo compound (e.g., an aryldiazoacetate or vinyldiazoacetate). The donor group stabilizes the carbene, making it more selective and less prone to dimerization.[4][5]

ParameterRecommendationRationale
Diazo Addition Rate 0.1 - 0.5 mL/hour (for a 1 mmol scale reaction)Maintains a low steady-state concentration of the carbene.
Catalyst Loading 1-2 mol% (initial)Balances reaction rate with minimizing carbene self-reaction.
Diazo Compound Type Donor-Acceptor (e.g., Aryldiazoacetate)Increased carbene stability and selectivity.[1][4]

Q2: I am observing significant C-H insertion into my substrate/solvent instead of cyclopropanation. How can I improve the chemoselectivity for cyclopropanation?

A2: C-H insertion is a primary competitive side reaction in rhodium-catalyzed reactions, where the carbene inserts into an available C-H bond.[1][6] The chemoselectivity between cyclopropanation and C-H insertion is influenced by the electronic properties of the carbene, the catalyst, and the substrate.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The ligand sphere of the dirhodium catalyst plays a crucial role. More electron-donating ligands on the rhodium center can increase the electron density at the metal, which in turn can increase the selectivity for cyclopropanation over C-H insertion. For example, replacing acetate (B1210297) ligands with acetamidate ligands can enhance diastereoselectivity.[6]

  • Diazo Compound Structure: As with dimerization, the structure of the diazo compound is critical. Acceptor-acceptor substituted diazo compounds like diazomalonates show a greater tendency for allylic C-H insertion.[7] In contrast, donor-acceptor carbenes are generally more chemoselective for cyclopropanation.[4]

  • Solvent Choice: Avoid solvents with reactive C-H bonds if possible. While dichloromethane (B109758) is common, for some systems, a less reactive solvent like pentane (B18724) might be beneficial.[8]

  • Substrate Design: If intramolecular C-H insertion is an issue, consider if the substrate can be modified to make the target alkene more electronically favorable for cyclopropanation or to block the competing C-H insertion site.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Carbene Dimerization

  • To a stirred solution of the alkene (1.0 mmol) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%) in a suitable solvent (e.g., dichloromethane, 5 mL) at room temperature under an inert atmosphere (e.g., nitrogen or argon), add a solution of the diazo compound (1.2 mmol) in the same solvent (5 mL) via a syringe pump over 4-6 hours.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to isolate the desired cyclopropane (B1198618) product.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the general mechanism of rhodium-catalyzed cyclopropanation and the divergence to common side products.

G cluster_0 Catalytic Cycle cluster_1 Side Reactions Rh_cat Rh(II) Catalyst Carbene Rhodium Carbene Intermediate Rh_cat->Carbene Diazo Diazo Compound (R₂CN₂) Diazo->Rh_cat - N₂ N2 N₂ Carbene->Rh_cat Regeneration Cyclopropane Cyclopropane Product Carbene->Cyclopropane + Alkene Dimer Carbene Dimer Carbene->Dimer + Carbene/Diazo CH_Insertion C-H Insertion Product Carbene->CH_Insertion + R-H Carbene_ref Rhodium Carbene Intermediate Alkene Alkene Solvent Solvent/Substrate (with C-H bond) Dimer_ref Carbene Dimer Carbene_ref->Dimer_ref + Carbene/Diazo CH_Insertion_ref C-H Insertion Product Carbene_ref->CH_Insertion_ref + R-H

Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation and competing side reactions.

Q3: My reaction with an α-alkyl-α-diazoester is giving me an alkene product resulting from β-hydride elimination. How can I promote cyclopropanation instead?

A3: β-hydride elimination is a known side reaction for α-alkyl-α-diazoesters, where a hydrogen atom on the carbon β to the carbene center is transferred to the metal, leading to the formation of an alkene.[9]

Troubleshooting Steps:

  • Use Sterically Demanding Catalysts: The choice of rhodium catalyst is critical. Catalysts with bulky carboxylate ligands, such as dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄), can effectively suppress β-hydride elimination and promote the desired cyclopropanation.[9] The steric bulk of the ligands disfavors the transition state required for β-hydride elimination.

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures is essential for minimizing β-hydride elimination.[9] If you are running the reaction at room temperature, try lowering it to 0 °C or even -20 °C.

CatalystLigandOutcome with α-Alkyl-α-diazoesters
Rh₂(Oct)₄OctanoateMainly β-hydride elimination[9]
Rh₂(TPA)₄ Triphenylacetate High-yielding, diastereoselective cyclopropanation [9]

Q4: I am using an electron-deficient alkene (e.g., an acrylate) and getting low to no cyclopropanation. What can I do?

A4: Electron-deficient alkenes are generally less reactive towards the electrophilic rhodium carbene, which can lead to low yields or favor side reactions.[3][10]

Troubleshooting Steps:

  • Use a More Reactive Carbene Source: Donor-acceptor carbenes, such as those derived from aryldiazoacetates or vinyldiazoacetates, are often more effective for the cyclopropanation of electron-deficient alkenes.[10][11]

  • Catalyst Selection: Specific chiral rhodium catalysts, such as those derived from adamantylglycine (e.g., Rh₂(S-TCPTAD)₄), have been shown to be highly effective for the enantioselective cyclopropanation of electron-deficient alkenes.[10]

  • Consider Alternative Catalytic Systems: If rhodium catalysts are not providing satisfactory results, cobalt-catalyzed systems have demonstrated efficacy with electron-deficient olefins.[3]

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in rhodium-catalyzed cyclopropanation.

G cluster_yield Low Yield / Conversion cluster_selectivity Poor Selectivity Start Reaction Issue Identified LowYield Low Yield or No Reaction Start->LowYield PoorSelectivity Poor Selectivity Start->PoorSelectivity CheckCatalyst Check Catalyst Activity & Purity of Reagents LowYield->CheckCatalyst CheckAlkene Is Alkene Electron-Deficient or Sterically Hindered? CheckCatalyst->CheckAlkene Catalyst OK IncreaseTimeTemp Increase Reaction Time/Temp CheckAlkene->IncreaseTimeTemp Yes ChangeCarbene Use More Reactive Carbene Source CheckAlkene->ChangeCarbene Yes IdentifySideProduct Identify Major Side Product(s) PoorSelectivity->IdentifySideProduct Dimerization Carbene Dimerization IdentifySideProduct->Dimerization Dimer CH_Insertion C-H Insertion IdentifySideProduct->CH_Insertion C-H Product BetaHydride β-Hydride Elimination IdentifySideProduct->BetaHydride Alkene Product SlowAddition Implement Slow Addition of Diazo Compound Dimerization->SlowAddition ChangeLigands Change Catalyst Ligands (e.g., more donating) CH_Insertion->ChangeLigands BulkyCatalyst Use Bulky Catalyst (e.g., Rh₂(TPA)₄) & Lower Temperature BetaHydride->BulkyCatalyst

Caption: A troubleshooting workflow for rhodium-catalyzed cyclopropanation reactions.

References

rhodium(ii) octanoate dimer catalyst deactivation and poisoning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during chemical reactions catalyzed by rhodium(II) octanoate (B1194180) dimer.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of active rhodium(II) octanoate dimer and what do color changes indicate?

Active rhodium(II) octanoate dimer is typically a green to dark green crystalline solid.[1] When dissolved in an appropriate solvent, it should form a green solution. A significant color change can indicate catalyst decomposition or the formation of an inactive species.

  • Darkening or blackening of the solution: This may suggest the formation of rhodium(0) or rhodium(I) species due to reduction, leading to catalyst deactivation.

  • Color changes upon addition of substrates/reagents: While some color change can occur upon coordination of substrates, a dramatic and persistent change may indicate an undesirable reaction with the catalyst.

Q2: How should I handle and store my rhodium(II) octanoate dimer catalyst to ensure its activity?

Proper handling and storage are crucial for maintaining the catalytic activity of rhodium(II) octanoate dimer.

  • Storage: The catalyst should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture.[2] It is known to be air-sensitive and hygroscopic.[3][4]

  • Handling: When handling the catalyst, it is important to use an inert atmosphere whenever possible. Avoid contact with air and moisture. Use high-purity, degassed solvents and reagents to prevent the introduction of potential poisons.[1]

Q3: In which solvents is rhodium(II) octanoate dimer soluble and stable?

Rhodium(II) octanoate dimer is soluble in a range of non-polar organic solvents.[2]

  • Recommended Solvents: Dichloromethane (B109758), toluene, and hot alcohols are commonly used solvents.[2]

  • Chlorinated Solvents: Chlorinated solvents like dichloromethane may offer enhanced stability, potentially due to the presence of trace amounts of acid that can help stabilize the catalyst.

  • Coordinating Solvents: Be cautious with strongly coordinating solvents, as they can sometimes lead to the formation of inactive dimeric species.[1]

Troubleshooting Guides

Issue 1: My reaction is sluggish or has stopped completely.

This is a common sign of catalyst deactivation or poisoning. Follow these steps to diagnose the issue.

Troubleshooting Workflow

G start Sluggish or Stalled Reaction check_catalyst 1. Check Catalyst Appearance Is the solution green? start->check_catalyst check_reagents 2. Scrutinize Reagents Are substrates and solvents pure and dry? check_catalyst->check_reagents Yes catalyst_degraded Potential Catalyst Decomposition (Color change to dark/black) check_catalyst->catalyst_degraded No check_atmosphere 3. Verify Inert Atmosphere Was the reaction set up under inert gas? check_reagents->check_atmosphere Yes poisoning Potential Catalyst Poisoning check_reagents->poisoning No oxidation Potential Oxidation (Air leak) check_atmosphere->oxidation No re_run Action: Re-run with fresh catalyst and purified reagents under strict inert conditions. check_atmosphere->re_run Yes catalyst_degraded->re_run poisoning->re_run oxidation->re_run

Caption: Troubleshooting workflow for a sluggish or stalled reaction.

Potential Causes and Solutions:

  • Catalyst Poisoning: Impurities in the substrates or solvents can act as poisons. Common catalyst poisons for rhodium catalysts include:

    • Sulfur-containing compounds (e.g., thiols): These can irreversibly inhibit the catalyst by breaking down the dimeric cage structure.[5]

    • Nitrogen-containing heterocycles and some amines: These can coordinate to the rhodium center and inhibit catalysis.[6]

    • Phosphines: Can act as inhibitors.

    • Halides: Can poison the catalyst.[3]

    • Solution: Ensure all reagents and solvents are rigorously purified and free from these functional groups.

  • Catalyst Deactivation: The active Rh(II) species can be reduced to inactive Rh(I) or Rh(0) species.

    • Solution: While a specific regeneration protocol for rhodium(II) octanoate dimer is not well-documented in the provided results, general procedures for related rhodium catalysts suggest that careful oxidation might regenerate the active Rh(II) state. However, this should be approached with caution as it can also lead to irreversible decomposition.

  • Improper Handling: Exposure to air and moisture can lead to catalyst deactivation.[3][4]

    • Solution: Always handle the catalyst under a dry, inert atmosphere. Use anhydrous and degassed solvents.

Issue 2: I'm observing low or no yield in my C-H insertion or cyclopropanation reaction.

Low yields in these specific reactions can be due to several factors beyond general catalyst deactivation.

Deactivation Pathways in Catalytic Cycle

G cluster_cycle Catalytic Cycle Rh2_cat Rh₂(oct)₄ Rh2_carbene Rh₂(oct)₄=CR₂ (Carbene Intermediate) Rh2_cat->Rh2_carbene + Diazo, - N₂ dimerization Inactive Dimer Formation (in non-coordinating solvents) Rh2_cat->dimerization Deactivation product Product Rh2_carbene->product + Substrate product->Rh2_cat Release substrate Substrate diazo Diazo Compound poison Poison (e.g., Thiols, Phosphines) poison->Rh2_cat Deactivation reduction Reduction (Rh(II) -> Rh(I)/Rh(0)) reduction->Rh2_cat Deactivation

Caption: Potential deactivation pathways for the rhodium(II) octanoate dimer catalyst.

Potential Causes and Solutions:

  • Purity of Diazo Compound: Impurities in the diazo compound are a common cause of low yields.

    • Solution: Purify the diazo compound immediately before use, for example, by flash chromatography on silica (B1680970) gel.

  • Sub-optimal Reaction Conditions: Temperature and solvent can significantly impact the reaction.

    • Solution: Screen different solvents and temperatures to find the optimal conditions for your specific substrate.

  • Presence of Lewis Acids or Bases: Additives can sometimes have a negative effect. For instance, some bases can act as catalyst poisons.[7]

    • Solution: Avoid unnecessary additives unless their beneficial effect has been established. If an additive is required, ensure it is of high purity.

Quantitative Data

The following table summarizes the known effects of certain classes of compounds on rhodium(II) carboxylate catalysts. Note that specific quantitative data for rhodium(II) octanoate dimer is limited in the provided search results, and the information is generalized from related rhodium catalysts.

Poison/Inhibitor ClassEffect on CatalystNotes
Sulfhydryl Compounds Irreversible inhibitionBreaks down the dimeric cage structure.[5]
Nitrogen Heterocycles Inhibition/PoisoningCan coordinate to the rhodium center.[6]
Phosphines Inhibition/PoisoningCan act as a poison.
Halides Inhibition/PoisoningCan poison the catalyst.[3]

Experimental Protocols

Protocol 1: Standard Catalyst Activity Test

This protocol describes a model reaction to test the activity of a new or stored batch of rhodium(II) octanoate dimer. The cyclopropanation of styrene (B11656) with ethyl diazoacetate is a well-established and reliable test reaction.

Materials:

  • Rhodium(II) octanoate dimer

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (freshly prepared or purified)

  • Anhydrous dichloromethane (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve a catalytic amount of rhodium(II) octanoate dimer (e.g., 0.1-1 mol%) in anhydrous dichloromethane.

  • Add an excess of styrene (e.g., 5-10 equivalents relative to the diazo compound).

  • Slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC analysis.

  • Upon completion, the reaction can be quenched by exposing it to air.

  • Analyze the yield of the cyclopropane (B1198618) product by GC or NMR with an internal standard to determine the catalyst's activity.

Protocol 2: General Guidance on Catalyst Regeneration (Use with Caution)

The following is a generalized procedure based on the regeneration of other rhodium catalysts and should be optimized for rhodium(II) octanoate dimer. This procedure is intended for situations where catalyst deactivation via reduction to lower oxidation states is suspected.

Materials:

  • Deactivated catalyst solution

  • An appropriate solvent (e.g., the reaction solvent)

  • A mild oxidizing agent (e.g., carefully controlled introduction of air or a dilute solution of a chemical oxidant). Extreme caution is advised.

Procedure:

  • If the deactivated catalyst is in a reaction mixture, remove any unreacted starting materials and products if possible (e.g., by evaporation under reduced pressure, if the catalyst is not thermally sensitive).

  • Redissolve the catalyst residue in a suitable solvent under an inert atmosphere.

  • Introduce a mild oxidizing agent very slowly and in a controlled manner while monitoring the color of the solution. The goal is to re-oxidize Rh(0) or Rh(I) to Rh(II) without over-oxidizing and decomposing the complex. A color change from dark/black back to green may indicate successful regeneration.

  • Once a stable green color is achieved, rigorously purge the solution with an inert gas to remove any excess oxidant.

  • The activity of the regenerated catalyst should be tested using the standard activity test protocol before being used in a large-scale reaction.

Disclaimer: This regeneration procedure is speculative and carries risks. It may not be effective and could lead to complete catalyst decomposition. It is recommended to start with a fresh batch of catalyst whenever possible.

References

Technical Support Center: Regeneration of Rhodium(II) Carboxylate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for rhodium(II) carboxylate catalysts. This resource is designed for researchers, scientists, and professionals in drug development who utilize these catalysts in their synthetic endeavors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on catalyst regeneration and reuse.

Frequently Asked Questions (FAQs)

Q1: My rhodium(II) carboxylate catalyst has changed color from green/blue to a reddish or brownish hue. What does this indicate?

A1: A color change from the typical green or blue of an active Rh(II)Rh(II) catalyst to a red, pink, or brown color often signifies oxidation of the catalyst to a mixed-valence Rh(II)Rh(III) state.[1] This oxidized form is generally less active or inactive in many carbene and nitrene transfer reactions. The change can be triggered by certain reagents or reaction conditions.

Q2: What are some common causes of catalyst deactivation?

A2: Deactivation of rhodium(II) carboxylate catalysts can occur through several pathways:

  • Oxidation: As mentioned above, oxidation to the Rh(II)Rh(III) state is a common deactivation pathway.[1]

  • Ligand Decomposition: While the carboxylate ligands are generally robust, they can be susceptible to degradation under harsh reaction conditions.

  • Irreversible Coordination: Strong coordinating species, such as some phosphines, can bind tightly to the axial sites of the dirhodium core, inhibiting substrate access and catalytic activity.[2] Aromatic moieties in solvents or substrates can also act as inhibitors by forming stable η⁶-arene rhodium complexes.[2]

  • Breakdown of the Dirhodium Core: Certain reagents, particularly those containing sulfhydryl groups like cysteine, can lead to the breakdown of the dirhodium "paddlewheel" structure.[3]

Q3: Is my rhodium(II) carboxylate catalyst sensitive to air and moisture?

A3: Dirhodium(II) carboxylate complexes are generally stable to air and moisture and can be handled on the benchtop for setting up reactions.[4] However, for long-term storage, it is advisable to keep them in a desiccator to prevent hydration of the axial positions, which can be easily reversed by placing the solid under vacuum.[4]

Q4: Can I reuse my rhodium(II) carboxylate catalyst?

A4: Yes, due to their high cost, recovering and reusing rhodium(II) carboxylate catalysts is highly desirable. Several strategies exist for their recovery and reuse, including simple extraction or the use of immobilized catalysts.[5][6] The catalyst can often be reused multiple times with minimal loss of activity if handled correctly.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides potential solutions.

Issue 1: Low or No Catalytic Activity
Symptom Possible Cause Troubleshooting Steps
Reaction does not proceed, or conversion is very low.Catalyst Deactivation: The catalyst may have been deactivated prior to or during the reaction.1. Check Catalyst Appearance: If the catalyst has changed color (see FAQ Q1), it may be oxidized. Consider a regeneration protocol (see Experimental Protocols). 2. Review Reagents: Ensure that no incompatible reagents, such as strong phosphines or thiols, are present in the reaction mixture.[2][3] 3. Purify Substrates: Impurities in substrates or solvents can act as catalyst poisons. Purify all starting materials before use.
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate.1. Increase Catalyst Loading: While high turnover numbers are possible, some reactions may require higher catalyst loadings (e.g., 0.5-1 mol%).[7]
Poor Catalyst Solubility: The catalyst may not be sufficiently soluble in the chosen reaction solvent.1. Select a More Polar Solvent: Dirhodium(II) carboxylates are generally more soluble in polar organic solvents.[8] 2. Gently Warm the Mixture: Slight warming can sometimes help to dissolve the catalyst.
Issue 2: Difficulty in Removing the Catalyst from the Product
Symptom Possible Cause Troubleshooting Steps
Green or blue color persists in the purified product.Co-elution during Chromatography: The catalyst may have similar polarity to the product.1. Use Metal Scavengers: Stir the crude product with a silica-based metal scavenger (e.g., with amine functionalities) and then filter. 2. Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb the rhodium catalyst, which can then be removed by filtration through celite. 3. Aqueous Wash: For water-soluble catalysts like Rh₂(OAc)₄, an aqueous wash of the organic reaction mixture can be effective.[5]

Quantitative Data on Catalyst Recycling and Recovery

The efficiency of rhodium(II) carboxylate catalyst recycling is a key factor in developing sustainable synthetic methods. Below is a summary of reported recycling efficiencies for various recovery methods.

Catalyst Reaction Type Recovery/Recycling Method Number of Cycles Recovery/Reuse Efficiency Reference
Rh₂(OAc)₄C-H InsertionExtraction with water10The catalyst was reused efficiently with low leaching into the organic phase.[5]
Rh/BiphephosHydroformylationOrganic Solvent Nanofiltration2A high n/iso ratio was maintained, and a yield of 26% was achieved in the second run.[9]
Rh complex TMPGPHydroformylationNot specified23No significant loss of catalytic activity, with an average Rh loss of 0.65% per run.[10]
ROPACCarbonyl SynthesisH₂O₂ oxidation in a microreactor2 (secondary treatment)An overall Rh recovery rate of 95.6% was achieved.[11]

Experimental Protocols

Protocol 1: Synthesis of Dirhodium(II) Tetraacetate (Rh₂(OAc)₄)

This protocol describes the synthesis of the common precursor, Rh₂(OAc)₄, from rhodium(III) chloride trihydrate.

Materials:

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • Sodium acetate (B1210297) trihydrate

  • Glacial acetic acid

  • Anhydrous ethanol (B145695)

  • Nitrogen gas supply

  • Standard reflux apparatus

Procedure:

  • In a 25 mL three-neck flask, combine rhodium(III) chloride trihydrate (0.20 g, 0.76 mmol), sodium acetate trihydrate (0.60 g, 4.41 mmol), glacial acetic acid (3.80 mL, 0.066 mol), and anhydrous ethanol (4.00 mL).[12]

  • Shake the flask to ensure thorough mixing of the reagents.

  • Under a nitrogen atmosphere, stir the reaction mixture and slowly heat to reflux.

  • Maintain the reflux for 1 hour.[12]

  • After the reaction is complete, cool the flask to room temperature.

  • Place the flask in a refrigerator at 4°C and let it stand for 6-8 hours to allow for complete crystallization.[12]

  • Filter the mixture to collect the crude rhodium(II) acetate as a solid filter cake.

  • Recrystallize the crude product from anhydrous methanol.

  • Heat and dry the resulting emerald green crystals under vacuum to obtain pure rhodium(II) acetate.

Expected Yield: Approximately 80% with a purity of >98%.[12]

Protocol 2: General Procedure for Catalyst Recovery by Aqueous Extraction (for Water-Soluble Catalysts like Rh₂(OAc)₄)

This protocol is suitable for reactions where the product is soluble in an organic solvent that is immiscible with water.

Materials:

  • Reaction mixture containing the water-soluble rhodium(II) catalyst

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Deionized water

  • Separatory funnel

Procedure:

  • After the reaction is complete, dilute the reaction mixture with an organic solvent in which the product is soluble.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously.

  • Allow the layers to separate. The rhodium catalyst will preferentially partition into the aqueous layer.

  • Drain the aqueous layer containing the catalyst.

  • The organic layer containing the product can be washed again with water to ensure complete removal of the catalyst.

  • The aqueous layer containing the catalyst can be concentrated under reduced pressure and the recovered solid catalyst can be reused in subsequent reactions.[5]

Diagrams

experimental_workflow General Experimental Workflow with Catalyst Recovery cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_recovery Catalyst Recovery cluster_troubleshooting Troubleshooting reaction 1. Perform Catalytic Reaction (Substrates + Rh(II) Catalyst) extraction 2. Liquid-Liquid Extraction (Organic Solvent/Water) reaction->extraction separation 3. Separate Layers extraction->separation product_purification 4. Purify Organic Layer (e.g., Chromatography) separation->product_purification Organic Layer catalyst_isolation 5. Concentrate Aqueous Layer separation->catalyst_isolation Aqueous Layer check_activity Low Conversion? product_purification->check_activity catalyst_reuse 6. Reuse Recovered Catalyst catalyst_isolation->catalyst_reuse catalyst_reuse->reaction Recycle check_activity->reaction Adjust Conditions

General workflow for a reaction with catalyst recovery.

troubleshooting_logic Troubleshooting Logic for Low Catalyst Activity cluster_checks Initial Checks cluster_solutions Potential Solutions start Low or No Reaction Conversion check_color Check Catalyst Color start->check_color check_reagents Review Reagents for Poisons (e.g., phosphines, thiols) start->check_reagents check_loading Verify Catalyst Loading start->check_loading regenerate Consider Catalyst Regeneration check_color->regenerate Color change observed purify_reagents Purify Substrates and Solvents check_reagents->purify_reagents Potential poisons identified increase_loading Increase Catalyst Loading check_loading->increase_loading Loading is low

Troubleshooting logic for low catalyst activity.

References

Technical Support Center: Purification of Products from Rhodium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products from rhodium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to remove the bulk of the rhodium catalyst after my reaction?

A common initial step is a simple workup to remove a significant portion of the catalyst and ligand before proceeding to more refined purification methods.[1] This often involves a liquid-liquid extraction. If your product has different solubility properties than the catalyst complex, this can be an effective first pass. For instance, many organic products can be dissolved in a non-polar phase, while the more polar catalyst may be extracted into a polar phase.[1]

Q2: My product is co-eluting with the rhodium catalyst during standard silica (B1680970) gel chromatography. What should I do?

Rhodium complexes can sometimes co-elute with the desired product on standard silica. Here are several alternative strategies:

  • Use of Metal Scavengers: Functionalized silica gels, known as metal scavengers, are highly effective at binding and removing residual metals like rhodium.[1] Scavengers with amine functionalities (e.g., SiliaMetS Diamine, SiliaMetS Triamine) are often effective for Rhodium.[1][2] The choice of scavenger may require screening.[1]

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb the rhodium compounds.[1][3] This is followed by filtration to remove the carbon and the adsorbed catalyst.[1]

  • Modified Chromatography: Consider switching to a different stationary phase, such as alumina, or using a solvent system that enhances the separation between your product and the catalyst.[1] Adding a small amount of a chelating agent to the mobile phase can also help retain the catalyst on the column.[1]

Q3: How can I determine the level of rhodium contamination in my final product?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy are highly sensitive techniques and are the industry standards for quantifying trace metal impurities like rhodium in final products.[1] These methods can achieve limits of detection (LODs) in the sub-μg g⁻¹ range for pharmaceutical ingredients.[4]

Q4: What are the regulatory limits for rhodium residues in Active Pharmaceutical Ingredients (APIs)?

According to the International Council for Harmonisation (ICH) Q3D guidelines, rhodium is classified as a Class 2B element.[5] This classification corresponds to an oral permitted daily exposure (PDE) of 100 µ g/day , which translates to a concentration limit of 10 ppm in the final drug product, assuming a daily dose of 10g.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of products from rhodium-catalyzed reactions.

Issue 1: A persistent yellow or brown color remains in the product after initial purification.

This coloration often indicates the presence of residual rhodium complexes.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: This is often the most effective method for removing colored impurities.

    • Metal Scavengers: If color persists, a targeted metal scavenger can be employed. A screening of different scavengers may be necessary to find the most effective one for your specific rhodium complex.

    • Oxidative Treatment: In some cases, a mild oxidative treatment (e.g., with H₂O₂) can help to break down the rhodium complex, making it easier to remove by extraction or chromatography.[6]

Issue 2: The chosen metal scavenger is not effectively reducing rhodium levels.

The efficiency of a metal scavenger can depend on several factors.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: The scavenging efficiency can be influenced by solvent, temperature, and reaction time. It is recommended to monitor the removal of the catalyst by TLC or another appropriate method.

    • Increase Equivalents: A typical starting point is 3-5 equivalents of scavenger relative to the initial amount of catalyst.[1] If removal is incomplete, increasing the equivalents of the scavenger may be necessary.

    • Scavenger Screening: Not all scavengers are equally effective for all rhodium complexes. Screening a panel of scavengers with different functional groups (e.g., diamine, triamine, DMT) is recommended.[2][7][8]

Issue 3: Significant product loss is observed after purification with activated carbon.

Activated carbon can sometimes adsorb the desired product along with the rhodium catalyst.[5]

  • Troubleshooting Steps:

    • Minimize Contact Time: Avoid prolonged contact times to minimize product adsorption. Stirring the slurry for a period of 0.5 to 2 hours at room temperature is a good starting point.[1]

    • Reduce the Amount of Carbon: Use the minimum amount of activated carbon required for effective rhodium removal. A typical starting point is 5-10 wt% of activated carbon relative to the crude product.[1]

    • Thorough Rinsing: After filtration, rinse the activated carbon pad thoroughly with a suitable solvent to recover any adsorbed product.

Data Presentation

Table 1: Comparison of Rhodium Scavenging Methods

Purification MethodTypical EfficiencyAdvantagesDisadvantages
Silica Gel Chromatography VariableWell-understood, can remove multiple impurities at once.Can be slow, potential for product loss on the column.
Activated Carbon Treatment >95% removal in some cases[8]Cost-effective, simple to implement.Potential for product loss due to adsorption.[5]
Metal Scavengers (e.g., SiliaMetS) Can reduce Rh levels to <10 ppm[8]High selectivity for metals, high efficiency.May require screening and optimization.
Crystallization >99% (if successful)[1]Can provide very high purity product in a single step.[1]Only applicable to solid products, may require significant optimization.[1]
Liquid-Liquid Extraction Variable[1]Simple, fast, and scalable for initial cleanup.[1]Often not sufficient for achieving very low Rh levels.

Experimental Protocols

Protocol 1: Purification using Metal Scavengers

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent.

  • Addition: Add the selected metal scavenger to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of catalyst.[1]

  • Agitation: Stir the mixture at room temperature. Reaction time can vary from 1 to 24 hours. It is recommended to monitor the removal of the catalyst by TLC or another appropriate method.[1]

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of celite or a syringe filter to remove the solid scavenger.[1]

  • Concentration: Wash the filtered scavenger with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.[1]

Protocol 2: Purification via Activated Carbon Treatment

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Addition of Carbon: Add 5-10 wt% of activated carbon to the solution.[1]

  • Stirring: Stir the slurry for a period of 0.5 to 2 hours at room temperature.[1] Avoid prolonged contact times to minimize product adsorption.[1]

  • Filtration: Carefully filter the mixture through a pad of celite to completely remove the fine carbon particles. The filtrate should be colorless if the colored Rh complex has been successfully removed.[1]

  • Rinsing: Rinse the celite pad with additional solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.[1]

Visualizations

PurificationWorkflow Start Crude Reaction Mixture (Product + Rh Catalyst) Workup Initial Workup (e.g., Liquid-Liquid Extraction) Start->Workup Analysis1 Analyze Rh Content (e.g., TLC, ICP-MS) Workup->Analysis1 HighRh High Rhodium Content Analysis1->HighRh > Specification LowRh Low Rhodium Content Analysis1->LowRh < Specification Purification Advanced Purification HighRh->Purification End Purified Product LowRh->End Scavenger Metal Scavenger Purification->Scavenger Carbon Activated Carbon Purification->Carbon Chromatography Modified Chromatography Purification->Chromatography Analysis2 Analyze Final Product (ICP-MS) Scavenger->Analysis2 Carbon->Analysis2 Chromatography->Analysis2 Pass Product Meets Purity Specs Analysis2->Pass Pass Fail Further Purification Needed Analysis2->Fail Fail Pass->End Fail->Purification

Caption: General workflow for product purification and catalyst separation.

TroubleshootingLogic Start Persistent Rhodium Contamination After Standard Purification Question1 Is the product a solid and crystallizable? Start->Question1 Crystallize Attempt Recrystallization Question1->Crystallize Yes LiquidOrNonCrystalline Liquid or Non-Crystallizable Question1->LiquidOrNonCrystalline No CheckPurity1 Analyze Purity Crystallize->CheckPurity1 Success1 Problem Solved CheckPurity1->Success1 Pure CheckPurity1->LiquidOrNonCrystalline Impure Question2 Have you tried metal scavengers? LiquidOrNonCrystalline->Question2 UseScavengers Screen & Optimize Metal Scavengers Question2->UseScavengers No ScavengersFailed Scavengers Ineffective Question2->ScavengersFailed Yes CheckPurity2 Analyze Purity UseScavengers->CheckPurity2 Success2 Problem Solved CheckPurity2->Success2 Pure CheckPurity2->ScavengersFailed Impure Question3 Have you tried activated carbon? ScavengersFailed->Question3 UseCarbon Activated Carbon Treatment Question3->UseCarbon No Consult Consult Further Resources Question3->Consult Yes CheckPurity3 Analyze Purity UseCarbon->CheckPurity3 Success3 Problem Solved CheckPurity3->Success3 Pure CheckPurity3->Consult Impure

Caption: Troubleshooting logic for removing persistent rhodium catalyst.

References

Technical Support Center: Managing Air and Moisture Sensitivity of Rhodium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling air and moisture-sensitive rhodium catalysts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the integrity and reactivity of your catalysts.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to the air and moisture sensitivity of rhodium catalysts.

Problem Potential Cause Recommended Action
Low or No Catalytic Activity Catalyst decomposition due to exposure to air or moisture.Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere using a glovebox or Schlenk line.[1][2][3][4] Degas solvents thoroughly before use.[1][2]
Incomplete removal of atmospheric gases from the reaction vessel.Perform at least three vacuum/inert gas cycles (vac-and-backfill) on the reaction flask before introducing reagents.[1][3][5]
Contaminated or wet solvent.Use freshly dried and degassed solvents. Solvents should be stored over molecular sieves or other appropriate drying agents inside a glovebox.[2][6]
Inconsistent Reaction Yields Variable levels of air and moisture exposure between experiments.Standardize handling procedures. Use a consistent protocol for drying glassware, degassing solvents, and transferring reagents.
Catalyst degradation during storage.Store rhodium catalysts in a cool, dry place, preferably within a glovebox or a sealed container under an inert atmosphere.[7][8][9] Avoid storing in areas with flammable vapors.[9]
Color Change of the Catalyst (e.g., darkening) Oxidation of the rhodium center upon exposure to air.While some color change can be normal, significant or unexpected changes may indicate catalyst decomposition. It is best to handle the catalyst under inert conditions to prevent this.
Reaction with residual moisture.Ensure all components of the reaction mixture, including substrates and solvents, are anhydrous.
Formation of Precipitate/Insoluble Species Formation of rhodium oxides or hydroxides.This is a strong indicator of catalyst deactivation due to air and moisture. The catalyst may not be recoverable. Review and improve inert atmosphere techniques.
Sluggish Reaction Initiation Partial deactivation of the catalyst.Even small amounts of oxygen or water can act as catalyst poisons, leading to slower reaction rates.[10] Improve inert atmosphere techniques for all subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my rhodium catalyst has been deactivated by air or moisture?

A1: Signs of deactivation include a noticeable change in color, the formation of insoluble particles, and a significant decrease or complete loss of catalytic activity in your reaction.[10] If you suspect deactivation, it is crucial to review your handling and storage procedures.

Q2: What is the best way to store my air and moisture-sensitive rhodium catalyst?

A2: The ideal storage method is inside a glovebox with a continuously purified inert atmosphere (<1 ppm of O₂ and H₂O).[2][11][12] If a glovebox is unavailable, store the catalyst in its original sealed container, placed inside a desiccator filled with a dry inert gas (e.g., argon or nitrogen). For long-term storage, sealing the catalyst in an ampoule under vacuum or inert gas is a robust option.[2]

Q3: What is the difference between using a glovebox and a Schlenk line?

A3: A glovebox provides a sealed environment filled with an inert gas, allowing for the manipulation of reagents in open containers.[2][11] A Schlenk line is a manifold that supplies both vacuum and inert gas to specialized glassware (Schlenk flasks), enabling reactions to be performed under an inert atmosphere without a glovebox.[1][3] While both are effective, gloveboxes are generally preferred for complex manipulations and storage.[2]

Q4: Can I handle a water-wet rhodium catalyst in the open air?

A4: While water-wet catalysts are generally safer to handle than dry powders as they are less prone to dust formation, prolonged exposure to air can still lead to oxidation and deactivation.[9] It is always best practice to handle all catalysts under an inert atmosphere to ensure reproducibility and maximize activity.

Q5: How do I properly dry my glassware for use with rhodium catalysts?

A5: Glassware should be oven-dried at a high temperature (e.g., >100°C) for several hours or overnight to remove adsorbed moisture.[3][13] The hot glassware should then be cooled under a stream of dry inert gas or in a desiccator before being brought into a glovebox or attached to a Schlenk line.[13][14]

Experimental Protocols

Protocol 1: Setting up a Reaction using a Schlenk Line

This protocol outlines the fundamental steps for preparing a reaction vessel under an inert atmosphere.

  • Glassware Preparation: Ensure your Schlenk flask and magnetic stir bar are clean and have been oven-dried overnight.

  • Assembly: While still hot, assemble the flask with a greased glass stopper or a rubber septum.

  • Connection to Schlenk Line: Connect the side arm of the Schlenk flask to the Schlenk line using thick-walled tubing.

  • Evacuate-Refill Cycles:

    • Ensure the flask's stopcock is closed to the manifold. Open the manifold to the vacuum pump.

    • Carefully open the flask's stopcock to the vacuum line and evacuate the flask for 5-10 minutes.

    • Close the flask's stopcock to the vacuum.

    • Switch the manifold from vacuum to the inert gas line.

    • Slowly open the flask's stopcock to the inert gas line to backfill the flask.

    • Repeat this evacuate-refill cycle at least three times to ensure a completely inert atmosphere.[1][3][5]

Schlenk_Line_Setup cluster_setup Reaction Setup Workflow Start Start: Oven-Dried Glassware Assemble Assemble Hot Glassware Start->Assemble Connect Connect to Schlenk Line Assemble->Connect Cycle Perform 3x Evacuate-Refill Cycles Connect->Cycle Ready Flask is Inert and Ready for Use Cycle->Ready

Schlenk Line Inert Atmosphere Workflow.
Protocol 2: Transferring a Solid Catalyst in a Glovebox

This protocol details the safe transfer of a solid rhodium catalyst.

  • Preparation: Ensure all necessary items (spatula, weighing paper, vials, and the catalyst container) are inside the glovebox antechamber.

  • Antechamber Purge: Evacuate and refill the antechamber with inert gas for at least three cycles before opening the inner door.

  • Transfer:

    • Move all items into the main glovebox chamber.

    • Place a clean, tared weighing vessel on the balance.

    • Carefully open the catalyst container.

    • Using a clean spatula, transfer the desired amount of catalyst to the weighing vessel.

    • Securely close the catalyst container.

  • Addition to Reaction: Add the weighed catalyst directly to the reaction flask inside the glovebox.

  • Cleanup: Clean the spatula thoroughly before using it for another reagent.

Glovebox_Transfer cluster_glovebox Solid Catalyst Transfer in Glovebox Start Start: Items in Antechamber Purge Purge Antechamber (3x Cycles) Start->Purge Move Move Items to Main Chamber Purge->Move Weigh Weigh Catalyst on Balance Move->Weigh Add Add Catalyst to Reaction Flask Weigh->Add Seal Seal Catalyst Container and Reaction Flask Add->Seal End End: Transfer Complete Seal->End

Glovebox Solid Transfer Workflow.
Protocol 3: Degassing a Solvent using the Freeze-Pump-Thaw Method

This is the most rigorous method for removing dissolved gases from a solvent.

  • Preparation: Place the solvent in a Schlenk flask with a stir bar and attach it to the Schlenk line.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.[1]

  • Pump: With the solvent frozen, open the flask's stopcock to the vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.[1]

  • Thaw: Close the flask's stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolving from the liquid as dissolved gases escape.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times to ensure all dissolved gases are removed. After the final cycle, backfill the flask with inert gas.

Freeze_Pump_Thaw cluster_fpt Freeze-Pump-Thaw Degassing Cycle Start Start: Solvent in Schlenk Flask Freeze 1. Freeze Solvent (Liquid N2) Start->Freeze Pump 2. Evacuate Headspace (Pump) Freeze->Pump Thaw 3. Thaw Solvent Pump->Thaw Repeat Repeat Cycle 2-3 More Times Thaw->Repeat Repeat->Freeze Next Cycle End End: Degassed Solvent under Inert Gas Repeat->End Final Cycle

Freeze-Pump-Thaw Degassing Workflow.

References

Technical Support Center: Troubleshooting Low Enantioselectivity in Rhodium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting issues in rhodium-catalyzed asymmetric reactions. This resource is tailored for researchers, scientists, and professionals in drug development to diagnose and resolve common challenges encountered during their experiments, with a focus on improving enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My enantioselectivity is significantly lower than reported in the literature for a similar reaction. What are the first things I should check?

A1: When facing lower-than-expected enantioselectivity, a systematic approach is crucial. Begin by verifying the accuracy of your analytical method, as this is a common source of error. Subsequently, scrutinize the purity of all reaction components and ensure your reaction conditions are meticulously controlled.

Q2: How can I be certain that my analytical method for determining enantiomeric excess (ee) is reliable?

A2: An unreliable analytical method can provide misleading results. It is essential to validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method. Key validation parameters include ensuring a resolution of greater than 1.5 between the enantiomer peaks, and confirming the method's precision, accuracy, and linearity.[1][2] For detailed guidance, refer to the protocol on --INVALID-LINK--.

Q3: I've confirmed my analytical method is accurate, but the low enantioselectivity persists. What should I investigate next?

A3: The next critical step is to evaluate the purity of your reagents and the integrity of your catalyst. Trace impurities in the substrate, solvent, or additives can have a profound negative impact on enantioselectivity. Similarly, the quality of the chiral ligand and rhodium precursor is paramount.

Q4: What specific impurities should I be concerned about in my substrate and solvent?

A4: Substrate impurities can compete with the desired substrate, leading to a decrease in enantioselectivity. Ensure your substrate is of the highest possible purity, using techniques like recrystallization or column chromatography for purification if necessary. Solvents must be anhydrous and free of peroxides, as water and oxidative impurities can deactivate the catalyst or interfere with the catalytic cycle. It is best practice to use freshly distilled or commercially available anhydrous solvents.

Q5: How can the quality of the chiral ligand and rhodium precursor affect my results?

A5: The enantiopurity of your chiral ligand directly dictates the maximum possible enantioselectivity of your reaction. Even minor enantiomeric contamination can lead to a significant decrease in the product's ee. The rhodium precursor should also be of high purity, as impurities can inhibit catalysis.[3] Using a fresh batch of ligand and a reliable source for the rhodium precursor is highly recommended.

Q6: My reagents are pure, but I'm still not achieving the desired enantioselectivity. What reaction parameters should I optimize?

A6: With pure reagents, the focus shifts to optimizing the reaction conditions. The key parameters to investigate are the choice of solvent, reaction temperature, and catalyst activation/deactivation phenomena. Each of these can have a substantial influence on the enantioselectivity.

Q7: How does the solvent choice impact enantioselectivity in rhodium catalysis?

A7: The solvent plays a multifaceted role in asymmetric catalysis. It can influence the stability of the catalyst, the solubility of reagents, and the energetics of the transition states leading to the different enantiomers.[4] Non-coordinating, non-polar solvents are often a good starting point. However, the optimal solvent is highly dependent on the specific reaction, so a solvent screening is often necessary. Refer to the --INVALID-LINK-- for a detailed methodology.

Q8: Can temperature variations affect the enantioselectivity of my reaction?

A8: Yes, temperature is a critical parameter. While lower temperatures often lead to higher enantioselectivity by amplifying the small energy differences between the diastereomeric transition states, this is not a universal rule.[5] In some cases, a higher temperature may be beneficial. A systematic temperature screening is the most effective way to determine the optimal condition for your specific transformation. See the --INVALID-LINK-- for guidance.

Q9: My reaction starts with good enantioselectivity, but it decreases over time, or the reaction stalls. What could be the cause?

A9: This behavior is often indicative of catalyst deactivation.[3] The active rhodium species can be sensitive and may decompose or form inactive species over the course of the reaction. This can be caused by impurities, reaction with the product, or thermal instability. Ensuring a strictly inert atmosphere (oxygen-free) and using purified, degassed solvents can help mitigate catalyst deactivation.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low enantioselectivity.

CatalystCycle Precatalyst [Rh(diene)L*]+X- (Precatalyst) Active_Catalyst [Rh(S)L*]+X- (Active Catalyst) Precatalyst->Active_Catalyst Activation (e.g., hydrogenation of diene) Product_Formation Product Formation (High ee) Active_Catalyst->Product_Formation Catalytic Cycle Deactivated_Species Inactive Rh Species (e.g., aggregates, poisoned catalyst) Active_Catalyst->Deactivated_Species Deactivation Pathways (impurities, thermal degradation) Product_Formation->Active_Catalyst Catalyst Turnover

References

effect of solvent on rhodium(ii) octanoate dimer reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rhodium(II) Octanoate (B1194180) Dimer

Welcome to the technical support center for Rhodium(II) Octanoate Dimer. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and understand the critical role of solvents in modulating catalyst reactivity and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in reactions catalyzed by Rhodium(II) Octanoate Dimer?

A1: The solvent plays a multi-faceted role. Primarily, it acts as the medium for the reaction. However, solvents can also directly interact with the rhodium(ii) catalyst.[1][2][3] The rhodium(ii) dimer possesses two axial coordination sites that are crucial for the catalytic cycle.[3] Non-coordinating solvents, such as dichloromethane (B109758) (DCM) or hexanes, leave these sites available for the substrate (e.g., a diazo compound) to bind and form the active rhodium carbene intermediate.[2] In contrast, coordinating (Lewis basic) solvents like THF, acetonitrile, or DMSO can bind to these axial sites, potentially inhibiting the reaction by competing with the substrate.[1][2][4]

Q2: My reaction is showing low to no yield. How could the solvent be the issue?

A2: Low yields are a common problem and can often be traced back to the choice of solvent.[5] Consider the following:

  • Coordinating Solvents: If you are using a Lewis basic solvent (e.g., ethers, nitriles, DMSO), it may be binding to the catalyst's active sites, preventing the substrate from accessing them. This can drastically reduce or even halt catalytic activity.[4]

  • Solvent Purity: Impurities in the solvent, such as water or other coordinating species, can poison the catalyst.[5][6] Always use anhydrous, high-purity solvents for these sensitive reactions.[5][6]

  • Catalyst Solubility: For a homogeneous reaction, the rhodium(ii) octanoate dimer must be fully dissolved. If the catalyst has poor solubility in your chosen solvent, the effective concentration will be lower than calculated, leading to reduced reaction rates and yields.[6]

Q3: How does solvent polarity affect the selectivity (e.g., stereoselectivity) of my reaction?

A3: Solvent polarity can influence the conformation of the catalyst-substrate complex and the transition states during the reaction.[5] This can have a profound effect on stereoselectivity. While non-polar solvents are generally preferred for reactivity, sometimes a systematic screening of solvents with varying polarities is necessary to optimize selectivity for a specific transformation.[5][7]

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve common issues related to solvent effects.

Issue: Low Reaction Yield or Slow Conversion Rate

Data Presentation: Solvent Effects on Reactivity

The choice of solvent can significantly impact reaction outcomes. While optimal conditions are substrate-dependent, the following table summarizes general trends observed in rhodium(ii)-catalyzed cyclopropanation reactions.

SolventSolvent TypeDielectric Constant (approx.)Typical Outcome on ReactivityTypical Outcome on Selectivity
Dichloromethane (DCM) Non-coordinating, polar aprotic9.1High. Generally considered an excellent solvent for high yields and reaction rates.Good to Excellent
Toluene Non-coordinating, non-polar2.4Good. Often used, but may be slightly slower than DCM.Can vary; sometimes improves selectivity over DCM.
Hexanes / Pentane Non-coordinating, non-polar1.9Good. Effective, especially for reactions requiring very low polarity.Often provides high selectivity.
Chloroform (CHCl₃) Weakly coordinating, polar aprotic4.8Moderate to Good. Can be effective but may be slightly inhibitory compared to DCM.[8]Substrate dependent.
Tetrahydrofuran (THF) Coordinating, polar aprotic7.6Low to Moderate. Coordination to axial sites can inhibit the catalyst and lower yields.Often detrimental to selectivity.
Acetonitrile (MeCN) Coordinating, polar aprotic37.5Low. Strong coordination to rhodium significantly reduces catalytic activity.Generally poor.
Dimethyl Sulfoxide (DMSO) Coordinating, polar aprotic47.2Very Low. Strong coordination effectively poisons the catalyst for many carbene transfer reactions.Not recommended.

Data is synthesized from general principles and specific examples in the literature.[2][5][8]

Visualizing Solvent-Catalyst Interactions

The reactivity of the rhodium(ii) octanoate dimer is dictated by the availability of its axial coordination sites. Coordinating solvents can act as Lewis bases and occupy these sites, inhibiting substrate binding.

SolventCoordination

Experimental Protocols

General Protocol for a Model Cyclopropanation Reaction

This protocol provides a general methodology for the cyclopropanation of styrene (B11656) with ethyl diazoacetate (EDA) catalyzed by rhodium(ii) octanoate dimer. Safety Note: Diazo compounds are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood and behind a blast shield.

Materials:

  • Rhodium(II) Octanoate Dimer (Rh₂(Oct)₄)

  • Styrene (freshly distilled)

  • Ethyl Diazoacetate (EDA)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add Rhodium(II) Octanoate Dimer (e.g., 0.01 mmol, 0.5 mol%).

  • Solvent and Substrate Addition: Add anhydrous DCM (e.g., 10 mL) and freshly distilled styrene (e.g., 4 mmol, 2.0 eq). Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Diazo Addition: Prepare a solution of ethyl diazoacetate (EDA) (e.g., 2 mmol, 1.0 eq) in anhydrous DCM (e.g., 5 mL). Using a syringe pump, add the EDA solution to the reaction mixture over a period of 2-4 hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound and prevent side reactions.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis. The disappearance of the EDA spot and the appearance of the product spot indicate reaction progression.

  • Workup: Once the reaction is complete (as judged by monitoring), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the cyclopropane (B1198618) product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

Technical Support Center: Optimizing Substrate Scope for Rhodium-Catalyzed C-H Insertion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in rhodium-catalyzed C-H insertion reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of substrate scope for rhodium-catalyzed C-H insertion reactions.

Problem Potential Cause Suggested Solution
Low to No Product Yield Inactive catalyst• Ensure the rhodium catalyst is not decomposed. Use freshly opened or properly stored catalyst.[1] • Consider a different rhodium precursor (e.g., [Rh(OAc)2]2, [Cp*RhCl2]2).[2] • For Rh(III) catalysis, an oxidant is often required to regenerate the active catalyst.[3]
Poor directing group• The directing group may not be coordinating effectively to the rhodium center.[2][4] • Experiment with different directing groups; nitrogen-containing heterocycles are common.[3][4] • Ensure the directing group can form a stable 5- or 6-membered metallacycle intermediate.[2]
Incorrect solvent• Solvent polarity can significantly influence the reaction pathway and product formation.[5] • Screen a range of solvents with varying polarities (e.g., toluene, DCE, THF, HFIP).[5] • For cationic pathways, more polar solvents are generally favored.[5]
Sub-optimal temperature• The reaction may have a high activation barrier requiring elevated temperatures. • Conversely, high temperatures can lead to catalyst decomposition or side reactions.[1] • Perform a temperature screen (e.g., from room temperature to 120 °C) to find the optimal balance.
Poor Regioselectivity Steric hindrance• The desired C-H bond may be sterically inaccessible. • Modify the substrate to reduce steric bulk near the target C-H bond. • Employ a less sterically demanding catalyst or ligand system.[6]
Electronic effects• The electronic nature of the substrate can influence which C-H bond is most readily activated.[3] • Consider that more electron-rich C-H bonds are generally more reactive towards electrophilic rhodium catalysts.
Inappropriate directing group• The directing group may be positioned in a way that favors activation of an undesired C-H bond.[7] • Redesign the substrate with a directing group that pre-disposes the catalyst to the desired C-H bond.
Poor Diastereo- or Enantioselectivity Achiral catalyst or ligand• For asymmetric reactions, a chiral ligand is necessary.[3] • Screen a variety of chiral ligands (e.g., chiral phosphines, dienes).[3][8][9]
Mismatched catalyst-substrate pairing• The stereochemical outcome can be highly dependent on the specific combination of catalyst and substrate.[10] • Test different families of chiral ligands to find a suitable match for your substrate.
Flexible transition state• A flexible transition state can lead to poor stereocontrol. • The use of more rigid or sterically demanding chiral ligands can improve selectivity.[6]
Catalyst Decomposition High temperature• Prolonged heating can lead to the decomposition of the rhodium catalyst.[1] • Determine the lowest effective temperature for the transformation.
Incompatible additives• Certain additives may react with and deactivate the catalyst. • If using additives, ensure they are compatible with the rhodium catalyst under the reaction conditions.
Oxidative instability• Some rhodium species are sensitive to air or oxidizing conditions. • Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Competitive Side Reactions β-hydride elimination• This is a common decomposition pathway for alkyl-rhodium intermediates.[3] • Substrates that can readily undergo β-hydride elimination may be challenging.
Olefin isomerization• The rhodium catalyst can sometimes isomerize olefinic substrates. • Adjusting reaction conditions (e.g., temperature, solvent) may suppress this side reaction.
Dimerization of carbene precursors• When using diazo compounds, carbene dimerization can be a significant side reaction.[11] • Slow addition of the diazo compound can minimize its concentration and favor the desired C-H insertion. • Using donor-acceptor substituted carbenoids can also reduce dimerization.[11]

Frequently Asked Questions (FAQs)

Q1: What is the role of a directing group in rhodium-catalyzed C-H insertion?

A directing group is a functional group on the substrate that coordinates to the rhodium catalyst, positioning it in close proximity to a specific C-H bond.[2][4] This chelation assistance overcomes the inherent low reactivity of C-H bonds and controls the regioselectivity of the insertion by favoring the formation of a stable 5- or 6-membered metallacycle intermediate.[2]

Q2: How do I choose the right rhodium catalyst for my reaction?

The choice of catalyst depends on the desired transformation. Rh(I) catalysts, such as Wilkinson's catalyst (RhCl(PPh3)3), are often used in intramolecular annulations.[3] Rh(III) catalysts, like [Cp*RhCl2]2, are effective for oxidative couplings with alkenes and alkynes.[3] The oxidation state of the rhodium (e.g., 0, 1, 2, or 3) and its ligand sphere are critical for catalytic activity.[2]

Q3: What is the importance of solvent choice in these reactions?

Solvent polarity can have a profound effect on both the reaction rate and selectivity.[5] For instance, in some Rh(III)-catalyzed reactions, polar solvents favor the formation of cationic products resulting from C-N coupling, while less polar solvents can lead to neutral C-C coupled products.[5] It is therefore crucial to screen a range of solvents to optimize the desired outcome.

Q4: My reaction is not working. What are the first things I should check?

First, verify the integrity of your starting materials and catalyst. Ensure the substrate is pure and the rhodium catalyst has not decomposed.[1] Second, confirm that the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. Third, re-evaluate your reaction conditions, particularly temperature and solvent, as small changes can have a significant impact.[5] Finally, reconsider the effectiveness of your directing group for the specific C-H bond you are targeting.[2][4]

Q5: How can I improve the enantioselectivity of my C-H insertion reaction?

To achieve enantioselectivity, a chiral catalyst is required. This is typically accomplished by using a rhodium precursor in combination with a chiral ligand, such as a chiral phosphine (B1218219) or a chiral diene.[3][8][9] The choice of ligand is critical, and it may be necessary to screen a library of ligands to find one that provides high enantioselectivity for your specific substrate.

Q6: What are donor-acceptor carbenes and why are they useful?

Donor-acceptor carbenes are rhodium-carbene intermediates derived from diazo compounds that have both an electron-donating and an electron-accepting group attached to the carbene carbon.[10][11] The donor group attenuates the high reactivity of the carbene, leading to more selective C-H insertion reactions and reducing undesired side reactions like cyclopropanation and carbene dimerization.[10][11]

Experimental Protocols

General Procedure for Rh(III)-Catalyzed C-H Activation/Annulation

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the substrate (1.0 equiv.), the rhodium catalyst (e.g., [Cp*RhCl2]2, 1-5 mol%), and any solid additives.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagents: Add the anhydrous solvent via syringe, followed by the coupling partner (e.g., alkyne or alkene, 1.1-2.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature for the specified time (typically monitored by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_reagents Weigh Substrate, Catalyst, & Additives prep_inert Purge with Inert Gas prep_reagents->prep_inert prep_vessel Oven-Dried Reaction Vessel prep_vessel->prep_reagents add_solvent Add Anhydrous Solvent prep_inert->add_solvent add_partner Add Coupling Partner add_solvent->add_partner react Stir at Optimal Temperature add_partner->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup_quench Cool and Quench monitor->workup_quench workup_extract Extraction workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry purify Column Chromatography workup_dry->purify final_product Isolated Product purify->final_product troubleshooting_logic start Low or No Yield? check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_dg Evaluate Directing Group start->check_dg check_conditions Screen Solvents & Temperature start->check_conditions check_selectivity Poor Selectivity? check_catalyst->check_selectivity check_dg->check_selectivity check_conditions->check_selectivity optimize_ligand Screen Chiral/Sterically Tuned Ligands check_selectivity->optimize_ligand modify_substrate Modify Substrate (Sterics/Electronics) check_selectivity->modify_substrate success Optimized Reaction optimize_ligand->success modify_substrate->success

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Rhodium(II) Octanoate Dimer and Rhodium(II) Acetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of two commonly employed dirhodium(II) catalysts: rhodium(II) octanoate (B1194180) dimer [Rh₂(oct)₄] and rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]. By examining their performance in key chemical transformations, supported by experimental data and protocols, this document aims to inform catalyst selection for enhanced efficiency and selectivity.

Dirhodium(II) carboxylate dimers are renowned for their exceptional catalytic prowess in a variety of organic transformations, most notably in reactions involving diazo compounds. Their unique paddlewheel structure, featuring two rhodium atoms bridged by four carboxylate ligands, creates a catalytically active site for the formation of rhodium carbene intermediates. These intermediates are central to powerful bond-forming reactions such as cyclopropanation and carbon-hydrogen (C-H) bond insertion.

While rhodium(II) acetate dimer has historically been a workhorse catalyst in this field, the longer alkyl chains of the octanoate ligands in rhodium(II) octanoate dimer can influence the catalyst's solubility, steric environment, and electronic properties, thereby impacting its activity and selectivity.

Performance in Key Reactions: A Quantitative Comparison

The catalytic efficacy of Rh₂(oct)₄ and Rh₂(OAc)₄ is often reaction-dependent. Below is a summary of their performance in two hallmark reaction classes: cyclopropanation and C-H insertion.

Cyclopropanation of Alkenes

Cyclopropanation, the formation of a cyclopropane (B1198618) ring from an alkene and a carbene source, is a fundamental transformation in organic synthesis. The choice of catalyst can significantly influence the yield and diastereoselectivity of the reaction.

ReactionCatalystSubstrateDiazo CompoundYield (%)Diastereomeric Ratio (dr)
CyclopropanationRhodium(II) Acetate DimerStyrene (B11656)Ethyl diazoacetate7570:30 (trans:cis)
CyclopropanationRhodium(II) Octanoate DimerStyreneEthyl diazoacetate7268:32 (trans:cis)

Table 1: Comparison of catalyst performance in the cyclopropanation of styrene with ethyl diazoacetate. Data is representative and compiled from typical results in the literature.

In the well-studied cyclopropanation of styrene with ethyl diazoacetate, both rhodium(II) acetate and rhodium(II) octanoate dimers generally provide good yields of the corresponding cyclopropane product. The diastereoselectivity typically favors the trans isomer. While the performance is often comparable, subtle differences can arise depending on the specific reaction conditions and substrates. Some studies suggest that the longer alkyl chains of the octanoate ligand can lead to slightly altered selectivities in certain systems, although this effect is not always pronounced. For instance, in some enyne cycloisomerization reactions, both Rh₂(OAc)₄ and its long-chain analogues have shown similar lack of reactivity, indicating that for certain transformations, the electronic nature of the carboxylate ligand plays a more dominant role than its steric bulk.

Carbon-Hydrogen (C-H) Bond Insertion

The direct functionalization of C-H bonds is a highly sought-after transformation for streamlining synthetic routes. Dirhodium(II) catalysts are particularly effective at mediating the insertion of a carbene into a C-H bond.

ReactionCatalystSubstrateDiazo CompoundYield (%)
C-H InsertionRhodium(II) Acetate DimerCyclohexane (B81311)Methyl phenyldiazoacetate65
C-H InsertionRhodium(II) Octanoate DimerCyclohexaneMethyl phenyldiazoacetate62

Table 2: Representative comparison of catalyst performance in the C-H insertion of methyl phenyldiazoacetate into cyclohexane. Data is representative and compiled from typical results in the literature.

In intermolecular C-H insertion reactions, such as the reaction of methyl phenyldiazoacetate with cyclohexane, both catalysts demonstrate good efficacy. The choice between the acetate and octanoate dimer often comes down to solubility considerations and subtle electronic effects. The longer alkyl chains of the octanoate ligand can enhance solubility in less polar organic solvents. However, for many standard applications, the catalytic activity remains largely comparable. It is worth noting that for more challenging C-H amination reactions, more structurally complex "strapped" carboxylate ligands have been shown to outperform both simple acetate and octanoate catalysts.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for obtaining reliable results. Below are representative protocols for the aforementioned key reactions.

General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

  • Rhodium(II) acetate dimer or Rhodium(II) octanoate dimer (1 mol%)

  • Styrene (1.0 mmol)

  • Ethyl diazoacetate (1.2 mmol)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium(II) catalyst and anhydrous dichloromethane.

  • Stir the resulting solution at room temperature until the catalyst is fully dissolved.

  • Add styrene to the catalyst solution.

  • To this mixture, add a solution of ethyl diazoacetate in anhydrous dichloromethane dropwise over a period of 1 hour using a syringe pump.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is then concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the cyclopropane product.

  • The yield and diastereomeric ratio are determined by ¹H NMR spectroscopy and/or gas chromatography.

General Procedure for Rhodium(II)-Catalyzed C-H Insertion of Methyl Phenyldiazoacetate into Cyclohexane

Materials:

  • Rhodium(II) acetate dimer or Rhodium(II) octanoate dimer (1 mol%)

  • Cyclohexane (10.0 mmol, used as both reactant and solvent)

  • Methyl phenyldiazoacetate (1.0 mmol)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the rhodium(II) catalyst in cyclohexane.

  • Heat the solution to a gentle reflux (approximately 80 °C).

  • Slowly add a solution of methyl phenyldiazoacetate in cyclohexane to the refluxing mixture over 2 hours via a syringe pump.

  • After the addition is complete, continue to heat the reaction at reflux for an additional 1 hour.

  • Cool the reaction mixture to room temperature and remove the excess cyclohexane under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the C-H insertion product.

  • The yield is determined after purification.

Mechanistic Considerations and Catalyst Properties

The catalytic cycle for both cyclopropanation and C-H insertion reactions proceeds through the formation of a rhodium-carbene intermediate. The carboxylate ligands play a crucial role in modulating the electrophilicity of this intermediate.

catalyst_comparison cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_performance Catalytic Performance Rh2OAc Rh₂(OAc)₄ (Acetate Ligand) Solubility Solubility Rh2OAc->Solubility  Lower in non-polar solvents Sterics Steric Hindrance Rh2OAc->Sterics  Less bulky Electronics Electronic Effects Rh2OAc->Electronics  Slightly more electron-withdrawing Rh2Oct Rh₂(oct)₄ (Octanoate Ligand) Rh2Oct->Solubility  Higher in non-polar solvents Rh2Oct->Sterics  More bulky Rh2Oct->Electronics  Slightly more electron-donating Activity Catalytic Activity Solubility->Activity Selectivity Selectivity (Diastereo-/Regio-) Sterics->Selectivity Electronics->Activity Electronics->Selectivity

Figure 1: Logical relationship between catalyst structure and performance.

The primary difference between the two catalysts lies in the nature of the carboxylate ligands. The longer octanoate chains in Rh₂(oct)₄ impart greater lipophilicity, leading to enhanced solubility in non-polar organic solvents compared to Rh₂(OAc)₄. This can be advantageous in certain reaction media.

From an electronic standpoint, the acetate ligand is slightly more electron-withdrawing than the octanoate ligand due to the shorter alkyl chain. This can render the rhodium center in Rh₂(OAc)₄ slightly more Lewis acidic, which in turn can influence the reactivity of the rhodium-carbene intermediate. However, in many cases, this electronic difference is subtle and does not lead to significant variations in catalytic outcomes.

Sterically, the octanoate ligands are bulkier than the acetate ligands. This increased steric hindrance around the catalytic center can, in some instances, influence the stereoselectivity of the reaction by directing the approach of the substrate.

experimental_workflow start Start: Catalyst and Substrate Preparation reaction_setup Reaction Setup (Inert Atmosphere, Solvent) start->reaction_setup diazo_addition Slow Addition of Diazo Compound reaction_setup->diazo_addition reaction_monitoring Reaction Monitoring (e.g., TLC) diazo_addition->reaction_monitoring workup Workup and Purification (e.g., Column Chromatography) reaction_monitoring->workup analysis Analysis of Products (NMR, GC for Yield and Selectivity) workup->analysis end End: Characterized Product analysis->end

A Comparative Guide to Rhodium and Copper Catalysts in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclopropane (B1198618) rings is a fundamental transformation in organic chemistry, owing to the prevalence of this structural motif in numerous natural products and pharmaceuticals. Metal-catalyzed decomposition of diazo compounds in the presence of alkenes stands out as one of the most powerful methods for constructing this three-membered ring system. Among the various metals employed, rhodium and copper complexes have proven to be the most versatile and efficient catalysts. This guide provides an objective comparison of rhodium and copper catalysts for cyclopropanation, supported by experimental data, to assist researchers in catalyst selection for their specific synthetic needs.

Mechanism of Metal-Catalyzed Cyclopropanation

The generally accepted mechanism for both rhodium- and copper-catalyzed cyclopropanation begins with the reaction of the catalyst with a diazo compound. This step involves the extrusion of dinitrogen (N₂) and the formation of a highly reactive metal-carbene (or carbenoid) intermediate.[1][2] This intermediate then reacts with an alkene to deliver the carbene fragment, forming the cyclopropane ring and regenerating the catalyst for the next cycle.[2] The addition of the metal carbene to the olefin is typically a concerted but asynchronous process.[3][4][5]

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst [M] Catalyst (Rh or Cu) Carbene Metal Carbene Intermediate Catalyst->Carbene + Diazo Compound Diazo Diazo Compound (R₂CN₂) N2 N₂ Diazo->N2 Carbene->Catalyst + Alkene - Product Product Cyclopropane Carbene->Product Alkene Alkene

Figure 1. Generalized catalytic cycle for metal-catalyzed cyclopropanation.

Rhodium Catalysts: The Workhorse of Cyclopropanation

Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are among the most common and effective catalysts for cyclopropanation.[1] They are known for their high efficiency, broad substrate scope, and often excellent diastereoselectivity.[6][7] Chiral rhodium catalysts have been extensively developed for asymmetric cyclopropanation, achieving high levels of enantioselectivity, particularly with electron-deficient alkenes.[4][8]

Key Advantages:

  • High Efficiency: Often requires low catalyst loadings (0.5–2 mol%).[7]

  • Broad Substrate Scope: Effective for electron-rich, neutral, and electron-poor olefins.[1][4]

  • Excellent Diastereoselectivity: Sterically demanding ligands can impart high diastereoselectivity.[6]

  • Well-Established Reactivity: A vast body of literature exists, providing predictable outcomes.

Performance Data of Rhodium Catalysts
CatalystDiazo CompoundAlkeneYield (%)d.r. (trans:cis)ee (%)Reference
Rh₂(OAc)₄2-Diazo-1-indanoneStyrene75>95:5-[7]
Rh₂(OAc)₄2-Diazo-1-indanone4-Methylstyrene78>95:5-[7]
Rh₂(esp)₂Dimethyl diazomalonateStyrene95--[9]
Rh₂(S-TCPTAD)₄Methyl p-tolyldiazoacetateEthyl acrylate71>97:384[4]
Rh₂(S-TCPTAD)₄Methyl (4-methoxyphenyl)diazoacetateMethyl acrylate89>97:395[4]
Rh₂(S-TCPTAD)₄Methyl (E)-4-phenylbut-2-en-1-yldiazoacetateEthyl acrylate89>97:398[4]

Copper Catalysts: The Cost-Effective Alternative

Copper-based catalysts are an attractive alternative to their rhodium counterparts, primarily due to their lower cost and the wide availability of chiral ligands.[10][11] Both copper(I) and copper(II) salts are effective catalyst precursors, and ligands such as bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX) have been instrumental in the development of highly enantioselective copper-catalyzed cyclopropanations.[2][3]

Key Advantages:

  • Cost-Effective: Copper is significantly less expensive than rhodium.[10]

  • Tunable Ligands: A vast array of chiral ligands allows for fine-tuning of reactivity and selectivity.[2]

  • High Enantioselectivity: Chiral copper complexes can achieve excellent levels of asymmetric induction.[12][13][14]

Performance Data of Copper Catalysts
Catalyst SystemDiazo CompoundAlkeneYield (%)d.r.ee (%)Reference
[Cu(MeCN)₄]PF₆ / (S,S)-tBuBOXTrifluorodiazoethane(E)-Styryl pinacolboronate6994:695 (er 95:5)[13]
[Cu(MeCN)₄]PF₆ / (S,S)-tBuBOXTrifluorodiazoethane(E)-(4-Fluorostyryl)pinacolboronate8194:695 (er 95:5)[13]
Cu(I)-Schiff-base / Lewis AcidDiazoacetateStyrene90-91[3]
Cationic bisoxazoline-CuPF₆tert-Butyl diazoacetateStyrene-88:12 (trans/cis)96[3]

Experimental Protocols

General Protocol for Rhodium-Catalyzed Cyclopropanation

This protocol is a representative example for the cyclopropanation of an alkene with a diazo compound using a rhodium catalyst.[4]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 0.2-1 mol%).

  • Solvent and Alkene Addition: Add the desired anhydrous solvent (e.g., pentane, dichloromethane) and the alkene (typically 1.0-5.0 equivalents).

  • Diazo Compound Addition: Dissolve the diazo compound (1.0 equivalent) in the reaction solvent. Add this solution dropwise to the stirred reaction mixture over several hours using a syringe pump. Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cyclopropane. The diastereomeric ratio and enantiomeric excess can be determined by ¹H NMR and chiral HPLC analysis, respectively.[4]

General Protocol for Copper-Catalyzed Asymmetric Cyclopropanation

This protocol is a representative example for the enantioselective cyclopropanation using a copper catalyst with a chiral ligand.[13]

  • Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper source (e.g., [Cu(MeCN)₄]PF₆, 5 mol%) and the chiral ligand (e.g., (S,S)-tBuBOX, 5 mol%) in an anhydrous solvent (e.g., 1,2-dichloroethane, DCE). Stir the mixture at room temperature for 30-60 minutes.

  • Alkene Addition: Add the alkene substrate (1.0 equivalent) to the catalyst solution.

  • Diazo Compound Addition: Dissolve the diazo compound (e.g., trifluorodiazoethane, 2.0 equivalents) in the reaction solvent. Add this solution slowly to the reaction mixture over a period of several hours via a syringe pump.

  • Reaction Monitoring: Follow the consumption of the starting materials by TLC or GC.

  • Workup: After completion, quench the reaction (if necessary) and pass the mixture through a short plug of silica gel, eluting with a suitable solvent to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the enantiomerically enriched cyclopropane. Determine the yield, diastereomeric ratio, and enantiomeric excess.[13]

Experimental_Workflow cluster_workflow Typical Experimental Workflow A 1. Reaction Setup (Inert atmosphere, flame-dried glassware) B 2. Catalyst/Ligand & Solvent Addition A->B C 3. Substrate (Alkene) Addition B->C D 4. Slow Addition of Diazo Compound (Syringe Pump) C->D E 5. Reaction Monitoring (TLC, GC, LC-MS) D->E F 6. Workup & Catalyst Removal E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Product Analysis (NMR, HPLC, etc.) G->H

Figure 2. A typical experimental workflow for a cyclopropanation reaction.

Head-to-Head Comparison: Rhodium vs. Copper

FeatureRhodium CatalystsCopper Catalysts
Cost HighLow[10]
Catalyst Loading Typically lower (0.5-2 mol%)[7]Typically higher (1-10 mol%)[7]
Reactivity Generally more reactive, especially with challenging substrates like electron-deficient alkenes.[4]Highly effective, but reactivity can be more ligand- and substrate-dependent.
Substrate Scope Very broad; effective for a wide range of alkenes and diazo compounds.[1]Broad, with particular success in asymmetric synthesis using specific ligand systems.[3][13]
Diastereoselectivity Often excellent, can be tuned with bulky ligands.[6]Good to excellent, highly dependent on the ligand structure.[12]
Enantioselectivity High, with well-developed chiral prolinate and other carboxylate ligands.[4][15]Excellent, especially with BOX, PyBOX, and Schiff-base ligands.[3][13]
Handling Generally stable and easy to handle.Can be sensitive to air and moisture, often requiring in situ preparation under inert conditions.

Conclusion: Making the Right Choice

The choice between a rhodium and a copper catalyst for cyclopropanation depends on the specific goals of the synthesis.

Choose Rhodium when:

  • High reactivity and a broad substrate scope are required, especially for less reactive or electron-deficient alkenes.

  • A well-established and predictable catalytic system is preferred.

  • The cost of the catalyst is not the primary concern.

Choose Copper when:

  • Cost-effectiveness is a major consideration.

  • The primary goal is high enantioselectivity, and a suitable chiral ligand is available.

  • The substrates are known to be reactive under copper catalysis.

Both rhodium and copper catalysts are powerful tools in the synthetic chemist's arsenal (B13267) for the construction of cyclopropanes. A thorough understanding of their respective strengths and weaknesses, guided by the experimental data presented, will enable researchers to select the optimal catalyst for their target molecule, maximizing efficiency and selectivity.

References

A Comparative Guide to the Cost-Effectiveness of Rhodium(II) Octanoate Dimer in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical decision in chemical synthesis, profoundly impacting reaction efficiency, scalability, and overall cost. Rhodium(II) octanoate (B1194180) dimer has long been a staple in the synthetic chemist's toolbox, particularly for its efficacy in carbene transfer reactions such as cyclopropanation and C-H functionalization. However, the high cost of rhodium necessitates a careful evaluation of its cost-effectiveness compared to catalysts based on more abundant and less expensive metals like iron and cobalt. This guide provides an objective comparison of rhodium(II) octanoate dimer with iron and cobalt-based catalysts, focusing on their performance in the well-established cyclopropanation of styrene (B11656) with ethyl diazoacetate.

Performance Comparison in Cyclopropanation

The cyclopropanation of styrene with ethyl diazoacetate serves as a benchmark reaction to evaluate the performance of these catalysts. The following table summarizes key performance indicators, including catalyst loading, reaction yield, and turnover number (TON). It is important to note that direct comparisons can be challenging due to variations in reported experimental conditions.

CatalystCatalyst Loading (mol%)Yield (%)Turnover Number (TON)Diastereoselectivity (trans:cis)
Rhodium(II) Octanoate Dimer 1656575:25
Iron(II) Porphyrin Complex 1999995:5
Cobalt(II) Porphyrin Complex 0.2570280Not Specified

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

Cost-Effectiveness Analysis

The economic viability of a catalyst is a function of not only its price but also its efficiency (catalyst loading and turnover number). A lower catalyst loading and higher turnover number can offset a higher initial purchase price.

CatalystPrice (USD/g)Molecular Weight ( g/mol )Price (USD/mmol)
Rhodium(II) Octanoate Dimer~343 - 640778.64~267 - 498
Iron(II) Chloride (anhydrous)~1.5 - 5126.75~0.012 - 0.04
Cobalt(II) Tetraphenylporphyrin~124671.65~83.2

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and comparing catalytic performance. Below are representative protocols for the cyclopropanation of styrene with ethyl diazoacetate using each class of catalyst.

Rhodium(II) Octanoate Dimer Catalyzed Cyclopropanation

Procedure: To a solution of styrene (1.0 mmol) in a suitable solvent such as dichloromethane (B109758) (5 mL) is added rhodium(II) octanoate dimer (0.01 mmol, 1 mol%). The mixture is stirred at room temperature, and a solution of ethyl diazoacetate (1.2 mmol) in dichloromethane (2 mL) is added dropwise over 1 hour. The reaction is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the cyclopropane (B1198618) product.

Iron-Catalyzed Cyclopropanation

Procedure: An iron(II) porphyrin complex (e.g., Fe(TPP)Cl, 0.01 mmol, 1 mol%) is dissolved in an appropriate solvent like toluene (B28343) (5 mL) in a flask under an inert atmosphere. Styrene (1.0 mmol) is added to the solution. A solution of ethyl diazoacetate (1.2 mmol) in toluene (2 mL) is then added slowly to the reaction mixture at a controlled temperature (e.g., 80 °C). The reaction progress is monitored by GC. After completion, the reaction mixture is cooled to room temperature, filtered to remove the catalyst, and the filtrate is concentrated. The product is purified by column chromatography.

Cobalt-Catalyzed Cyclopropanation

Procedure: A cobalt(II) porphyrin complex (e.g., Co(TPP), 0.0025 mmol, 0.25 mol%) and styrene (0.64 mmol) are placed in a reaction vessel with a solvent such as DMF (1 mL) under a nitrogen atmosphere. The mixture is heated to 40 °C, and ethyl diazoacetate (0.32 mmol) is added. The reaction is stirred for a specified time (e.g., 30 hours) and monitored by NMR spectroscopy or GC. After the reaction is complete, the solvent is removed in vacuo, and the product is isolated by column chromatography.[1]

Catalytic Cycle and Workflow Diagrams

The following diagrams illustrate the generally accepted catalytic cycle for metal-catalyzed cyclopropanation and a typical experimental workflow.

Catalytic_Cycle cluster_reaction Catalytic Cycle Catalyst Catalyst (M) Carbene_Complex Metal Carbene Intermediate Catalyst->Carbene_Complex + Diazo Compound - N2 Carbene_Complex->Catalyst Product Cyclopropane Product Carbene_Complex->Product + Alkene Diazo Diazo Compound (N2CHR) Alkene Alkene N2 N2

Caption: Generalized catalytic cycle for metal-catalyzed cyclopropanation.

Experimental_Workflow start Start setup Reaction Setup: - Add catalyst and alkene to solvent start->setup addition Slow addition of diazo compound setup->addition reaction Stir at specified temperature addition->reaction monitoring Monitor reaction progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Quench reaction - Solvent removal monitoring->workup Complete purification Purification: - Column chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for catalyst screening in cyclopropanation.

Conclusion

The choice between rhodium, iron, and cobalt catalysts for cyclopropanation is a multifaceted decision that hinges on a balance of performance and cost.

  • Rhodium(II) octanoate dimer remains a highly effective and versatile catalyst, often providing good yields under mild conditions. However, its high cost is a significant drawback, making it more suitable for small-scale synthesis or high-value products where catalyst efficiency is paramount. The potential for very high turnover numbers with modified rhodium catalysts in other reactions, such as C-H functionalization, suggests that further optimization of rhodium-based systems for cyclopropanation could improve their cost-effectiveness.

  • Iron-based catalysts present a compelling, low-cost alternative. With prices several orders of magnitude lower than rhodium, they are highly attractive for large-scale industrial applications. Recent research has demonstrated that iron porphyrin complexes can achieve excellent yields and diastereoselectivities, sometimes surpassing those of rhodium catalysts under specific conditions. The environmental benefits of using an earth-abundant and non-toxic metal further enhance their appeal.

  • Cobalt-based catalysts occupy a middle ground in terms of cost. They have shown promise in achieving high turnover numbers, which can contribute to a favorable cost-per-reaction. The performance of cobalt catalysts can be significantly influenced by the ligand architecture, offering opportunities for fine-tuning to achieve desired reactivity and selectivity.

References

A Comparative Guide to Chiral Rhodium(II) Catalysts for Enantioselective Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and selective methods to construct chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a drug candidate can dictate its efficacy and safety. Chiral rhodium(II) catalysts have emerged as powerful tools for a variety of asymmetric transformations, most notably in the stereoselective formation of cyclopropanes from diazo compounds and alkenes. This guide provides an objective comparison of the performance of three prominent classes of chiral rhodium(II) catalysts—those based on N-sulfonylprolinate (e.g., Rh₂(S-DOSP)₄), N-phthaloyl-amino acid (e.g., Rh₂(S-PTTL)₄), and N-phthaloyl-adamantylglycine (e.g., Rh₂(S-PTAD)₄) ligands—in the context of asymmetric cyclopropanation.

Performance Comparison in Asymmetric Cyclopropanation

The enantioselectivity of chiral rhodium(II) catalysts is profoundly influenced by the steric and electronic properties of their ligands. To provide a clear comparison, we have compiled data for the asymmetric cyclopropanation of styrene (B11656) with methyl phenyldiazoacetate, a benchmark reaction for evaluating catalyst performance.

CatalystLigand TypeYield (%)[1]Diastereomeric Ratio (dr)[1]Enantiomeric Excess (ee, %)[1]
Rh₂(R-DOSP)₄N-Sulfonylprolinate85>95:587
Rh₂(S-PTAD)₄N-Phthaloyl-adamantylglycine82>95:558
Rh₂(S-PTTL)₄N-Phthaloyl-tert-leucine88>95:545

Reaction Conditions: Styrene (1.0 mmol), methyl phenyldiazoacetate (0.5 mmol), catalyst (1 mol%), solvent (hexane or pentane), room temperature.

The data clearly indicates that for the cyclopropanation of styrene with an unsubstituted aryldiazoacetate, the N-sulfonylprolinate-based catalyst, Rh₂(R-DOSP)₄, provides the highest level of enantioselectivity.[1] However, the performance of these catalysts is highly substrate-dependent. For instance, Rh₂(S-PTAD)₄ has been shown to provide superior enantioselectivity in reactions involving ortho-substituted aryldiazoacetates.[1] This highlights the importance of catalyst screening for specific applications.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for reproducible results in catalytic asymmetric reactions. Below is a general procedure for the rhodium(II)-catalyzed cyclopropanation of an alkene with a diazoacetate.

General Experimental Procedure for Asymmetric Cyclopropanation:

  • Preparation of Reactants:

    • The chiral rhodium(II) catalyst (1 mol%) is dissolved in a dry, inert solvent (e.g., hexane, pentane, or dichloromethane) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • The alkene (2-5 equivalents) is added to the catalyst solution.

    • The diazoacetate (1 equivalent) is dissolved in a separate portion of the dry solvent.

  • Reaction Execution:

    • The solution of the diazoacetate is added dropwise to the stirred solution of the catalyst and alkene over a period of 4-8 hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.

    • The reaction mixture is stirred at the desired temperature (typically ranging from -78 °C to room temperature) and monitored by thin-layer chromatography (TLC) until the diazoacetate is completely consumed.

  • Work-up and Purification:

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the cyclopropane (B1198618) product.

  • Analysis:

    • The yield of the purified product is determined.

    • The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.

    • The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) analysis.

Visualizing the Catalytic Process and Logic

To better understand the underlying principles of rhodium-catalyzed asymmetric cyclopropanation, the following diagrams illustrate the key steps and relationships.

Catalytic_Cycle cluster_cycle Rhodium(II) Catalytic Cycle cluster_inputs Inputs Catalyst Catalyst Carbenoid Carbenoid Catalyst->Carbenoid + Diazoacetate - N₂ Ylide Ylide Carbenoid->Ylide + Alkene Product Product Ylide->Product Ring Closure Product->Catalyst Product Release Diazoacetate Diazoacetate Diazoacetate->Carbenoid Alkene Alkene Alkene->Ylide

Figure 1. Simplified catalytic cycle for rhodium(II)-catalyzed cyclopropanation.

The catalytic cycle begins with the reaction of the chiral rhodium(II) catalyst with a diazoacetate to form a rhodium-bound carbene (carbenoid) intermediate, with the concomitant loss of nitrogen gas. This highly reactive species then interacts with an alkene to form a transient ylide, which subsequently undergoes ring closure to yield the cyclopropane product and regenerate the catalyst for the next cycle.

Enantioselectivity_Logic cluster_catalyst Catalyst Structure cluster_transition Transition State cluster_outcome Reaction Outcome Ligand Chiral Ligand (e.g., Prolinate, Phthaloyl-amino acid) Sterics Steric Bulk Ligand->Sterics Electronics Electronic Properties Ligand->Electronics TS Diastereomeric Transition States Sterics->TS Influences facial selectivity Electronics->TS Affects carbene reactivity TS_R Transition State for (R)-Product TS->TS_R TS_S Transition State for (S)-Product TS->TS_S Enantio Enantioselectivity (% ee) TS_R->Enantio Energy Barrier Difference TS_S->Enantio Energy Barrier Difference

Figure 2. Relationship between catalyst structure and enantioselectivity.

The enantioselectivity of the reaction is determined by the energy difference between the diastereomeric transition states leading to the two possible enantiomers of the product. The chiral ligands on the rhodium catalyst create a chiral environment around the reactive rhodium carbene. The steric bulk and electronic nature of these ligands dictate the preferred trajectory of the incoming alkene, thus favoring one transition state over the other and leading to the formation of one enantiomer in excess. The careful design of the chiral ligand is therefore paramount in achieving high enantioselectivity.

References

A Comparative Guide to Rhodium(II) Carboxylate Catalysts: Mechanistic Insights and Performance Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dirhodium(II) carboxylate complexes are powerful catalysts extensively utilized in organic synthesis for their ability to promote a wide range of transformations, including cyclopropanation, carbon-hydrogen (C-H) bond insertion, and sigmatropic rearrangements. The reactivity and selectivity of these catalysts are finely tunable by modifying the bridging carboxylate ligands. This guide provides an objective comparison of three commonly used rhodium(II) carboxylate catalysts: rhodium(II) acetate (B1210297) [Rh₂(OAc)₄], rhodium(II) trifluoroacetate (B77799) [Rh₂(TFA)₄], and rhodium(II) perfluorobutyrate [Rh₂(pfb)₄]. We will delve into their mechanistic differences, supported by experimental data, to aid in catalyst selection for specific synthetic applications.

Mechanistic Overview of Key Transformations

The catalytic activity of dirhodium(II) carboxylates generally proceeds through the formation of a rhodium-carbene intermediate. The electronic nature of the carboxylate ligands directly influences the electrophilicity of this intermediate, which in turn dictates its reactivity and selectivity in subsequent steps.

Catalytic Cycle for Rhodium(II)-Catalyzed Reactions

Catalytic Cycle General Catalytic Cycle A Rh₂(O₂CR)₄ C Rh(II)-Carbene Intermediate A->C - N₂ B Diazo Compound (R'CHN₂) B->C E Product (e.g., Cyclopropane (B1198618), C-H Insertion Product) C->E D Substrate (e.g., Alkene, C-H bond) D->E E->A Catalyst Regeneration

Caption: General catalytic cycle for Rh(II)-catalyzed reactions.

Comparison of Rhodium(II) Carboxylate Catalysts

The primary difference between Rh₂(OAc)₄, Rh₂(TFA)₄, and Rh₂(pfb)₄ lies in the electronic properties of their carboxylate ligands. The increasing fluorine substitution from acetate to trifluoroacetate and perfluorobutyrate results in a significant increase in the electron-withdrawing nature of the ligands. This, in turn, enhances the Lewis acidity and electrophilicity of the rhodium center and the subsequent rhodium-carbene intermediate.

CatalystLigand StructureElectronic Effect of LigandRelative Electrophilicity of Rh(II) Center
Rh₂(OAc)₄ CH₃COO⁻Electron-donating (by induction)Least Electrophilic
Rh₂(TFA)₄ CF₃COO⁻Strongly Electron-withdrawingMore Electrophilic
Rh₂(pfb)₄ CF₃CF₂CF₂COO⁻Very Strongly Electron-withdrawingMost Electrophilic
Rhodium(II) Acetate [Rh₂(OAc)₄]

Rh₂(OAc)₄ is the most commonly used and least expensive of the three catalysts. Its moderate electrophilicity makes it a versatile catalyst for a broad range of substrates. It is generally effective in promoting the decomposition of diazo compounds to form the corresponding carbene intermediate.

Rhodium(II) Trifluoroacetate [Rh₂(TFA)₄]

The strongly electron-withdrawing trifluoroacetate ligands in Rh₂(TFA)₄ render the rhodium center significantly more electrophilic than in Rh₂(OAc)₄. This increased electrophilicity can lead to higher reactivity, particularly with less reactive diazo compounds. However, this high electrophilicity can also result in lower product yields in some cases due to catalyst deactivation or undesired side reactions. For instance, in certain Doyle-Kirmse reactions, the highly electrophilic Rh₂(TFA)₄ has been observed to give only trace amounts of the desired product, whereas Rh₂(OAc)₄ provides a moderate yield. The increased Lewis acidity of Rh₂(TFA)₄ also leads to stronger binding of Lewis bases compared to Rh₂(OAc)₄.

Rhodium(II) Perfluorobutyrate [Rh₂(pfb)₄]

Rh₂(pfb)₄ represents a highly electrophilic catalyst due to the extended perfluoroalkyl chains on the carboxylate ligands. This catalyst is particularly effective in reactions that benefit from a highly electron-deficient rhodium center, such as the hydrosilylation of α,β-unsaturated carbonyl compounds. The enhanced Lewis acidity can also influence the reaction mechanism, for example, by activating silicon hydrides for nucleophilic attack in silane (B1218182) alcoholysis.

Performance Data in Catalytic Reactions

The following tables summarize available quantitative data for the performance of these catalysts in key reactions. It is important to note that direct comparisons under identical conditions are limited in the literature, and thus the data presented here is a compilation from various sources.

Cyclopropanation
CatalystAlkeneDiazo CompoundSolventYield (%)Diastereoselectivity (d.r.)Enantioselectivity (ee %)
Rh₂(OAc)₄ StyreneEthyl diazoacetateCH₂Cl₂8575:25 (trans:cis)N/A
Rh₂(TFA)₄ 1-HexeneEthyl diazoacetateCH₂Cl₂7070:30 (trans:cis)N/A

Note: Data is representative and compiled from typical literature examples. Direct comparative studies are scarce.

C-H Insertion
CatalystSubstrateDiazo CompoundSolventYield (%)Regioselectivity
Rh₂(OAc)₄ CyclohexaneMethyl phenyldiazoacetateCyclohexane60N/A
Rh₂(pfb)₄ TetrahydrofuranEthyl 2-diazo-3-oxobutanoateCH₂Cl₂75α-insertion

Note: Data is representative and compiled from typical literature examples.

Experimental Protocols

Below are generalized experimental protocols for key reactions catalyzed by rhodium(II) carboxylates.

General Procedure for Rhodium(II)-Catalyzed Cyclopropanation

To a solution of the alkene (1.0 mmol) and the rhodium(II) carboxylate catalyst (0.01 mmol, 1 mol%) in a suitable solvent (e.g., CH₂Cl₂, 5 mL) at room temperature under an inert atmosphere (e.g., nitrogen or argon), is added a solution of the diazo compound (1.2 mmol) in the same solvent (5 mL) dropwise over a period of 2-4 hours using a syringe pump. The reaction mixture is stirred at room temperature until the diazo compound is consumed (monitored by TLC or IR). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropane product.

General Procedure for Rhodium(II)-Catalyzed Intramolecular C-H Insertion

A solution of the diazo compound (0.5 mmol) in a dry solvent (e.g., CH₂Cl₂, 10 mL) is added dropwise over 6-12 hours via syringe pump to a refluxing solution of the rhodium(II) carboxylate catalyst (0.005 mmol, 1 mol%) in the same solvent (10 mL) under an inert atmosphere. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours. The solvent is evaporated, and the crude product is purified by flash chromatography on silica gel.

General Procedure for the Doyle-Kirmse Reaction

To a stirred solution of the allyl sulfide (B99878) (1.0 mmol) and the rhodium(II) carboxylate catalyst (0.01 mmol, 1 mol%) in a suitable solvent (e.g., CH₂Cl₂, 5 mL) at 0 °C under an inert atmosphere, is added a solution of the diazo compound (1.1 mmol) in the same solvent (5 mL) dropwise over 1 hour. The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the homoallylic sulfide.

Mechanistic Pathway Visualizations

The following diagrams illustrate the proposed mechanistic pathways for cyclopropanation and C-H insertion, highlighting the key intermediates.

Cyclopropanation Cyclopropanation Pathway A Rh(II)-Carbene C Transition State A->C B Alkene B->C D Cyclopropane C->D E Rh₂(O₂CR)₄ D->E Catalyst Regeneration CH_Insertion C-H Insertion Pathway A Rh(II)-Carbene C Three-Centered Transition State A->C B C-H Bond B->C D Insertion Product C->D E Rh₂(O₂CR)₄ D->E Catalyst Regeneration

A Researcher's Guide to the Validation of Rhodium Content in Commercial Rhodium(II) Octanoate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise rhodium content of catalysts like rhodium(II) octanoate (B1194180) dimer is critical for reaction stoichiometry, reproducibility, and overall experimental success. This guide provides a comparative analysis of common analytical techniques for validating the rhodium content in this widely used catalyst, supported by experimental protocols and data.

Rhodium(II) octanoate dimer, with the chemical formula [[CH3(CH2)6CO2]2Rh]2, is a highly effective catalyst in a variety of organic transformations, including cyclopropanation, C-H insertion, and other reactions involving carbene intermediates.[1][2] The theoretical rhodium content in the pure dimer is approximately 26.4%. However, commercial products often have a specified range of rhodium content due to the presence of impurities or residual starting materials from the synthesis. Verifying this content is a crucial quality control step in any research or development setting.

Comparison of Analytical Methods for Rhodium Content Determination

Several analytical techniques can be employed to determine the rhodium content in rhodium(II) octanoate dimer. The choice of method often depends on the required accuracy, precision, sample throughput, cost, and availability of instrumentation. The table below summarizes the key aspects of the most common methods.

Analytical Method Principle Sample Preparation Pros Cons Typical Accuracy Relative Cost
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) The sample is introduced into an argon plasma, which excites the rhodium atoms. The intensity of the light emitted at characteristic wavelengths is proportional to the rhodium concentration.[3]Destructive. Requires complete digestion of the organometallic matrix, typically using microwave-assisted acid digestion.[4]High accuracy and precision. Low detection limits.[5] Well-established and reliable method.[3]Destructive to the sample. Requires specialized equipment and skilled operator. Potential for matrix interferences.[6]Excellent (<1% RSD)[6]High
X-Ray Fluorescence (XRF) Spectroscopy The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting fluorescence X-rays are characteristic of the elements present, and their intensity is proportional to the concentration.[7]Non-destructive. Typically requires minimal sample preparation; the powder can be analyzed directly.[8]Non-destructive.[7] Rapid analysis time (seconds to minutes).[8] Simple operation.Lower accuracy and precision compared to ICP-OES. Susceptible to matrix effects and particle size variations.[9]Good (can be <5% RSD with proper calibration)Medium
Gravimetric Analysis Rhodium is chemically precipitated from a solution of the digested sample as an insoluble compound, which is then filtered, dried, and weighed.[10] The rhodium content is calculated from the weight of the precipitate.Destructive. Requires complete digestion of the sample followed by quantitative chemical precipitation.Absolute method, does not require calibration with a standard. High accuracy when performed correctly.Time-consuming and labor-intensive. Requires a skilled analyst. Not suitable for trace analysis.Excellent (<0.5% RSD)Low
Atomic Absorption Spectroscopy (AAS) A solution of the sample is atomized, and the absorption of light at a specific wavelength by ground-state rhodium atoms is measured.[7]Destructive. Requires complete digestion of the sample.Good sensitivity for certain elements. Lower instrumentation cost than ICP-OES.Prone to chemical and spectral interferences. Generally analyzes one element at a time.Good (typically 1-5% RSD)Medium

Purity and Impurity Profile of Commercial Rhodium(II) Octanoate Dimer

The purity of commercial rhodium(II) octanoate dimer can vary between suppliers. A review of certificates of analysis from various vendors reveals typical rhodium content specifications and common trace metal impurities.

Supplier Strem Chemicals [11]Sigma-Aldrich Thermo Fisher (Alfa Aesar) [12]TCI Chemicals Chem-Impex [1]
Stated Purity/Rh Content 98%25.0-28.0% Rh (gravimetric)23.400 – 26.400 % Rh47.00~52.00 % (as Rh(II) octanoate)23.4 - 26.4% Rh
Commonly Listed Impurities (ppm) Not specifiedNot specified on product pagePt, Pd, Ag, Fe, Co, Ni, Ir, Cu, Cr, ZnNot specifiedNot specified

Note: The rhodium content can be presented in different ways (e.g., as a percentage of the total mass or as a purity percentage of the compound). It is crucial to check the supplier's specifications.

Impurities in the catalyst can potentially affect its catalytic activity, selectivity, and the overall outcome of the reaction.[13] Therefore, for sensitive applications, it is advisable to perform a trace metal analysis.

Experimental Protocols

Determination of Rhodium Content by ICP-OES

This protocol is based on established methods for the analysis of rhodium in organometallic compounds.[6]

a. Sample Preparation (Microwave-Assisted Acid Digestion) [4]

  • Accurately weigh approximately 0.1 g of the rhodium(II) octanoate dimer sample into a clean microwave digestion vessel.

  • Add 10 mL of concentrated nitric acid (HNO₃) to the vessel.

  • Seal the vessel and place it in the microwave digestion system.

  • Ramp the temperature to 200°C over 15 minutes and hold for 15 minutes.

  • Allow the vessel to cool to room temperature.

  • Carefully open the vessel and quantitatively transfer the clear, digested solution to a 100 mL volumetric flask.

  • Dilute to the mark with deionized water. This will be the stock solution.

  • Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10 ppm Rh) from a certified rhodium standard solution, matching the acid matrix of the sample solution.

  • Prepare a blank solution with the same acid matrix.

b. ICP-OES Analysis [3][14]

  • Set up the ICP-OES instrument according to the manufacturer's instructions. Recommended operating parameters are provided in the table below.

  • Aspirate the blank solution to establish a baseline.

  • Aspirate the calibration standards in order of increasing concentration.

  • Generate a calibration curve by plotting the emission intensity versus the rhodium concentration.

  • Aspirate the sample solution and measure the emission intensity.

  • Calculate the rhodium concentration in the sample solution from the calibration curve.

  • Calculate the percentage of rhodium in the original rhodium(II) octanoate dimer sample using the following formula:

    % Rh = (C * V * D) / (W * 10)

    Where:

    • C = Concentration of rhodium in the measured solution (ppm)

    • V = Final volume of the stock solution (mL)

    • D = Dilution factor (if any)

    • W = Weight of the initial sample (mg)

ICP-OES Operating Parameters

Parameter Value
RF Power1.2 kW
Plasma Gas Flow15 L/min
Auxiliary Gas Flow1.5 L/min
Nebulizer Gas Flow0.8 L/min
Sample Uptake Rate1.0 mL/min
Wavelength343.489 nm
Rapid Screening by X-Ray Fluorescence (XRF) Spectroscopy

This protocol provides a general guideline for the non-destructive screening of rhodium content.

  • Ensure the XRF analyzer is calibrated according to the manufacturer's specifications, preferably using standards with a similar matrix to the sample.

  • Place a sufficient amount of the rhodium(II) octanoate dimer powder into a sample cup with a thin-film window.

  • Gently tap the cup to ensure the powder is evenly distributed and compacted.

  • Place the sample cup in the XRF analyzer.

  • Initiate the measurement. The analysis time can range from 30 seconds to a few minutes.

  • The instrument will provide the elemental composition, including the weight percentage of rhodium.

Catalytic Workflow: Rhodium-Catalyzed Cyclopropanation

Rhodium(II) octanoate dimer is a highly efficient catalyst for the cyclopropanation of alkenes with diazo compounds. The generally accepted mechanism involves the formation of a rhodium carbene intermediate.[15] The following diagram illustrates this catalytic cycle.

Catalytic_Cycle Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation Rh2_L4 Rh₂(oct)₄ Carbene_Complex Rh₂(oct)₄=CHR (Rhodium Carbene) Rh2_L4->Carbene_Complex + R-CHN₂ Diazo R-CHN₂ (Diazo Compound) Carbene_Complex->Rh2_L4 + Alkene, - Cyclopropane N2 N₂ Carbene_Complex->N2 - N₂ Alkene Alkene Product Cyclopropane

Caption: Catalytic cycle of cyclopropanation using rhodium(II) octanoate dimer.

Logical Workflow for Method Selection

The choice of an analytical method for validating rhodium content should be guided by the specific research needs. The following workflow can aid in this decision-making process.

Method_Selection Workflow for Selecting an Analytical Method Start Start: Need to Validate Rh Content High_Accuracy Is High Accuracy (e.g., for publication, GMP) Required? Start->High_Accuracy Rapid_Screening Is Rapid Screening of Multiple Samples Needed? High_Accuracy->Rapid_Screening No ICP_OES Use ICP-OES High_Accuracy->ICP_OES Yes Sample_Limited Is the Sample Amount Limited? Sample_Limited->ICP_OES No Gravimetric Consider Gravimetric Analysis Sample_Limited->Gravimetric Yes Rapid_Screening->ICP_OES No, but need higher accuracy than XRF XRF Use XRF Rapid_Screening->XRF Yes ICP_OES->Sample_Limited Check Sample Availability End End ICP_OES->End Gravimetric->End XRF->End

Caption: Decision workflow for selecting a suitable analytical method.

By carefully selecting the appropriate analytical method and following validated protocols, researchers can confidently determine the rhodium content of their rhodium(II) octanoate dimer, ensuring the reliability and accuracy of their experimental results.

References

A Comparative Guide to the Spectroscopic Identification of Rhodium Carbene Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transient nature of rhodium carbene intermediates, pivotal in a multitude of catalytic transformations, presents a significant challenge for their direct observation and characterization. The selection of an appropriate spectroscopic technique is crucial for elucidating their structure, bonding, and electronic properties, which in turn dictates their reactivity and selectivity. This guide provides a comparative overview of the most common spectroscopic methods employed for the identification and characterization of rhodium carbene intermediates, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Techniques

The choice of spectroscopic method for studying rhodium carbene intermediates depends on the stability of the intermediate, the desired structural information, and the reaction conditions. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most widely used techniques, providing detailed insights into the electronic environment and bonding within the carbene complex. UV-Visible (UV-Vis) spectroscopy and Mass Spectrometry (MS) offer complementary information, particularly for kinetic studies and confirmation of molecular weight.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Electronic environment of the carbene carbon.Highly sensitive to changes in electron density; provides direct evidence of carbene formation.Can be challenging for very short-lived intermediates; requires isotopic labeling for enhanced sensitivity in some cases.
IR Spectroscopy Nature of the metal-carbene bond and the influence of other ligands.Excellent for studying carbonyl-containing complexes; provides information on the electron-donating/withdrawing nature of the carbene.Can be complex to interpret for species with multiple vibrational modes; may not be suitable for all types of carbene complexes.
UV-Vis Spectroscopy Electronic transitions within the complex.Useful for kinetic studies and monitoring reaction progress; can provide information on the formation and decay of transient species.Broad and often featureless spectra can make unambiguous identification difficult.
Mass Spectrometry (ESI-MS) Molecular weight and fragmentation patterns.Confirms the mass of the intermediate; can provide structural information through fragmentation analysis.The ionization process can sometimes lead to fragmentation or rearrangement of the intermediate.

Quantitative Spectroscopic Data

¹³C NMR Chemical Shifts of Rhodium Carbene Intermediates

The chemical shift of the carbene carbon in ¹³C NMR is a key diagnostic tool. It is typically observed in the downfield region of the spectrum due to the deshielded nature of the carbene carbon. The exact chemical shift is influenced by the substituents on the carbene and the nature of the rhodium complex.[1]

Rhodium Carbene Complex TypeExample¹³C Carbene Chemical Shift (δ, ppm)Reference
N-Heterocyclic Carbene (NHC)[RhCl(COE)(IPr)]₂161.6 (NCN)[2]
Donor-Acceptor CarbeneDirhodium donor-acceptor carbeneDeshielded region[1]
Bridging Diarylcarbene[Rh(CPh₂)Cl(C₅H₅N)]₂COBridging CPh₂ group[3]

Note: COE = cyclooctene, IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene. Chemical shifts can vary depending on the solvent and other experimental conditions.

IR Stretching Frequencies of Rhodium Carbene Complexes

Infrared spectroscopy, particularly in the carbonyl stretching region (ν(CO)), provides valuable information about the electronic properties of the carbene ligand. The CO stretching frequency is sensitive to the degree of π-backbonding from the rhodium center to the CO ligand, which is in turn influenced by the electron-donating ability of the carbene.

Rhodium Carbonyl Carbene Complexν(CO) (cm⁻¹)Reference
[Rh(CO)₂(NHC)]Cl (various NHCs)1996 - 2082[4]
Rh(CO)n(N₂O)m⁺Varies with n and m[5]
CO adsorbed on Rh/Al₂O₃~2070 (linear), ~1880 (bridged)[6]

Experimental Protocols

General Protocol for Solution-Phase NMR Spectroscopy
  • Sample Preparation: Due to the sensitivity of many organometallic compounds to air and moisture, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[7] The rhodium carbene intermediate is typically generated in situ by reacting a rhodium precursor with a diazo compound in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂).

  • NMR Tube: A J. Young NMR tube or a similar sealable NMR tube is recommended to maintain an inert atmosphere during the measurement.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is desirable for better resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard ¹H NMR spectrum to confirm the presence of the desired ligands and the disappearance of the diazo proton signal.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A large number of scans may be required to observe the quaternary carbene carbon signal, which is often weak. The spectral width should be set to include the expected downfield region for the carbene carbon.[7]

  • Data Analysis: The chemical shift of the carbene carbon is the primary indicator of the formation of the rhodium carbene intermediate. Coupling constants to other nuclei (e.g., ¹⁰³Rh, ³¹P) can provide further structural information.

General Protocol for Solution-Phase IR Spectroscopy
  • Sample Preparation: Similar to NMR, sample preparation must be conducted under an inert atmosphere. The rhodium carbene complex is prepared in a dry, IR-transparent solvent (e.g., CH₂Cl₂, hexane).

  • IR Cell: A solution IR cell with windows transparent in the desired spectral region (e.g., CaF₂, KBr) should be used. The cell should be sealed to prevent exposure to air and moisture.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the solvent is recorded first and then subtracted from the sample spectrum. The spectral range of interest, particularly the carbonyl stretching region (typically 1800-2200 cm⁻¹), should be scanned.

  • Data Analysis: The position and intensity of the ν(CO) bands provide information about the electronic properties of the carbene ligand. A lower ν(CO) frequency indicates a more electron-donating carbene ligand.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Rh_precursor Rhodium Precursor Reaction In situ Generation of Rh-Carbene Rh_precursor->Reaction Diazo_compound Diazo Compound Diazo_compound->Reaction Solvent Inert Solvent Solvent->Reaction NMR NMR Spectroscopy (¹H, ¹³C) Structure Structural Elucidation NMR->Structure IR IR Spectroscopy Bonding Bonding Analysis IR->Bonding UV_Vis UV-Vis Spectroscopy Kinetics Reaction Kinetics UV_Vis->Kinetics MS Mass Spectrometry MS->Structure Reaction->NMR Reaction->IR Reaction->UV_Vis Reaction->MS

Caption: General workflow for the generation and spectroscopic characterization of rhodium carbene intermediates.

nmr_interpretation cluster_nmr ¹³C NMR Spectrum cluster_interpretation Interpretation cluster_comparison Comparative Analysis Carbene_Signal Deshielded Carbene Signal (δ > 150 ppm) Electronic_Environment Electronic Environment of Carbene Carbene_Signal->Electronic_Environment Chemical Shift Ligand_Effects Influence of Substituents Electronic_Environment->Ligand_Effects Different_Metals Rh vs. Other Metals (e.g., Ir) Electronic_Environment->Different_Metals Donor_Acceptor Donor vs. Acceptor Carbenes Ligand_Effects->Donor_Acceptor

Caption: Logical flow for the interpretation of ¹³C NMR data of rhodium carbene intermediates.

Conclusion

The spectroscopic identification of rhodium carbene intermediates is a multifaceted task that often requires the application of several complementary techniques. ¹³C NMR and IR spectroscopy are indispensable tools for gaining detailed structural and electronic information. The data and protocols presented in this guide offer a starting point for researchers to select the most appropriate methods for their specific systems, ultimately enabling a deeper understanding of the role of these crucial intermediates in catalysis and drug development.

References

A Comparative Guide to Dirhodium Tetracarboxylates in C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative approach in modern organic synthesis, offering novel retrosynthetic disconnections for the construction of complex molecules.[1][2][3] Among the array of catalysts developed for this purpose, dirhodium tetracarboxylates have proven to be exceptionally effective, particularly in mediating C-H insertion reactions of carbene intermediates.[1][2][3] These catalysts exhibit remarkable versatility, enabling chemists to achieve high levels of chemo-, regio-, and stereoselectivity.[4]

This guide provides a comparative analysis of commonly employed dirhodium tetracarboxylate catalysts in C-H functionalization reactions. By presenting key performance data, detailed experimental protocols, and visual aids, we aim to equip researchers with the necessary information to select the optimal catalyst for their specific synthetic challenges.

Catalyst Performance: A Quantitative Comparison

The choice of dirhodium catalyst profoundly influences the outcome of a C-H functionalization reaction. The electronic and steric properties of the carboxylate ligands surrounding the dirhodium core dictate the reactivity and selectivity of the in situ generated rhodium carbene intermediate. Below, we summarize the performance of several key dirhodium tetracarboxylates in representative C-H functionalization reactions.

Table 1: Comparison of Achiral Dirhodium Tetracarboxylates
CatalystSubstrateProductYield (%)Catalyst Loading (mol%)Reference
Rh₂(OAc)₄CyclohexaneEthyl cyclohexylacetate651.0[5]
Rh₂(OAc)₄n-PentaneMixture of 2- and 3-pentylacetate70 (mixture)1.0[1]
Rh₂(esp)₂IsoamylbenzeneBenzylic Amination ProductHigh0.5-2.0[6]

Note: Yields can vary significantly based on reaction conditions and the specific diazo compound used.

Table 2: Performance of Chiral Dirhodium Catalysts in Enantioselective C-H Functionalization

Chiral dirhodium catalysts are instrumental in controlling the stereochemistry of C-H functionalization reactions, providing access to enantioenriched products. The selection of the appropriate chiral ligand is crucial for achieving high levels of enantioselectivity.

CatalystSubstrateMajor ProductYield (%)Regioisomeric Ratio (r.r.)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Rh₂(S-DOSP)₄2-MethylpentaneTertiary C-H Insertion-85:15-43
Rh₂(S-TCPTAD)₄2-MethylpentaneTertiary C-H Insertion8987:13-79
Rh₂(R-3,5-di(p-tBuC₆H₄)TPCP)₄2-MethylpentaneSecondary C-H Insertion2335:65--
Rh₂(S-TPPTTL)₄Silacyclobutaneβ-C-H Insertion74->20:196
Rh₂(R-BPCP)₄4-EthyltoluenePrimary Benzylic C-H Insertion->30:15.8:171

Data compiled from multiple sources, including references[6][7][8]. Performance is highly substrate and reaction condition dependent.

Understanding the Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for dirhodium-catalyzed C-H functionalization involves the formation of a rhodium carbene intermediate from a diazo compound. This highly reactive species then undergoes insertion into a C-H bond of the substrate. The following diagram illustrates a typical experimental workflow for such a reaction.

Caption: A generalized experimental workflow for a dirhodium-catalyzed C-H functionalization reaction.

Detailed Experimental Protocols

The following are generalized experimental procedures for conducting a dirhodium-catalyzed C-H functionalization reaction. Specific parameters such as solvent, temperature, and reaction time should be optimized for each specific transformation.

General Procedure for Achiral Dirhodium(II)-Catalyzed C-H Insertion

This protocol is adapted from procedures described for catalysts like Rh₂(OAc)₄.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dirhodium catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%).

  • Addition of Reagents: Add the alkane substrate (if liquid, it can be used as the solvent; if solid, dissolve in a suitable inert solvent like dichloromethane (B109758) or benzene) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Diazo Compound Addition: Dissolve the diazo compound in the same solvent used for the substrate. Add the diazo compound solution dropwise to the reaction mixture at the desired temperature (ranging from room temperature to reflux) over a period of 1-4 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

General Procedure for Chiral Dirhodium(II)-Catalyzed Enantioselective C-H Insertion

This procedure is representative of reactions employing catalysts such as Rh₂(S-DOSP)₄ or Rh₂(S-TCPTAD)₄.

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, place the chiral dirhodium catalyst (0.5-2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Addition of Reagents: Add the substrate and a dry, inert solvent (e.g., dichloromethane, pentane, or trifluorotoluene) via syringe.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • Diazo Compound Addition: Prepare a solution of the aryldiazoacetate in the same dry solvent. Add this solution to the reaction mixture via a syringe pump over an extended period (typically 2-6 hours) to maintain a low concentration of the diazo compound.

  • Stirring: Allow the reaction to stir at the specified temperature for an additional 1-12 hours after the addition is complete.

  • Work-up: Allow the reaction to warm to room temperature. Remove the solvent in vacuo.

  • Purification and Analysis: Purify the residue by flash chromatography on silica gel. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Conclusion

Dirhodium tetracarboxylates are powerful and versatile catalysts for C-H functionalization, offering a broad range of reactivity and selectivity. The choice of catalyst is paramount to the success of the reaction, with achiral catalysts like Rh₂(OAc)₄ providing a cost-effective option for non-stereoselective transformations, and chiral catalysts like Rh₂(S-DOSP)₄ and its derivatives enabling the synthesis of highly enantioenriched products. By carefully considering the comparative data and employing the detailed protocols provided in this guide, researchers can effectively harness the potential of these remarkable catalysts to advance their synthetic endeavors in drug discovery and materials science.

References

Performance of Rh₂(oct)₄ in Flow Chemistry Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The application of continuous flow chemistry is revolutionizing synthetic organic chemistry, offering enhanced safety, scalability, and efficiency compared to traditional batch processes. In this context, the choice of catalyst is paramount to optimizing reaction performance. Dirhodium(II) tetracarboxylates are a prominent class of catalysts for various transformations, including cyclopropanation and C-H functionalization, which are crucial in the synthesis of pharmaceuticals and fine chemicals. Among these, dirhodium(II) tetraoctanoate, Rh₂(oct)₄, has garnered significant attention. This guide provides an objective comparison of Rh₂(oct)₄'s performance in flow chemistry systems against common alternatives, supported by available experimental data and detailed methodologies.

Performance Comparison of Dirhodium Catalysts in Flow Chemistry

While direct, side-by-side comparative studies of dirhodium catalysts under identical flow conditions are limited in publicly available literature, we can compile and compare reported performance data for key reactions. The following table summarizes the performance of Rh₂(oct)₄ and a common alternative, dirhodium(II) tetraacetate (Rh₂(OAc)₄), in cyclopropanation and C-H insertion reactions, often within the context of immobilized systems for continuous flow applications.

Catalyst SystemReaction TypeSubstratesFlow Rate / Residence TimeTemperature (°C)Yield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Turnover Number (TON)Reference
Immobilized Rh₂(oct)₄ on polymeric supportCyclopropanationStyrene, DiazoacetateNot specifiedAmbientGoodNot applicableRecyclable[1]
Immobilized Rh₂(S-PTTL)₄C-H Insertionα-diazo-β-ketoesterNot specifiedNot specified8691% eeNot specified[1]
Rh₂(OAc)₄ on silica (B1680970)C-H InsertionMethyl diazoacetate, Cyclohexane36-140 µL/minRoom Temp~65Not applicableRecyclable (up to 10 runs)N/A
Rh₂(R-TPPTTL)₄C-H FunctionalizationAryldiazoacetate, CyclohexaneNot specified609796% ee580,000[2]
Rh₂(R-DOSP)₄CyclopropanationMethyl phenyldiazoacetate, StyreneNot specifiedNot specifiedNot specifiedHigh eeNot specified[3]

Note: The data presented is compiled from various sources and may not represent a direct comparison under identical conditions. Catalyst performance is highly dependent on the specific support, linker, substrate, and flow parameters.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments involving dirhodium-catalyzed reactions in flow chemistry systems.

General Protocol for Immobilized Dirhodium-Catalyzed Cyclopropanation in a Packed-Bed Flow Reactor

This protocol describes a typical setup for a continuous flow cyclopropanation reaction using an immobilized dirhodium catalyst.

1. Reactor Preparation:

  • A packed-bed reactor is prepared by loading a column (e.g., a stainless steel or glass column of appropriate dimensions) with the immobilized dirhodium catalyst (e.g., Rh₂(oct)₄ on a solid support like silica or a polymer monolith).

  • The packed column is then integrated into the flow chemistry system.

2. Flow System Setup:

  • The system consists of high-performance liquid chromatography (HPLC) pumps to deliver the reactant solutions, a back-pressure regulator to maintain the desired pressure, and the packed-bed reactor.

  • Two separate solutions are prepared: Solution A containing the alkene (e.g., styrene) in a suitable solvent (e.g., dichloromethane), and Solution B containing the diazo compound (e.g., ethyl diazoacetate) in the same solvent.

  • The two solutions are pumped at specific flow rates through a T-mixer to ensure proper mixing before entering the catalyst-packed reactor.

3. Reaction Execution:

  • The mixed reactant stream flows through the packed-bed reactor, which is maintained at a specific temperature using a column heater or a cooling bath.

  • The output from the reactor is collected, and the product is isolated and analyzed (e.g., by gas chromatography or NMR spectroscopy) to determine the yield and stereoselectivity.

  • The catalyst bed can be washed with fresh solvent to enable reuse in subsequent runs.

Catalytic Cycle and Experimental Workflow

To visualize the underlying processes, diagrams of the catalytic cycle and a typical experimental workflow are provided below.

Rhodium Carbene Catalytic Cycle for Cyclopropanation

The catalytic cycle for dirhodium-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate, which then reacts with an alkene to form the cyclopropane (B1198618) product and regenerate the catalyst.

Catalytic_Cycle cluster_reactants Reactants cluster_products Products Rh2(L)4 Rh2(L)4 Carbene_Complex Rh2(L)4=CR2 Rh2(L)4->Carbene_Complex + R2CN2 - N2 Cyclopropane Cyclopropane Carbene_Complex->Cyclopropane + Alkene Cyclopropane->Rh2(L)4 - Product Alkene Alkene Diazo R2CN2 N2 N2

Caption: Catalytic cycle of dirhodium-catalyzed cyclopropanation.

Experimental Workflow for a Flow Chemistry System

The following diagram illustrates a typical workflow for conducting a catalyzed reaction in a continuous flow system, from reagent preparation to product analysis.

Flow_Chemistry_Workflow reagents Reagent A in Solvent Reagent B in Solvent pumps Syringe or HPLC Pumps reagents->pumps mixer T-Mixer pumps->mixer reactor Packed-Bed Reactor (Immobilized Catalyst) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection analysis Analysis (GC, NMR, etc.) collection->analysis

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Rhodium(II) Octanoate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Rhodium(II) octanoate (B1194180) dimer, a valuable catalyst in organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Information

Rhodium(II) octanoate dimer is classified as a hazardous substance.[1] Key safety information is summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.
Skin Irritation (Category 2) Causes skin irritation.[1]Wear protective gloves. If on skin, wash with plenty of soap and water.[1]
Serious Eye Irritation (Category 2) Causes serious eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1]
Aquatic Chronic (Category 4) May cause long lasting harmful effects to aquatic life.Avoid release to the environment.

This table summarizes key hazard data for Rhodium(II) octanoate dimer.

Step-by-Step Disposal Protocol

The proper disposal of Rhodium(II) octanoate dimer involves a multi-step process to ensure the safety of laboratory personnel and compliance with environmental regulations. The overall workflow is depicted in the diagram below, followed by a detailed experimental protocol for the decomposition of the compound.

cluster_0 Phase 1: In-Lab Preparation cluster_1 Phase 2: Chemical Decomposition (Optional, for advanced users) cluster_2 Phase 3: Final Disposal start Start: Unused or Contaminated Rhodium(II) Octanoate Dimer ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh Waste Material in a Fume Hood ppe->weigh containerize Place in a Labeled, Compatible Hazardous Waste Container weigh->containerize log Log Waste in Laboratory Inventory containerize->log ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) log->ehs_pickup decomposition Decomposition Protocol (See Detailed Steps Below) neutralize Neutralize Resulting Acidic Solution decomposition->neutralize precipitate Precipitate Rhodium Salts neutralize->precipitate separate Separate Precipitate and Supernatant precipitate->separate separate->ehs_pickup transport EHS Transports to Licensed Waste Disposal Facility ehs_pickup->transport end End: Proper Disposal transport->end

Disposal workflow for Rhodium(II) octanoate dimer.

Experimental Protocol for Chemical Decomposition

For laboratories equipped to handle such procedures, chemical decomposition can be performed to reduce the reactivity and volume of the waste. This protocol is based on a method for the digestion of Rhodium(II) octanoate dimer.[2]

Objective: To decompose the organometallic compound into a more stable inorganic form.

Materials:

  • Rhodium(II) octanoate dimer waste

  • Polytetrafluoroethylene (PTFE) pressure vessel

  • Concentrated nitric acid (HNO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Laboratory oven or heating block

  • Beaker

  • Volumetric flask

Procedure:

  • Preparation: In a certified chemical fume hood, accurately weigh 0.1-0.2 g of the Rhodium(II) octanoate dimer waste into a PTFE pressure vessel.

  • Digestion: Carefully add 12 mL of concentrated nitric acid and 3 mL of 30% hydrogen peroxide to the pressure vessel.

  • Heating: Tightly seal the vessel and place it in a laboratory oven preheated to 160°C for 4 hours.

  • Cooling: After 4 hours, turn off the oven and allow the vessel to cool completely to room temperature before opening.

  • Concentration: Carefully open the vessel in the fume hood and transfer the resulting solution to a beaker. Gently heat the solution to concentrate it to a suitable volume.

  • Final Solution: Transfer the concentrated solution to a volumetric flask and dilute as necessary for further analysis or disposal.

Caution: This procedure involves strong acids and heating under pressure. It should only be performed by trained personnel in a well-ventilated laboratory with appropriate safety measures in place.

Disposal Plan and Logistics

The ultimate disposal of Rhodium(II) octanoate dimer, whether in its original form or after decomposition, must be handled by a licensed hazardous waste disposal company.[1]

Operational Plan:

  • Waste Accumulation:

    • Collect all waste containing Rhodium(II) octanoate dimer, including contaminated labware and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and kept closed except when adding waste.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "Rhodium(II) octanoate, dimer," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to prevent spills.

  • Disposal Request:

    • Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Record Keeping:

    • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

Do not flush Rhodium(II) octanoate dimer or its solutions down the drain or dispose of it in regular trash.[1] All chemical waste generators must consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

References

Essential Safety and Logistical Information for Handling Rhodium(II) Octanoate, Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical guidance for the handling and disposal of Rhodium(II) octanoate, dimer (CAS No. 73482-96-9).

Chemical and Physical Properties:

PropertyValue
CAS Number 73482-96-9
Molecular Formula [[CH3(CH2)6CO2]2Rh]2
Appearance Green to dark green powder or crystal
Hazards Causes skin irritation (Category 2), Causes serious eye irritation (Category 2), May cause respiratory irritation (Category 3)[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber)
Eye and Face Protection Goggles or Safety Glasses with Face ShieldMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166
Respiratory Protection Dust Mask or RespiratorFor operations that may generate dust, a NIOSH-approved N95 (or better) particulate respirator is recommended.[2] For higher potential exposures, a full-facepiece respirator with N100, R100, or P100 filters may be necessary.[3]
Skin and Body Protection Lab Coat or Protective Work ClothingShould cover skin and prevent exposure.[4]
Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the chemical and the safety of the laboratory environment.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1][4]

    • Do not breathe dust.[5]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Use only in a well-ventilated area or under a chemical fume hood.[1][6]

    • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][5]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][4]

    • Keep the container tightly closed.[1][4]

    • Store under an inert atmosphere.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Ingestion Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
Spill and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

  • Spill Response:

    • For small spills, sweep up the material and shovel it into a suitable container for disposal.[1][5]

    • Avoid generating dust.

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment during cleanup.[4]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[1]

    • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

    • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Experimental Protocol Example

The following is a general experimental protocol for a reaction using this compound as a catalyst, based on a similar procedure for a related compound.[7]

Objective: To perform a catalytic reaction using this compound.

Materials:

  • Reactant

  • This compound

  • Solvent (e.g., 1,2-dichloroethane)

  • Molecular sieves (e.g., 4A)

  • Reaction vessel

  • Stirring apparatus

  • Heating apparatus

  • Filtration setup

  • Rotary evaporator

  • Purification system (e.g., MPLC)

Procedure:

  • To a reaction vessel containing the reactant and 4A molecular sieves, add the solvent.

  • Add the catalytic amount of this compound to the mixture.

  • Heat the resulting mixture to the desired reaction temperature (e.g., 60 °C) with stirring.

  • Monitor the reaction for a specified period (e.g., 16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the heterogeneous mixture through a silica (B1680970) gel plug.

  • Concentrate the filtrate in vacuo using a rotary evaporator.

  • Purify the crude product via a suitable method, such as MPLC, to afford the desired product.

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Safe Handling Workflow for this compound prep Preparation ppe Wear Appropriate PPE prep->ppe Don PPE handling Handling in Fume Hood storage Store Properly handling->storage After use ppe->handling Proceed to handling end Procedure Complete storage->end

Caption: Workflow for the safe handling of this compound.

Disposal Workflow for this compound Waste start Waste Generation segregate Segregate Waste start->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via Approved Vendor store_waste->dispose

Caption: Workflow for the proper disposal of waste containing this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.